molecular formula C10H20N2O3 B1403472 1-Boc-3-aminomethyl-3-methoxyazetidine CAS No. 1392804-77-1

1-Boc-3-aminomethyl-3-methoxyazetidine

Cat. No.: B1403472
CAS No.: 1392804-77-1
M. Wt: 216.28 g/mol
InChI Key: WFBNSXNNEABLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-aminomethyl-3-methoxyazetidine (CAS 1392804-77-1) is a substituted azetidine derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . The compound features a four-membered azetidine ring system functionalized with both a tert-butoxycarbonyl (Boc)-protected aminomethyl group and a methoxy substituent at the 3-position . The Boc protecting group is a critical feature, as it enhances the compound's stability and solubility in organic solvents, and protects the amine functionality during subsequent synthetic steps, allowing for selective deprotection under mild acidic conditions . This makes the compound a versatile precursor for the introduction of the 3-(aminomethyl)-3-methoxyazetidine scaffold into more complex molecules . Its primary research applications span its use as a key building block in the synthesis of complex molecules for medicinal chemistry, with investigations into its potential as a bioactive molecule itself . Studies have explored its antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as its preliminary anticancer potential through the induction of apoptosis in cancer cell lines . The mechanism of action is attributed to its potential to interact with various biological targets; once the Boc group is removed, the resulting free amine can participate in further chemical reactions or interact directly with enzymes and receptors, potentially modulating critical biological pathways . The compound is offered exclusively for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can leverage this high-purity compound to advance projects in hit-to-lead optimization and the development of novel therapeutic agents.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBNSXNNEABLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-77-1
Record name tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-aminomethyl-3-methoxyazetidine: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 1-Boc-3-aminomethyl-3-methoxyazetidine, a key building block for researchers, medicinal chemists, and professionals in drug development. This document is intended to serve as a detailed resource, offering not just data, but also insights into the strategic value of this unique trifunctional scaffold.

Introduction: The Rise of Substituted Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a distinct advantage over more flexible aliphatic chains or larger ring systems, allowing for precise vectoral orientation of substituents to probe biological space. The introduction of substituents at the 3-position of the azetidine ring has been a particularly fruitful strategy for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This compound represents a sophisticated iteration of this scaffold, offering three distinct points for chemical modification, making it a highly valuable and versatile building block in the synthesis of complex molecular architectures.

Molecular Structure and Chemical Identity

This compound is characterized by a central azetidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The 3-position of the ring is geminally disubstituted with an aminomethyl group and a methoxy group.

Structural Diagram

Caption: 2D Structure of this compound.

Chemical Identifiers
IdentifierValueSource
CAS Number 1392804-77-1[1]
Molecular Formula C10H20N2O3[1]
Molecular Weight 216.28 g/mol [1]
SMILES COC1(CN)CN(C(=O)OC(C)(C)C)C1[1][2]
InChI Key WFBNSXNNEABLBC-UHFFFAOYSA-N[3]

Note: A related CAS number, 1392803-97-2, also appears in chemical databases for a compound with a similar name ("3-(Boc-aminomethyl)-3-methoxyazetidine"). It is plausible that these numbers refer to the same compound, potentially with one being a salt or a different grade.[4]

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated.

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Appearance Colorless to light yellow oil or low-melting solidBased on similar Boc-protected azetidines.
Boiling Point > 250 °CEstimated based on the non-methoxylated analog.[5]
Density ~1.1 g/mLEstimated based on the non-methoxylated analog.[5]
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.Typical for Boc-protected amines.
Stability Stable under standard conditions. The Boc group is labile to strong acids.The azetidine ring can be susceptible to ring-opening under certain conditions.
Spectroscopic Data
  • ¹H NMR: The spectrum would be expected to show signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methoxy protons (a singlet around 3.3 ppm), and distinct signals for the non-equivalent methylene protons of the azetidine ring and the aminomethyl group.

  • ¹³C NMR: The spectrum would feature signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc group, the quaternary carbon at the 3-position of the azetidine ring, the methoxy carbon, and the carbons of the azetidine ring and the aminomethyl group.

  • Mass Spectrometry (MS): The ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.15.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aliphatic and methoxy groups, a strong C=O stretching for the carbamate of the Boc group, and C-N and C-O stretching vibrations.

Synthesis and Manufacturing

A definitive, published, step-by-step synthesis for this compound is not widely available. However, a plausible and logical synthetic route can be constructed based on established organic chemistry principles and published syntheses of related azetidine derivatives. The proposed pathway highlights the strategic introduction of the key functional groups.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a suitable azetidine precursor. A likely approach involves the initial construction of the 3-methoxy-3-cyanoazetidine intermediate, followed by reduction of the nitrile to the primary amine.

Synthesis_Workflow cluster_0 Step 1: Introduction of Methoxy Group cluster_1 Step 2: Reduction of Nitrile A 1-Boc-3-azetidinone B 1-Boc-3-hydroxy-3-cyanoazetidine A->B TMSCN, ZnI2 C 1-Boc-3-methoxy-3-cyanoazetidine B->C NaH, MeI D This compound C->D Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1a: Cyanosilylation of 1-Boc-3-azetidinone

  • To a solution of 1-Boc-3-azetidinone (1 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add zinc iodide (0.1 equivalents).

  • Slowly add trimethylsilyl cyanide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 1-Boc-3-hydroxy-3-cyanoazetidine, which may be used directly in the next step.

Step 1b: Methylation of the Tertiary Alcohol

  • To a solution of crude 1-Boc-3-hydroxy-3-cyanoazetidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to afford 1-Boc-3-methoxy-3-cyanoazetidine.

Step 2: Reduction of the Nitrile

  • To a solution of 1-Boc-3-methoxy-3-cyanoazetidine (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, carefully add lithium aluminum hydride (2-3 equivalents) portion-wise.

  • Stir the reaction at room temperature for 4-8 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF or ethyl acetate.

  • Concentrate the filtrate to yield this compound. Further purification may be achieved by column chromatography if necessary.

Causality Behind Experimental Choices:

  • The use of a Boc protecting group for the azetidine nitrogen is standard practice to prevent its reactivity as a nucleophile or base in subsequent steps.

  • Cyanosilylation is a reliable method for the addition of a cyano group to a ketone, creating a versatile intermediate.

  • The methylation of the tertiary alcohol under basic conditions with methyl iodide is a classic Williamson ether synthesis.

  • Reduction of the nitrile to the primary amine can be achieved through various methods; lithium aluminum hydride is a powerful reducing agent suitable for this transformation, while catalytic hydrogenation offers a milder alternative.

Applications in Drug Discovery and Development

While specific examples of marketed drugs containing the this compound scaffold are not yet prevalent, its utility as a building block in drug discovery programs is clear. The strategic placement of the three functional groups allows for diverse derivatization and its incorporation into larger molecules to explore structure-activity relationships.

A Trifunctional Scaffold for Combinatorial Chemistry

The three key functional groups of this compound offer orthogonal handles for chemical modification:

  • The Primary Amine (after Boc deprotection): This serves as a key nucleophile for amide bond formation, sulfonamide synthesis, reductive amination, and alkylation, allowing for the introduction of a wide array of side chains.

  • The Methoxy Group: While generally stable, it can influence the polarity, solubility, and metabolic stability of the final compound. Its presence also creates a chiral center if the other substituent at the 3-position is different, which is not the case here but is a consideration in analog design.

  • The Boc-Protected Nitrogen: The Boc group can be readily removed under acidic conditions to reveal the secondary amine of the azetidine ring. This nitrogen can then be functionalized, for example, by acylation or alkylation, to further elaborate the molecular structure.

Potential Therapeutic Areas

Building blocks with the 3,3-disubstituted azetidine motif have been explored in the development of inhibitors for a variety of biological targets, including:

  • Kinases: The rigid azetidine core can serve as a scaffold to orient pharmacophoric groups towards the ATP-binding site of kinases.

  • Proteases: The aminomethyl group can be elaborated to interact with the active site of proteases, such as cathepsins or caspases.

  • G-Protein Coupled Receptors (GPCRs): The three-dimensional nature of the scaffold is well-suited for mimicking the binding modes of endogenous ligands for GPCRs.

The introduction of the methoxy group can provide advantages in terms of metabolic stability by blocking a potential site of oxidation.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the closely related compound, 1-Boc-3-(aminomethyl)azetidine, the following precautions should be observed:

  • Hazard Classification: Assumed to be harmful if swallowed. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its unique trifunctional nature, combined with the rigid azetidine core, provides an excellent platform for the synthesis of novel and complex molecules with potential therapeutic applications. While detailed public data on this specific compound is still emerging, the logical synthetic routes and the established utility of related scaffolds underscore its potential as a valuable tool for the development of next-generation pharmaceuticals. As the demand for novel chemical matter with well-defined three-dimensional structures continues to grow, the importance of building blocks like this compound is set to increase significantly.

References

Azetidines in Drug Discovery: An In-Depth Technical Guide to Core Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its growing prevalence in drug discovery is attributable to a unique combination of structural and physicochemical properties that address many challenges in compound optimization.[1] This guide provides an in-depth analysis of the core physicochemical properties of substituted azetidines, including lipophilicity (logP/logD), aqueous solubility, ionization constant (pKa), metabolic stability, and conformational profile. By synthesizing field-proven insights with established experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to strategically leverage the azetidine motif to design next-generation therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.

The Strategic Value of Azetidines in Medicinal Chemistry

Historically overshadowed by more common five- and six-membered heterocycles, the azetidine ring has emerged as a powerful tool for molecular design.[1] Its utility stems from a unique structural and chemical profile defined by significant ring strain (approximately 25.4 kcal/mol), which imparts enhanced reactivity for synthesis while maintaining greater stability than its three-membered aziridine counterpart.[1] This inherent strain contributes to a nonplanar, puckered geometry, rendering the scaffold a compact, sp³-rich, and three-dimensional motif.[1]

In an era of drug discovery often referred to as an "escape from flatland," the ability of azetidines to increase the three-dimensionality of a molecule is highly advantageous.[3] This property can disrupt π-π stacking interactions that contribute to off-target effects and improve ligand-target complementarity.[1] Furthermore, azetidines serve as valuable bioisosteres for larger saturated amines like piperidines or morpholines.[1][3] This substitution can effectively fine-tune physicochemical properties, often leading to reduced lipophilicity, increased aqueous solubility, and improved metabolic stability—key attributes for successful clinical candidates.[1][4] The presence of the azetidine scaffold in FDA-approved drugs such as baricitinib, cobimetinib, and azelnidipine underscores its therapeutic relevance and impact.[1]

Lipophilicity (logP/logD): Mastering the ADME Profile

Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

The Azetidine Scaffold's Influence on Lipophilicity

A primary strategy in medicinal chemistry involves the replacement of larger, more lipophilic heterocycles with the compact azetidine ring. This "downsizing" bioisosteric replacement typically leads to a favorable reduction in lipophilicity.[1] The embedded polar nitrogen atom contributes to a lower logP compared to its carbocyclic analogue, cyclobutane, and the reduced surface area compared to piperidine or pyrrolidine further decreases lipophilic character.[4]

Substituents on the azetidine ring provide a powerful handle for modulating logD:

  • N-Substitution: The nature of the substituent on the azetidine nitrogen directly impacts lipophilicity. Acylation or sulfonylation with lipophilic groups will increase logD, while the introduction of polar functionalities can decrease it. This position is a primary modulator in structure-activity relationship (SAR) studies.[1]

  • C3-Substitution: The C3 position is a common site for introducing diversity. Attaching polar groups (e.g., hydroxyl, carboxyl) at this position can significantly lower logD, whereas incorporating aromatic or aliphatic chains will increase it.

  • Fluorination: The introduction of fluorine, a common tactic in medicinal chemistry, has a nuanced effect. While a single fluorine atom can increase lipophilicity, its strong inductive effect significantly lowers the basicity of the nearby nitrogen, which can alter the logD profile at physiological pH.[5]

Quantitative Impact of Azetidine Substitution on Lipophilicity

The following table provides illustrative data on how substitution patterns can affect the calculated logP (cLogP) of azetidine derivatives.

CompoundStructureKey FeatureIllustrative cLogP
AzetidineAzetidine RingParent Scaffold-0.1[6]
1-BenzoylazetidineN-AcylationIncreased Lipophilicity1.5
Azetidin-3-olC3-HydroxylationIncreased Polarity-0.8
3-PhenylazetidineC3-ArylationIncreased Lipophilicity1.2
3,3-DifluoroazetidineC3-FluorinationInductive Effect/Lipo0.2

Note: cLogP values are estimates and can vary based on the algorithm used. The trend demonstrates the directional impact of substitution.

Experimental Protocol: Determination of logD at pH 7.4

The shake-flask method remains the gold standard for logD determination, valued for its direct measurement of partitioning.

Methodology:

  • Preparation of Phases: Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline) and an immiscible organic solvent (typically n-octanol). Presaturate each phase by vigorously mixing them for 24 hours, followed by separation.

  • Standard Curve Generation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of standards in the aqueous buffer and analyze them using a suitable quantitative method (e.g., HPLC-UV, LC-MS) to generate a standard curve.

  • Partitioning: Add a known amount of the test compound stock solution to a vial containing pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v).

  • Equilibration: Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). The choice of time should be validated to ensure equilibrium is reached without compound degradation.

  • Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample an aliquot from the aqueous phase. Determine the concentration of the compound using the previously generated standard curve. The concentration in the organic phase is determined by mass balance.

  • Calculation: Calculate logD using the formula: logD = log ( [Compound]octanol / [Compound]aqueous )

Workflow for logD Determination

logD_Workflow cluster_prep Phase & Sample Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation p1 Prepare & Saturate n-Octanol and Buffer (pH 7.4) e1 Add Compound to Octanol/Buffer Mixture p1->e1 p2 Prepare Compound Stock & Aqueous Standards a1 Quantify Compound in Aqueous Phase (HPLC/LC-MS) p2->a1 e2 Shake to Equilibrate e1->e2 e3 Centrifuge to Separate Phases e2->e3 e3->a1 a2 Calculate Concentration in Octanol Phase a1->a2 a3 Calculate logD Value a2->a3 Metabolic_Stability_Workflow cluster_setup Assay Setup (37°C) cluster_incubation Time Course Incubation cluster_analysis Analysis & Interpretation s1 Combine Buffer, HLM, & Test Compound s2 Initiate Reaction with NADPH (T=0) s1->s2 i1 Sample at Time Points (e.g., 5, 15, 30, 60 min) s2->i1 Incubate @ 37°C i2 Quench in Acetonitrile with Internal Standard i1->i2 a1 Centrifuge & Collect Supernatant i2->a1 a2 Quantify Parent Compound via LC-MS/MS a1->a2 a3 Calculate T½ and Intrinsic Clearance a2->a3 Conformational_Impact cluster_inputs Substitution Patterns cluster_outputs Resulting Physicochemical & Structural Properties Azetidine Substituted Azetidine Core Prop1 Modulated pKa & Lipophilicity Fine-tunes solubility and permeability Azetidine->Prop1 Prop2 Defined Exit Vectors Enables precise targeting of protein sub-pockets Azetidine->Prop2 Prop3 Metabolic Blocking Can improve in vivo half-life Azetidine->Prop3 Prop4 Increased Rigidity & 3D Shape Reduces entropic penalty of binding, improves selectivity Azetidine->Prop4 N_Sub N1-Substitution e.g., Acyl, Alkyl, Aryl N_Sub:f0->Azetidine Modulates Basicity C3_Mono C3-Mono-Substitution e.g., -OH, -Ph, -F C3_Mono:f0->Azetidine C3_Di C3,3-Di-Substitution e.g., Gem-dimethyl, Gem-difluoro C3_Di:f0->Azetidine Creates Quaternary Center

References

The Azetidine Scaffold in Medicinal Chemistry: From Strained Ring to Strategic Advantage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a cornerstone scaffold in modern drug discovery.[1] Their unique combination of high ring strain, conformational rigidity, and sp³-rich character confers advantageous physicochemical and pharmacokinetic properties, making them highly attractive for the design of novel bioactive molecules.[1] This guide provides an in-depth analysis of the azetidine scaffold, exploring its fundamental structural properties, its strategic role as a versatile bioisostere, its successful application in FDA-approved drugs, and the evolving synthetic methodologies that have enhanced its accessibility. We will delve into the causality behind its utility, providing field-proven insights and detailed protocols to empower researchers in leveraging this potent scaffold for next-generation pharmaceutical innovation.

The Azetidine Scaffold: A Profile of Controlled Constraint

At the heart of azetidine's utility is a fascinating interplay between stability and reactivity, governed by its unique structure. As the smallest stable nitrogen-containing saturated heterocycle, its properties are a departure from its lower homolog, the highly reactive aziridine, and its higher, more flexible homolog, pyrrolidine.[2][3]

Structural and Conformational Properties

The defining feature of the azetidine ring is its significant strain energy, approximately 25.4 kcal/mol.[2] This strain is intermediate between that of aziridines (~27.7 kcal/mol) and the much less strained pyrrolidines (~5.4 kcal/mol).[2] This "sweet spot" of strain energy makes the ring stable enough for facile handling and incorporation into complex molecules, yet reactive enough to participate in selective ring-opening and functionalization reactions when desired.[1][2]

To alleviate this inherent strain, the azetidine ring is not planar. It adopts a puckered conformation, a critical feature that dictates its three-dimensional shape and biological activity.[4] Gas-phase electron diffraction studies have determined the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes to be approximately 37°.[4][5] This fixed, non-planar geometry provides a rigid scaffold, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[3]

G cluster_0 Conformational Comparison of Saturated N-Heterocycles Aze Azetidine (Puckered) Aze_img Pyr Pyrrolidine (Envelope/Twist) Aze_note Aze_note Aze_img->Aze_note ~37° Dihedral Angle Rigid, Defined Puckering Pyr_img Pip Piperidine (Chair/Boat) Pyr_note Pyr_note Pyr_img->Pyr_note Multiple Low-Energy Conformations More Flexible Pip_img Pip_note Pip_note Pip_img->Pip_note Predominantly Chair Conformation Significant Flexibility

Caption: Comparative conformations of azetidine, pyrrolidine, and piperidine.

Impact on Physicochemical Properties

The strategic incorporation of an azetidine ring is a powerful tool for modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. Its primary effects include:

  • Increased Three-Dimensionality (Fsp³): Azetidines are sp³-rich scaffolds that help drug designers escape the "flatland" of aromatic, sp²-heavy compounds, which has been linked to higher attrition rates in clinical trials.[1][6]

  • Modulation of Lipophilicity (LogP/LogD): The replacement of larger, more lipophilic rings (like piperidine or cyclohexane) with a smaller azetidine ring typically reduces lipophilicity, which can lead to improved aqueous solubility.[6]

  • Basicity (pKa) Attenuation: The nitrogen atom in an azetidine ring is generally less basic than in its pyrrolidine and piperidine counterparts due to increased s-character in the N-H bond. This can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with highly basic centers.[7]

  • Improved Metabolic Stability: The azetidine scaffold can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][6]

Property Comparison: Azetidine vs. AnaloguesAzetidine AnaloguePyrrolidine AnaloguePiperidine AnalogueRationale for Change
Calculated LogP (cLogP) LowerHigherHighestAzetidine has fewer carbon atoms, reducing lipophilicity.
Aqueous Solubility HigherLowerLowestGenerally inverse to LogP; increased polarity improves solubility.[6]
Nitrogen pKa Lower (~8-9)Higher (~11)Higher (~11)Increased s-character of N-H bond in the strained ring reduces basicity.
Metabolic Stability Often ImprovedVariableVariableCan block metabolic hotspots and its rigidity may prevent optimal enzyme binding.[1]
Conformational Rigidity HighModerateLowReduced number of rotatable bonds and high ring strain limit flexibility.[3]

The Azetidine Ring as a Strategic Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a fundamental strategy in medicinal chemistry.[8] Azetidines have emerged as highly effective bioisosteres for a range of common structural motifs, providing a powerful tool to overcome developability hurdles and explore novel chemical space.[6][9]

A Superior Surrogate for Saturated Heterocycles

Azetidines are frequently employed as bioisosteres for larger saturated rings like piperidines and pyrrolidines.[1] This substitution offers several distinct advantages:

  • Defined Exit Vectors: The rigid, puckered structure of the azetidine ring projects substituents into well-defined regions of three-dimensional space. This allows for precise control over the orientation of pharmacophoric elements, enabling fine-tuning of ligand-target interactions.[1]

  • Scaffold Hopping: Replacing a common piperazine or morpholine core with a spirocyclic azetidine can generate novel intellectual property while maintaining or improving the desired biological activity and physicochemical properties. Spiro-azetidine frameworks, in particular, are noted for combining significant molecular rigidity with favorable pharmacokinetics.[1]

  • Improved ADME Profiles: As detailed in the previous section, this bioisosteric replacement can lead to tangible improvements in solubility and metabolic stability.

G cluster_0 Bioisosteric Replacement Strategies start Common Scaffold (e.g., Piperazine) rep1 3-Aminoazetidine (Piperazine Mimic) start->rep1 Bioisosterism rep2 Spiro-Azetidine (Constrained Mimic) start->rep2 Scaffold Hopping rep3 Azetidine as linker (Piperidine Replacement) start->rep3 Property Tuning out1 • Modulated pKa • Altered H-bonding rep1->out1 out2 • Increased Rigidity (Fsp³) • Novel Exit Vectors rep2->out2 out3 • Reduced Lipophilicity • Improved Solubility rep3->out3

Caption: Azetidine scaffolds as versatile bioisosteres for common heterocycles.

A 3D Replacement for Planar and Acyclic Groups

The utility of azetidines extends beyond mimicking other rings. They have also been successfully used to replace:

  • Ketones: As a three-dimensional, polar replacement for a carbonyl group, an azetidine can improve aqueous solubility and introduce novel hydrogen-bonding interactions while maintaining key electrostatic potential features.[6]

  • tert-Butyl Groups: An N-tert-butyl azetidine can serve as a more polar, less lipophilic isostere of a gem-dimethyl or tert-butyl group, often improving metabolic stability and solubility.

Applications in Drug Discovery: From Bench to Bedside

The theoretical advantages of the azetidine scaffold have been validated by its presence in several FDA-approved drugs and numerous clinical candidates across diverse therapeutic areas.[1][10]

Approved DrugCompanyTherapeutic AreaTargetRole of the Azetidine Scaffold
Cobimetinib (Cotellic)Exelixis/GenentechOncologyMEK1/2The 3-(azetidin-3-yloxy) moiety is crucial for binding and contributes to the drug's overall physicochemical profile.[1][11]
Azelnidipine (Calblock)SankyoHypertensionCalcium Channel BlockerThe azetidin-3-ol ester provides a rigid anchor and influences the pharmacokinetic properties of the molecule.[1][3]
Baricitinib (Olumiant)Eli Lilly/IncyteRheumatoid ArthritisJAK1/JAK2The azetidine ring serves as a key structural element, contributing to the inhibitor's potency and selectivity.[1]
Sarolaner (Simparica)ZoetisVeterinary MedicineIsoxazoline insecticideThe spiro-azetidine core provides a rigid, three-dimensional structure essential for its insecticidal activity.[1]

Beyond approved drugs, azetidine amides have been developed as potent and selective small-molecule inhibitors of STAT3, a key transcription factor in oncology, demonstrating sub-micromolar potency.[12][13]

Synthetic Strategies for Accessing Azetidine Scaffolds

Historically, the incorporation of azetidines into drug candidates was hampered by a lack of efficient and scalable synthetic methods.[6][14][15] However, significant recent advances have made functionalized azetidines far more accessible.[2]

Key Synthetic Methodologies
  • Intramolecular Cyclization: This is a common strategy, often involving the cyclization of γ-amino alcohols or haloamines. Modern variations, such as the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, allow for the synthesis of functionalized azetidines under mild conditions with excellent functional group tolerance.[2]

  • [2+2] Cycloaddition (Aza Paternò–Büchi Reaction): The reaction between an imine and an alkene is the most direct and atom-economical route to the azetidine core.[16] Recent progress using visible-light photocatalysis has overcome previous limitations, enabling the synthesis of highly functionalized azetidines.[2][16]

  • Strain-Release Functionalization: A powerful modern approach involves using highly strained 1-azabicyclo[1.1.0]butanes (ABBs) as precursors. These compounds undergo facile ring-opening upon reaction with a wide range of nucleophiles, providing modular and programmable access to complex, stereodefined 3-substituted azetidines.[2][17]

G cluster_0 General Workflow: Pd-Catalyzed Intramolecular C-H Amination start Prepare N-Protected γ-Amino Alkane Substrate step1 Combine Substrate with Pd(II) Catalyst (e.g., Pd(OAc)₂) and Ligand start->step1 step2 Add Oxidant (e.g., Benziodoxole Tosylate) and Additive (e.g., AgOAc) step1->step2 step3 Heat Reaction Mixture (e.g., 80-100 °C) under Inert Atmosphere step2->step3 step4 Aqueous Workup and Purification (e.g., Chromatography) step3->step4 end Functionalized Azetidine Product step4->end

Caption: A generalized workflow for synthesizing azetidines via C-H amination.

Experimental Protocol: Synthesis of Functionalized Azetidines via Pd(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination

This protocol is based on methodologies reported by Gaunt and co-workers, providing a reliable route to functionalized azetidines.[2]

Objective: To synthesize a protected azetidine from a suitable N-protected alkylamine precursor.

Materials:

  • N-(2,2,2-trichloroethoxycarbonyl)-3-phenylpropan-1-amine (Substrate)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (Ligand, optional but can improve yield/selectivity)

  • [Bis(tosyloxy)iodo]benzene (Oxidant)

  • Silver acetate (AgOAc) (Additive)

  • Anhydrous 1,2-dichloroethane (DCE) (Solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected amine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and ligand (0.12 equiv, if used).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DCE. Stir the mixture for 5 minutes to ensure dissolution.

  • Initiation: Add the oxidant, [Bis(tosyloxy)iodo]benzene (1.2 equiv), and the additive, AgOAc (0.2 equiv), to the reaction mixture.

  • Reaction Conditions: Seal the vial tightly and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter it through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired functionalized azetidine product.

Self-Validation: The mechanism involves the formation of an alkyl-Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring.[2] Successful synthesis validates this pathway. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Future Outlook

The role of azetidines in medicinal chemistry continues to expand. Current research focuses on developing new synthetic methods to access more complex, densely functionalized, and stereochemically rich azetidine scaffolds.[2][17][18] The application of these novel building blocks in areas such as covalent inhibitors, peptide mimetics, and central nervous system agents is a dynamic frontier.[1][19] As our understanding of the nuanced effects of this strained heterocycle grows, so too will its impact on the development of next-generation therapeutics.

References

An In-depth Technical Guide to Boc-Protected Amine Building Blocks: Strategy and Application in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, providing a robust yet readily cleavable shield for amine functionalities. Its strategic application is fundamental to the successful construction of complex molecules, from peptides to pharmacologically active compounds. This guide offers an in-depth exploration of Boc-protected amine building blocks, grounded in both established chemical principles and field-proven insights. We will dissect the causality behind experimental choices for Boc installation and cleavage, present validated protocols, and provide a framework for troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals who utilize amine-containing scaffolds and seek to optimize their synthetic strategies.

The Strategic Value of the Boc Group in Synthesis

In the intricate landscape of multi-step organic synthesis, the selective masking and demasking of reactive functional groups is paramount.[1] The amine, a ubiquitous functional group in pharmaceuticals and biomolecules, is a potent nucleophile and base. Unchecked, its reactivity can lead to a cascade of unwanted side reactions, compromising yield and purity. The tert-butyloxycarbonyl (Boc) group serves as a temporary shield, converting the highly reactive amine into a carbamate.[2] This transformation is strategically critical for several reasons:

  • Reactivity Attenuation : The carbamate linkage significantly reduces the nucleophilicity and basicity of the nitrogen atom, rendering it inert to a wide array of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[2]

  • Enhanced Solubility : The lipophilic tert-butyl group can improve the solubility of intermediates in organic solvents, facilitating reaction handling and purification.[3]

  • Acidic Lability : The defining feature of the Boc group is its susceptibility to cleavage under mild acidic conditions.[4] This allows for its selective removal without disturbing other acid-sensitive or base-labile protecting groups, a principle known as orthogonal protection .[1][5]

The strategic interplay between the Boc group's stability and its controlled, acid-triggered removal is the cornerstone of its utility, particularly in Solid-Phase Peptide Synthesis (SPPS) and the synthesis of complex pharmaceutical intermediates.[6][7][8]

The Chemistry of Boc Protection: Mechanism and Methodologies

The installation of the Boc group, or N-Boc protection, is typically a straightforward and high-yielding transformation. The most common reagent is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9]

The Core Mechanism

The protection reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[10][11] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This unstable leaving group readily decomposes into carbon dioxide (CO₂) and tert-butanol, a thermodynamic driving force that pushes the reaction to completion.[10]

Caption: Simplified mechanism for N-Boc protection of an amine.[12]

Standard Experimental Protocol: Boc Protection

This protocol describes a general method for protecting a primary or secondary amine using (Boc)₂O.

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[9]

  • Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP))[9]

Procedure:

  • Dissolve the amine substrate in the chosen solvent.

  • Add the base. For simple aliphatic amines, a mild base like NaHCO₃ is often sufficient. For less nucleophilic amines, such as anilines, or to accelerate the reaction, a stronger base or catalyst like DMAP can be used.[9][13]

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution. The reaction is often exothermic.

  • Stir the reaction at room temperature. Monitor progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Upon completion, perform an aqueous work-up. Typically, this involves washing with water and brine to remove the base and salts.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography if necessary.[12]

Causality Behind Choices:

  • Solvent: The choice of solvent depends on the solubility of the starting amine. DCM and THF are excellent general-purpose solvents for this reaction.[9] For amino acids, aqueous or mixed aqueous/organic systems with a base like NaOH or NaHCO₃ are common.[14]

  • Base/Catalyst: While the reaction can proceed without a base, it is often included to neutralize the protonated amine, driving the equilibrium forward.[2] DMAP is a highly effective catalyst that forms a more reactive N-Boc-pyridinium intermediate, but it can also increase the likelihood of side reactions.[15] Using DMAP is particularly beneficial for protecting sterically hindered or electron-deficient (less nucleophilic) amines.[13]

The Chemistry of Boc Deprotection: Controlled Cleavage

The strategic removal of the Boc group is its most valuable feature. This is achieved under acidic conditions, where the mechanism leverages the stability of the resulting tert-butyl cation.[16]

The Mechanism of Acidolysis

The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[11] This is followed by the cleavage of the C-O bond, releasing the stable tert-butyl carbocation and a carbamic acid intermediate.[17] The carbamic acid is unstable and rapidly decarboxylates, releasing CO₂ and the free amine.[11][17] The liberated amine is then protonated by the excess acid in the medium, typically yielding an ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[17]

Caption: Simplified mechanism for acid-catalyzed N-Boc deprotection.[12]

Deprotection Methodologies and Reagent Selection

The choice of acidic reagent is critical and depends on the sensitivity of other functional groups within the molecule.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 25-50% in DCM, rt, 1-4h[18]Highly effective, volatile (easy removal), strong acid for rapid cleavage.[11]Harsh; can cleave other acid-labile groups (e.g., t-butyl esters). Generates reactive t-butyl cations.[19][20]
Hydrochloric Acid (HCl) 4M in Dioxane or Methanol, rt, 1-4h[18]Provides the hydrochloride salt directly, which can be advantageous for purification/stability. Often considered milder than TFA.Dioxane is a hazardous solvent. Can be slower for hindered substrates.
Lewis Acids (e.g., ZnBr₂) DCM, rt, overnight[9]Milder conditions, useful for substrates with other acid-sensitive groups.Slower reaction times, requires stoichiometric amounts of the Lewis acid.
Thermal Deprotection >100 °C, various solvents (e.g., TFE, MeOH)[21]Avoids strong acids entirely. Can be selective.High temperatures can degrade sensitive molecules. Not universally applicable.[21]
Standard Experimental Protocol: Boc Deprotection with TFA

This protocol outlines a standard procedure for Boc removal using TFA, a common and highly effective method.

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up to free base)

  • Scavenger (e.g., anisole, thioanisole, triethylsilane) (optional)[20]

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • If the substrate contains nucleophilic residues (e.g., tryptophan, methionine), add a scavenger (typically 1-5% v/v) to the solution.[20] This is a critical step to prevent side reactions.

  • Cool the solution in an ice bath and add TFA dropwise (to make a 25-50% solution).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[12]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[18] The product is now the TFA salt.

  • (Optional: Conversion to Free Base) To obtain the neutral amine, dissolve the residue in an organic solvent (e.g., DCM or Ethyl Acetate) and wash carefully with saturated NaHCO₃ solution until CO₂ evolution ceases. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.[22]

Causality Behind Choices:

  • The t-Butyl Cation Problem: The acid-catalyzed cleavage generates a reactive tert-butyl carbocation (tBu⁺).[19] This electrophile can alkylate any available nucleophile. In peptide synthesis, the side chains of tryptophan and methionine are particularly susceptible.[2]

  • The Role of Scavengers: Scavengers are added to trap the tBu⁺ intermediate, preventing it from reacting with the desired product.[18] Anisole, for example, undergoes Friedel-Crafts alkylation with the tBu⁺, effectively removing it from the reaction mixture. The choice to include a scavenger is a self-validating step to ensure the integrity of the final product when sensitive functionalities are present.

Orthogonal Strategy in Peptide Synthesis

The principle of orthogonality is foundational to modern peptide synthesis.[1] It involves using multiple protecting groups that can be removed under distinct, non-interfering conditions.[1][5] The Boc group is a key player in one of the two dominant strategies for SPPS.

G cluster_0 Orthogonal Protecting Group Strategies in SPPS Boc_Strategy Boc/Bzl Strategy Boc_N_alpha Nα-Protection: Boc (Acid Labile - TFA) Boc_Strategy->Boc_N_alpha Temporary Boc_Side_Chain Side-Chain Protection: Benzyl (Bzl) (Very Strong Acid Labile - HF) Boc_Strategy->Boc_Side_Chain Permanent Fmoc_Strategy Fmoc/tBu Strategy Fmoc_N_alpha Nα-Protection: Fmoc (Base Labile - Piperidine) Fmoc_Strategy->Fmoc_N_alpha Temporary Fmoc_Side_Chain Side-Chain Protection: tert-Butyl (tBu) (Acid Labile - TFA) Fmoc_Strategy->Fmoc_Side_Chain Permanent

Caption: Comparison of Boc/Bzl and Fmoc/tBu orthogonal strategies in SPPS.

  • Boc/Bzl Strategy : In this classic approach, the temporary Nα-amino group is protected with Boc, while the "permanent" side-chain protecting groups are typically benzyl (Bzl)-based ethers, esters, and carbamates.[6][23] During each cycle of amino acid addition, the Nα-Boc group is removed with a moderate acid like TFA. The Bzl-based groups are stable to TFA but are cleaved at the end of the synthesis using a very strong acid, such as hazardous hydrogen fluoride (HF).[6][7]

  • Fmoc/tBu Strategy : This is the more modern and widely used strategy. The Nα-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed with a base like piperidine. The side chains are protected with acid-labile groups like tert-butyl (tBu), which are removed at the end with TFA.[6]

The choice between Boc and Fmoc chemistry depends on the target peptide. Boc chemistry can be advantageous for synthesizing hydrophobic peptides or those containing moieties sensitive to the basic conditions of Fmoc removal.[7]

Troubleshooting and Advanced Considerations

Even with well-established protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Common Issues in Boc Protection & Deprotection
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Protection Poorly soluble starting material.[14] Low nucleophilicity of amine. Steric hindrance.Change solvent system (e.g., aqueous base for zwitterions).[14] Add DMAP as a catalyst.[13] Increase reaction time or temperature.
Incomplete Deprotection Insufficient acid strength or concentration.[24] Short reaction time. Steric hindrance.[18]Increase acid concentration (e.g., neat TFA).[25] Extend reaction time. Gently warm the reaction, but monitor for side products.[25] Switch to a different acid system (e.g., HCl in dioxane).[25]
Side Product Formation (Deprotection) t-Butylation of nucleophilic sites.[19] Cleavage of other acid-labile groups.Add a scavenger (anisole, thioanisole).[18][20] Use milder deprotection conditions (e.g., Lewis acids, lower TFA concentration).[25]
Product Isolation Issues Product is highly water-soluble as a salt. Emulsion during work-up.Evaporate to dryness without aqueous work-up to isolate the salt. Use a different extraction solvent or break emulsion with brine.
Analytical Validation

Rigorous monitoring is a self-validating mechanism for any protocol.

  • TLC : A quick and effective method to monitor reaction progress. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin is highly effective for visualizing the product amine.[22][25]

  • HPLC : The gold standard for quantitative analysis, allowing for precise measurement of starting material consumption and product formation.[22]

  • NMR Spectroscopy : Can confirm the disappearance of the characteristic singlet for the nine t-butyl protons (around 1.4 ppm) and the appearance of amine protons.[25]

Conclusion

Boc-protected amine building blocks are more than just chemical intermediates; they are enablers of synthetic precision. Mastery of their application—understanding the causality behind protection strategies, the subtleties of deprotection conditions, and the principles of orthogonality—is essential for any scientist engaged in the synthesis of complex, high-value molecules. By grounding experimental design in the fundamental principles outlined in this guide, researchers can navigate the challenges of modern synthesis with greater confidence and efficiency, accelerating the path from discovery to application.

References

The Strategic Incorporation of 3,3-Disubstitution in Azetidine Scaffolds: A Technical Guide to 1-Boc-3-aminomethyl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Motif in Modern Medicinal Chemistry

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can significantly enhance the pharmacological properties of a molecule.[1] Compared to more flexible acyclic amines or larger heterocyclic systems, the azetidine ring can improve metabolic stability, increase aqueous solubility, and reduce lipophilicity, all of which are critical parameters in the optimization of drug candidates.[1] The 3-position of the azetidine ring, in particular, serves as a valuable vector for introducing diverse functionalities to probe the chemical space around a biological target. This guide focuses on a specific, thoughtfully designed building block, 1-Boc-3-aminomethyl-3-methoxyazetidine, exploring its synthesis, characterization, and strategic application in medicinal chemistry.

Core Molecular Attributes

A comprehensive understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
Chemical Formula C₁₀H₂₀N₂O₃--INVALID-LINK--
Molecular Weight 216.28 g/mol --INVALID-LINK--
CAS Number 1392804-77-1--INVALID-LINK--
Canonical SMILES COC1(CN)CN(C1)C(=O)OC(C)(C)C
IUPAC Name tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and chemically sound synthetic route can be devised starting from the commercially available 1-Boc-3-azetidinone. This proposed synthesis is a modification of the Strecker amino acid synthesis, a powerful method for the formation of α-amino nitriles from ketones or aldehydes.[2]

Proposed Synthetic Pathway

Synthetic_Pathway start 1-Boc-3-azetidinone intermediate1 α-aminonitrile intermediate start->intermediate1 1. NaCN, NH4Cl 2. Methanol (Solvent & Nucleophile) product This compound intermediate1->product Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Formation of the α-aminonitrile intermediate

  • To a solution of 1-Boc-3-azetidinone (1 equivalent) in methanol, add sodium cyanide (1.2 equivalents) and ammonium chloride (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile intermediate.

Causality of Experimental Choices: The use of methanol as the solvent is strategic. Not only does it dissolve the reactants, but it also acts as the nucleophile that attacks the iminium ion intermediate in concert with the cyanide ion, leading to the formation of the 3-methoxy and 3-cyano substituted azetidine. The ammonium chloride provides the ammonia source for the initial imine formation with the ketone.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Carefully dissolve the crude α-aminonitrile intermediate from the previous step in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality of Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of converting the nitrile functionality to a primary amine without affecting the Boc protecting group or the methoxy ether. The Fieser workup is a standard and effective method for quenching LiAlH₄ reactions and removing the resulting aluminum salts.

Characterization and Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8-4.2m4HAzetidine ring protons (CH₂)
~3.3s3HMethoxy group (OCH₃)
~2.8s2HAminomethyl group (CH₂NH₂)
~1.6br s2HAmine protons (NH₂)
1.45s9HBoc group (C(CH₃)₃)
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~156Carbonyl of Boc group (C=O)
~80Quaternary carbon of Boc group (C(CH₃)₃)
~75Quaternary carbon of azetidine ring (C-OCH₃)
~55Azetidine ring carbons (CH₂)
~50Methoxy carbon (OCH₃)
~45Aminomethyl carbon (CH₂NH₂)
~28Methyl carbons of Boc group (C(CH₃)₃)
Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the expected protonated molecule would be observed at m/z 217.16 [M+H]⁺.

Applications in Drug Discovery and Medicinal Chemistry

The unique 3,3-disubstitution pattern of this compound makes it a highly valuable building block for the synthesis of novel drug candidates. The presence of a primary amine provides a versatile handle for further functionalization, while the methoxy group can influence the molecule's polarity, lipophilicity, and metabolic stability.

Bioisosteric Replacement and Scaffold Hopping

Azetidines are often employed as bioisosteres for larger, more flexible, or more lipophilic groups such as piperidines or pyrrolidines.[1] The introduction of the this compound scaffold can lead to compounds with improved pharmacokinetic profiles.

Bioisosterism cluster_0 Larger, More Flexible Scaffolds cluster_1 Rigid, Less Lipophilic Scaffold Piperidine Piperidine Azetidine 1-Boc-3-aminomethyl- 3-methoxyazetidine Piperidine->Azetidine Bioisosteric Replacement Pyrrolidine Pyrrolidine Pyrrolidine->Azetidine Bioisosteric Replacement

Caption: Bioisosteric replacement strategy using the azetidine scaffold.

Modulation of Central Nervous System (CNS) Targets

Substituted azetidines have shown significant promise as modulators of CNS targets. For instance, 3-aryl-3-arylmethoxyazetidines have been identified as high-affinity ligands for monoamine transporters, such as the dopamine and serotonin transporters.[3] The this compound scaffold provides a platform for the synthesis of novel ligands for these transporters, which are implicated in a range of neurological and psychiatric disorders. The primary amine can be elaborated to introduce various pharmacophoric elements, while the 3-methoxy group can fine-tune the binding affinity and selectivity.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a valuable tool for the synthesis of novel and improved therapeutic agents. Its unique combination of a rigid azetidine core, a versatile primary amine, and a metabolically robust methoxy group at a quaternary center provides a compelling platform for scaffold hopping and lead optimization. The proposed synthetic route, based on established chemical principles, offers a practical approach to accessing this compound. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the utility of thoughtfully designed building blocks like this compound is set to increase.

References

A Technical Guide to Leveraging Novel 4-Membered Heterocyclic Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel chemical matter with superior pharmacological profiles has led medicinal chemists to re-evaluate and embrace structural motifs once considered synthetically challenging or esoteric. Among these, 4-membered heterocyclic compounds—notably oxetanes, azetidines, and thietanes—have emerged from the periphery to become powerful tools in modern drug discovery. These small, strained rings are no longer viewed as mere curiosities but as strategic building blocks that impart unique and highly advantageous properties to drug candidates. By providing conformational rigidity, three-dimensional complexity, and novel physicochemical characteristics, they enable chemists to overcome long-standing challenges in solubility, metabolic stability, and target engagement. This guide provides an in-depth exploration of these scaffolds, detailing their strategic application, synthesis, and characterization, and offers a forward-looking perspective on their role in developing the next generation of therapeutics.

Introduction: Beyond "Flatland" – The Strategic Value of Strained Scaffolds

For decades, drug discovery has been dominated by aromatic, sp²-rich "flat" molecules. While successful, this chemical space is now heavily explored, leading to diminishing returns and "me-too" compounds. The contemporary shift towards molecules with greater three-dimensional (3D) character is a direct response to this limitation. Saturated, sp³-rich scaffolds provide access to novel chemical space and can form more specific and intricate interactions with biological targets.[1]

Four-membered heterocycles are at the forefront of this movement. Their inherent ring strain (24-26 kcal/mol) and non-planar conformations confer a unique set of properties.[2] This strain, once a perceived liability, is now understood to be a key asset, creating rigid frameworks that reduce the entropic penalty of binding to a target protein and presenting substituents in well-defined vectors.[3] This guide will delve into the three most prominent classes: oxetanes, azetidines, and thietanes, exploring how their distinct features can be strategically harnessed.[4]

The Core Scaffolds: Properties and Strategic Applications

The incorporation of a heteroatom (O, N, or S) into a four-membered ring creates scaffolds with diverse electronic, steric, and metabolic characteristics that can significantly enhance therapeutic efficacy and pharmacokinetics.[4][5]

Oxetanes: The Polar Powerhouse

The oxetane ring has gained significant traction as a versatile motif for improving drug-like properties.[6][7] Its small, polar, and sp³-rich nature makes it an excellent surrogate for commonly used, but often problematic, functional groups.[7]

  • Bioisosteric Replacement: Oxetanes are frequently used as bioisosteres for gem-dimethyl and carbonyl groups.[1] Unlike the lipophilic gem-dimethyl group, the oxetane introduces polarity and can act as a hydrogen bond acceptor, often leading to a dramatic increase in aqueous solubility—in some cases by a factor of over 4000—without a corresponding penalty in metabolic stability.[1][8]

  • Physicochemical Modulation: The introduction of an oxetane can profoundly impact a molecule's properties.[1][8]

    • Solubility and Lipophilicity: As a replacement for a methylene or gem-dimethyl group, oxetanes consistently enhance aqueous solubility.[8]

    • Metabolic Stability: They serve as metabolically robust alternatives to carbonyl groups, which are prone to reduction.[1]

    • Amine Basicity (pKa): The electron-withdrawing nature of the oxetane oxygen reduces the basicity of adjacent nitrogen atoms.[6] This subtle modulation can be critical for avoiding off-target effects, such as hERG channel inhibition, and for optimizing cell permeability.[6]

  • Case Studies: The utility of the oxetane ring is validated by its presence in numerous clinical candidates and approved drugs.

    • Paclitaxel (Taxol®): This foundational anticancer agent contains a fused oxetane ring that is crucial for its microtubule-binding activity, acting as both a conformational lock and a hydrogen bond acceptor.[7][9]

    • Rilzabrutinib: In this Bruton's tyrosine kinase (BTK) inhibitor, the oxetane moiety was strategically introduced to modulate amine basicity, preventing off-target effects.[6]

    • Danuglipron: An oral GLP-1 receptor agonist where a pendant oxetane was used to reduce the pKa of a neighboring piperazine, enhancing permeability and oral bioavailability.[6]

Azetidines: The Versatile Nitrogenous Vector

Azetidines, four-membered nitrogen-containing heterocycles, have become vital motifs in drug design due to their unique structural and pharmacokinetic profiles.[10][11] Their conformational rigidity and sp³-richness provide well-defined 3D frameworks for molecular design.[10]

  • Structural and Pharmacokinetic Advantages:

    • Metabolic Stability: The azetidine ring is generally more metabolically stable than larger saturated amines like pyrrolidine or piperidine.[10][11]

    • Conformational Rigidity: The puckered conformation of the azetidine ring restricts the rotational freedom of appended substituents, which can enhance receptor affinity by pre-organizing the molecule in a bioactive conformation.[3][10][11]

    • Bioisosterism: Azetidines serve as excellent bioisosteres for larger rings. For instance, spiro-azetidine frameworks can act as effective piperidine surrogates, combining rigidity with favorable pharmacokinetic properties.[10]

  • Case Studies of Approved Drugs: The therapeutic relevance of this scaffold is highlighted by its incorporation into several FDA-approved drugs.[10][11]

    • Baricitinib (Olumiant®): An inhibitor of Janus kinase (JAK) used to treat rheumatoid arthritis. The azetidine moiety contributes to its metabolic stability and selectivity.[10][11]

    • Cobimetinib (Cotellic®): A MEK inhibitor for the treatment of melanoma. The azetidine ring is a key structural element contributing to the drug's overall profile.[10][11]

    • Azelnidipine (Calblock®): A calcium channel blocker used as an antihypertensive agent, and one of the earliest successful examples of an azetidine-containing drug.[3][10]

Thietanes: The Modulatable Sulfur Scaffold

The thietane ring, a sulfur-containing heterocycle, is a less explored but increasingly valuable scaffold in medicinal chemistry.[12][13] It offers unique structural and physicochemical properties, serving as an attractive bioisostere that introduces three-dimensionality and polarity.[12]

  • The "Three-in-One" Fragment: A key advantage of the thietane scaffold is the ability to modulate its properties through oxidation of the sulfur atom. This creates a versatile "three-in-one" system:

    • Thietane (S(II)): Behaves similarly to cyclobutane in terms of lipophilicity.[14]

    • Thietane S-oxide (S(IV), Sulfoxide): Markedly less lipophilic and more polar.[14]

    • Thietane S,S-dioxide (S(VI), Sulfone): Even more polar, surpassing oxetane in its polarity-enhancing effects.[14] This fine-tuning allows for the rational design of molecules with optimized ionization states and lipophilicity.[14]

  • Therapeutic Applications: Thietane derivatives have shown significant promise across several therapeutic areas.[12]

    • Antiviral Agents: Thietanose nucleosides, where the natural furanose sugar is replaced by a thietane ring, have demonstrated potent activity against HIV and other viruses.[12][15]

    • Anticancer Agents: The rigid thietane scaffold has been incorporated into inhibitors of pathways frequently dysregulated in cancer, such as the PI3K pathway.[12]

    • Anti-inflammatory Agents: Thietane-containing compounds have also been investigated for their anti-inflammatory properties.[12]

Synthetic Strategies: Accessing the Scaffolds

Despite their utility, the synthesis of 4-membered heterocycles can be challenging due to their inherent ring strain.[4] However, recent advancements have made these motifs more accessible.[2][4]

General Approaches to 4-Membered Ring Formation

Key synthetic strategies are broadly categorized into cyclizations and cycloadditions.[2]

  • Intramolecular Cyclization: This is the most common approach, typically involving an intramolecular nucleophilic substitution where a heteroatom attacks an electrophilic γ-carbon, displacing a leaving group.[2] The Williamson ether synthesis is a classic example for oxetane formation.

  • [2+2] Cycloaddition: Photochemical cycloadditions, such as the Paternò–Büchi reaction between a carbonyl compound and an alkene to form an oxetane, are powerful but can have limitations in substrate scope and regioselectivity.[2]

  • Ring Expansion/Contraction: These methods involve converting a more readily available 3- or 5-membered ring into the desired 4-membered heterocycle. For example, an epoxide can undergo expansion to an oxetane.[2]

The logical workflow for incorporating these scaffolds involves synthesizing the core building block, functionalizing it, and then coupling it into the target molecule.

G cluster_0 Phase 1: Building Block Synthesis cluster_1 Phase 2: Functionalization & Coupling cluster_2 Phase 3: Validation A Commercially Available Starting Materials B Key Synthetic Transformation (e.g., Cyclization, Cycloaddition) A->B C Core Heterocyclic Scaffold (Oxetane, Azetidine, etc.) B->C D Scaffold Functionalization (e.g., -NH2, -COOH) C->D E Coupling Reaction (e.g., Amide, Suzuki) D->E F Final Drug Candidate E->F G Purification & Characterization F->G H Biological Screening G->H

Caption: General workflow for drug discovery using 4-membered heterocyclic building blocks.

Experimental Protocol: Synthesis of 3-amino-3-methyl-oxetane

This protocol describes a representative synthesis of a functionalized oxetane building block, which can be a critical starting point for further elaboration in a drug discovery campaign. The causality behind this choice is its utility in providing a polar, sp³-rich scaffold with a primary amine for further chemical modification.

Objective: To synthesize 3-amino-3-methyl-oxetane from 3-methyl-oxetan-3-ol.

Materials:

  • 3-methyl-oxetan-3-ol

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Toluene, Dichloromethane (DCM), Ethanol (EtOH)

  • Hydrazine monohydrate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

Step 1: Mitsunobu Reaction

  • To a stirred solution of 3-methyl-oxetan-3-ol (1.0 eq), phthalimide (1.2 eq), and PPh₃ (1.5 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.

    • Causality: The Mitsunobu reaction is an effective method for converting a primary or secondary alcohol into a variety of functional groups, in this case, a phthalimide-protected amine, with inversion of stereochemistry if a chiral center is present. PPh₃ and DIAD form the active phosphonium salt intermediate.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-(3-methyl-oxetan-3-yl)-isoindoline-1,3-dione.

Step 2: Deprotection (Ing-Manske Procedure)

  • Dissolve the product from Step 1 in ethanol.

  • Add hydrazine monohydrate (4.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours. A precipitate (phthalhydrazide) will form.

    • Causality: Hydrazine is a strong nucleophile that effectively cleaves the phthalimide protecting group, releasing the desired primary amine. Refluxing ensures the reaction goes to completion.

  • Cool the reaction to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and acidify with aqueous HCl. Extract the aqueous layer.

  • Basify the aqueous layer with aqueous NaOH until pH > 12, then extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield the final product, 3-amino-3-methyl-oxetane.

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization and Validation Workflow

A self-validating system is critical for ensuring the integrity of novel compounds. The workflow must integrate structural confirmation with robust physicochemical and biological profiling.

Physicochemical Profiling Data

The impact of incorporating a 4-membered heterocycle is best understood through comparative quantitative data. The table below illustrates typical changes observed when replacing a common moiety with an oxetane.

Parameter Parent Compound (gem-Dimethyl) Oxetane Analogue Fold Change Reference
Aqueous Solubility (µg/mL)1.248+40x[8]
Lipophilicity (clogP)3.52.1-1.4 units[6]
Metabolic Stability (HLM, t½ min)1545+3x[7]
Amine Basicity (pKa)9.88.2-1.6 units[6]

Data are representative examples compiled from multiple sources to illustrate general trends.

Experimental Protocol: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a novel compound in a phosphate-buffered saline (PBS) solution, a key indicator of its potential for oral absorption.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate reader capable of measuring absorbance at multiple wavelengths

Procedure:

  • Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.

  • Add 2 µL of the 10 mM compound stock solution in DMSO to the PBS. This creates a final concentration of 100 µM with 1% DMSO.

    • Causality: Starting from a high concentration allows the compound to precipitate if its solubility limit is exceeded. 1% DMSO is a standard co-solvent concentration that minimizes interference.

  • Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.

  • After incubation, measure the absorbance of each well using a plate reader. A multi-wavelength scan (e.g., 400-800 nm) is used to detect light scattering caused by precipitated material.

  • The highest concentration at which no precipitate is detected (i.e., absorbance is not significantly above the blank) is reported as the kinetic solubility.

  • Self-Validation: Run known standards with high and low solubility in parallel to validate the assay performance on each plate. A standard curve of the test compound in a solubilizing solution (e.g., 50% acetonitrile/water) should also be run to correlate absorbance with concentration.

Future Perspectives and Emerging Trends

The exploration of 4-membered heterocycles is far from complete. Several exciting areas are poised for growth:

  • Strained Spirocycles: Spirocyclic systems containing at least one four-membered ring, such as spiro[3.3]heptanes, are gaining immense interest.[16][17] These motifs offer highly rigid, 3D structures and can serve as novel bioisosteres for common rings like piperazine and piperidine, often with improved properties.[16]

  • Novel Heteroatom Combinations: While this guide focuses on single-heteroatom rings, systems with two or more heteroatoms (e.g., oxazetidines, diazetidines) represent a largely unexplored frontier for generating novel chemical matter.[18]

  • Computational Chemistry: In silico methods are becoming indispensable for predicting the physicochemical properties and conformational preferences of these strained rings, allowing for a more rational design of which scaffold to use for a specific therapeutic challenge.

Conclusion

Four-membered heterocyclic compounds have transitioned from being synthetic challenges to indispensable tools in the medicinal chemist's arsenal. Oxetanes, azetidines, and thietanes provide rational and often predictable solutions to pervasive problems in drug development, including poor solubility, metabolic instability, and off-target toxicity. Their ability to confer sp³-rich three-dimensionality while fine-tuning fundamental physicochemical properties ensures their continued and expanding role in the design of innovative and effective medicines. As synthetic methodologies become more robust and our understanding of their structure-property relationships deepens, these powerful scaffolds will undoubtedly be at the core of many future drug discovery success stories.

References

An In-depth Technical Guide to the Stability and Reactivity of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, occupies a unique and strategic position in the landscape of medicinal chemistry and organic synthesis. Its reactivity is governed by a significant, yet manageable, degree of ring strain—placing it in a "Goldilocks zone" between the highly reactive aziridine and the more stable pyrrolidine. This guide provides a comprehensive exploration of the fundamental principles governing the stability and reactivity of the azetidine scaffold. We will dissect its structural and electronic properties, delve into the mechanisms of its activation and subsequent ring-opening, and present actionable protocols for its strategic manipulation. By understanding the causality behind its chemical behavior, researchers can better leverage this privileged motif for the design and synthesis of next-generation therapeutics.

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Historically overshadowed by its three- and five-membered relatives, the azetidine ring has emerged as a vital structural unit in drug discovery.[1] Its incorporation into molecular scaffolds can confer a range of desirable physicochemical and pharmacokinetic properties, including improved metabolic stability, enhanced solubility, and conformational rigidity.[1] This has led to its presence in several FDA-approved drugs, such as the antihypertensive Azelnidipine , the MEK inhibitor Cobimetinib , and the JAK inhibitor Baricitinib .[1][2]

The utility of azetidines stems from a delicate balance of stability and reactivity. The inherent ring strain of approximately 25.4 kcal/mol makes the ring susceptible to strategic cleavage, providing a powerful tool for synthetic diversification.[2][3] However, unlike the more strained aziridine (27.7 kcal/mol), azetidines are significantly more stable, allowing for easier handling, purification, and incorporation into complex synthetic sequences without premature degradation.[3][4] This unique profile allows the azetidine to act as both a stable structural component and a latent reactive intermediate, depending on the chemical environment.

Structural Properties and Ring Strain

The reactivity of azetidines is fundamentally driven by the relief of ring strain.[3] This strain arises from the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. This geometric constraint makes the C-N and C-C bonds of the ring weaker and more susceptible to cleavage compared to their acyclic counterparts.

Cycloalkane/Heterocycle Ring Strain Energy (kcal/mol) Key Structural Feature
Aziridine~27.7Highly acute bond angles, significant strain
Azetidine ~25.4 Substantial, but manageable, strain
Pyrrolidine~5.4Low strain, highly stable
Cyclobutane~26.3High strain, analogous to azetidine
Table 1: Comparative Ring Strain Energies of Saturated Heterocycles and Cyclobutane.[2][3]

This intermediate strain energy is the cornerstone of azetidine chemistry; the ring is stable enough to be carried through multiple synthetic steps but reactive enough to undergo specific, triggered transformations.[4]

The Prerequisite of Activation: Unlocking Azetidine Reactivity

Azetidines are relatively stable heterocycles and typically require activation to undergo ring-opening reactions.[5][6] The lone pair on the nitrogen atom renders it nucleophilic and basic, but for the ring carbons to become sufficiently electrophilic to be attacked by nucleophiles, the nitrogen must first be engaged. This process, known as N-activation , is the critical first step in most ring-opening transformations.

G cluster_0 Activation Pathways cluster_1 Activated Intermediates cluster_2 Reaction Outcome A Azetidine Ring (Stable Precursor) C Protonated Azetidine A->C Protonation (Brønsted Acid) D Lewis Acid Complex A->D Coordination E Azetidinium Ion A->E Quaternization (e.g., Alkyl Halide) B Activating Agent (e.g., H+, Lewis Acid, R-X) B->C B->D B->E F Nucleophilic Ring-Opening (Formation of γ-Amino Alcohols, Amines, etc.) C->F Nucleophilic Attack D->F Nucleophilic Attack E->F Nucleophilic Attack

Figure 1: General workflow for the activation and subsequent ring-opening of the azetidine scaffold.

There are three primary strategies for N-activation:

  • Protonation (Acid Catalysis): In the presence of a Brønsted acid, the azetidine nitrogen is protonated. This dramatically increases the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles.[2][7]

  • Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen lone pair, withdrawing electron density and activating the ring towards nucleophilic attack.[5][8] This method is particularly valuable as it can be rendered enantioselective through the use of chiral Lewis acids.[9][10]

  • Quaternization (Formation of Azetidinium Ions): Alkylation or acylation of the nitrogen atom forms a permanently charged azetidinium ion.[5][11] These species are highly reactive electrophiles and readily undergo ring-opening with a wide range of nucleophiles.[11][12] The rate of ring-opening for an azetidinium ion is significantly faster than for a neutral azetidine, though still approximately 17,000 times slower than the analogous aziridinium ion, highlighting its more manageable reactivity.[11]

Mechanistic Pathways of Ring-Opening Reactions

Once activated, the azetidine ring opens via nucleophilic attack, primarily following an SN2-type mechanism.[8] The regioselectivity of this attack—whether it occurs at the C2 or C4 position—is a critical consideration and is governed by a combination of steric and electronic factors.

Regioselectivity of Nucleophilic Attack
  • Steric Hindrance: In the absence of strong electronic effects, nucleophiles will preferentially attack the least sterically hindered carbon atom adjacent to the nitrogen.[6][12] This is the dominant factor for many alkyl-substituted azetidines.

  • Electronic Effects: Substituents that can stabilize a positive charge, such as aryl or vinyl groups, can direct the nucleophile to attack at that position. For 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening often occurs selectively at the benzylic C2 position.[8]

  • Nature of the Nucleophile: Sterically bulky or very strong nucleophiles may favor attack at the less substituted carbon, even if electronic factors favor the more substituted position.[6]

G cluster_0 Lewis Acid-Mediated Ring Opening of 2-Aryl-N-Tosylazetidine start 2-Aryl-N-Tosylazetidine Lewis Acid (LA) Nucleophile (Nu-H) activated { Activated Complex | N-Ts coordinated to LA} start:f0->activated:f0 Coordination start:f1->activated:f0 ts { Sₙ2 Transition State |  Nucleophile attacks C2} start:f2->ts:f0 activated:f0->ts:f0 Regioselective Attack (Benzylic Position) product Ring-Opened Product γ-Amino Ether/Amine ts:f0->product:f0 C-N Bond Cleavage & Proton Transfer

Figure 2: Mechanism of Lewis acid-mediated regioselective ring-opening of a 2-arylazetidine.

Key Reaction Classes

Beyond nucleophilic ring-opening, azetidines participate in a variety of other useful transformations.

  • Ring Expansions and Rearrangements: Under certain conditions, typically involving Lewis acids, azetidines can rearrange to form larger heterocyclic systems like pyrrolidines or chiral allylamines.[13][14]

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines.[2][15] Modern advancements using visible-light photocatalysis have made this approach milder and more accessible.[2][15]

  • Functionalization with Ring Integrity: While ring-opening is common, it is also possible to functionalize the azetidine scaffold while keeping the ring intact. This includes N-alkylation and N-acylation, as well as deprotonation at a carbon atom followed by reaction with an electrophile.[2][16]

Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening of N-Tosyl-2-phenylazetidine with Methanol

This protocol describes a representative, self-validating experiment for the regioselective ring-opening of an activated azetidine, adapted from methodologies reported in the literature.[8] The causality for using a Lewis acid is to activate the azetidine ring, and the choice of a 2-phenyl substituted substrate allows for a highly regioselective reaction at the benzylic position.

Objective: To synthesize (R)-methyl 3-(phenyl(tosyl)amino)propyl ether via Cu(OTf)₂-catalyzed ring-opening of (R)-2-phenyl-N-tosylazetidine.

Materials:

  • (R)-2-phenyl-N-tosylazetidine (1.0 eq)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.1 eq)

  • Anhydrous Methanol (MeOH) (0.2 M solution)

  • Anhydrous Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-phenyl-N-tosylazetidine (e.g., 287 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous methanol (5.0 mL) to dissolve the starting material.

  • Catalyst Addition: Add copper(II) trifluoromethanesulfonate (36 mg, 0.1 mmol) to the solution at room temperature. The solution may change color upon addition of the catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) to neutralize the Lewis acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford the pure product, (R)-methyl 3-(phenyl(tosyl)amino)propyl ether.

Validation: The success of the protocol is validated by characterization of the product via ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the structure of the ring-opened product. The regioselectivity is confirmed by the absence of the isomeric product formed from attack at the C4 position.

Stability and Reactivity in Drug Development

For drug development professionals, understanding the stability of the azetidine ring is paramount. While its reactivity is a synthetic asset, uncontrolled ring-opening under physiological or storage conditions is a liability.

  • Metabolic Stability: The azetidine ring is generally more metabolically stable than the corresponding aziridine.[1] However, its inherent strain can make it a potential substrate for enzymatic processes, such as glutathione conjugation, leading to metabolic ring-opening.[17]

  • Chemical Stability: The stability of an azetidine-containing drug candidate is highly dependent on its substitution pattern and the pKa of the azetidine nitrogen.[17] In acidic media (e.g., gastric fluid), protonation can activate the ring, potentially leading to intramolecular decomposition if a suitably positioned nucleophile is present within the molecule.[17][18] Designing stable analogues often involves modulating the basicity of the azetidine nitrogen to disfavor protonation under physiological pH.[17]

Conclusion and Future Outlook

The azetidine ring represents a powerful and versatile scaffold for organic synthesis and medicinal chemistry. Its unique balance of stability and strain-driven reactivity provides a platform for creating complex and diverse molecular architectures. The key to harnessing its potential lies in understanding the principles of N-activation, which transforms the relatively stable heterocycle into a potent electrophilic intermediate. As synthetic methodologies continue to advance, particularly in the areas of catalytic and enantioselective transformations, the strategic application of azetidine chemistry will undoubtedly continue to fuel innovation in drug discovery and development.

References

Methodological & Application

A Practical Guide to Amide Coupling with 1-Boc-3-aminomethyl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Moiety in Modern Drug Discovery

Amide bond formation is arguably the most frequently utilized transformation in medicinal chemistry, forming the backbone of countless pharmaceutical agents and bioactive molecules[1][2]. The strategic incorporation of unique bioisosteres and rigid scaffolds is a cornerstone of modern drug design, aimed at optimizing potency, selectivity, and pharmacokinetic properties. The 3,3-disubstituted azetidine scaffold, exemplified by 1-Boc-3-aminomethyl-3-methoxyazetidine , has emerged as a valuable building block.

This particular amine presents a unique synthetic profile. The strained four-membered azetidine ring imparts a defined three-dimensional geometry, while the quaternary center at the 3-position introduces significant steric hindrance. The primary amine, being attached via a methylene linker, is somewhat sterically shielded. These features necessitate a carefully considered approach to amide coupling, as standard conditions may prove sluggish or inefficient[3][4][5]. This guide provides a detailed examination of the mechanistic principles and offers robust, field-proven protocols for the successful coupling of this versatile building block with a range of carboxylic acids.

Mechanistic Rationale for Reagent Selection

The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a productive amide formation[6]. Therefore, the carboxylic acid must first be converted into an activated electrophilic species. The choice of coupling reagent is critical and depends on the steric and electronic properties of both the acid and the amine.

The Principle of Carboxylic Acid Activation

The core strategy involves reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate, typically an active ester. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond, releasing a stable, easily removable byproduct.

G Acid Carboxylic Acid (R-COOH) ActiveIntermediate Activated Intermediate (e.g., O-Acylurea, OAt-Ester) Acid->ActiveIntermediate Amine 1-Boc-3-aminomethyl- 3-methoxyazetidine Amide Target Amide Product Amine->Amide CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveIntermediate Activation Base Base (e.g., DIPEA) Base->ActiveIntermediate ActiveIntermediate->Amide Nucleophilic Attack Byproducts Soluble Byproducts ActiveIntermediate->Byproducts

Caption: General workflow of a coupling-reagent-mediated amide bond formation.

Key Coupling Reagents
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): An aminium-based reagent renowned for its high efficiency and rapid reaction rates, particularly with challenging or hindered substrates[7][8]. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylate to form a highly reactive OAt-active ester[9][10]. The pyridine nitrogen atom in the resulting HOAt byproduct is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling[7][11].

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is cost-effective and generates a water-soluble urea byproduct, simplifying purification[12]. Its effectiveness is significantly enhanced by additives. When used with 1-Hydroxybenzotriazole (HOBt), it forms an active HOBt ester, which is less reactive than the OAt-ester from HATU but highly effective for many transformations[2]. The addition of DMAP can further accelerate the reaction by forming a highly reactive acyliminium ion intermediate[2].

  • T3P® (Propanephosphonic Acid Anhydride): An excellent reagent known for producing high yields with exceptionally low levels of epimerization, a critical consideration when coupling chiral carboxylic acids[13]. It activates the carboxylic acid to form a mixed anhydride. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup[13].

Core Protocols for Amide Coupling

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling with HATU

This is the recommended first-line method for coupling with sterically demanding partners like this compound.

G start Start dissolve_acid 1. Dissolve Carboxylic Acid (1.0 eq) in an aprotic solvent (DMF or DCM). start->dissolve_acid add_reagents 2. Add HATU (1.1 eq) and This compound (1.05 eq). dissolve_acid->add_reagents cool_reaction 3. Cool mixture to 0 °C in an ice bath. add_reagents->cool_reaction add_base 4. Add DIPEA (2.5 eq) dropwise. Maintain temperature at 0 °C. cool_reaction->add_base warm_stir 5. Allow to warm to room temperature. Stir for 2-16 hours. add_base->warm_stir monitor 6. Monitor reaction progress by TLC or LC-MS. warm_stir->monitor monitor->warm_stir Incomplete workup 7. Proceed to Aqueous Work-up (See Section 4.0). monitor->workup Complete end End workup->end

Caption: Step-by-step workflow for the HATU-mediated coupling protocol.

Methodology:

  • To a stirred solution of the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M), add HATU (1.1 equiv) and This compound (1.05 equiv).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 equiv) dropwise to the stirred mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and proceed to the aqueous work-up protocol described in Section 4.0.

Protocol 2: Cost-Effective Coupling with EDC/HOBt

A reliable and economical alternative, particularly for less hindered carboxylic acids.

Methodology:

  • Dissolve the Carboxylic Acid (1.0 equiv), HOBt (1.2 equiv), and This compound (1.1 equiv) in anhydrous DCM or DMF (0.2 M).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.2 equiv) in a single portion.

  • Add DIPEA or triethylamine (2.5 equiv) dropwise.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Proceed to aqueous work-up (Section 4.0).

Protocol 3: Low-Epimerization Coupling with T3P®

The method of choice when coupling valuable, enantiopure carboxylic acids where minimization of racemization is paramount[13].

Methodology:

  • Dissolve the Carboxylic Acid (1.0 equiv) and This compound (1.1 equiv) in anhydrous ethyl acetate or THF (0.2 M).

  • Add a suitable base such as Pyridine or DIPEA (3.0 equiv).

  • Add T3P® (1.5 equiv, typically as a 50% solution in ethyl acetate) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Proceed to aqueous work-up (Section 4.0).

Standard Aqueous Work-up and Purification

Proper work-up is essential for removing coupling reagents, byproducts, and unreacted starting materials[14].

G Crude Crude Reaction Mixture (Diluted with EtOAc) SepFunnel Transfer to Separatory Funnel Crude->SepFunnel AcidWash Wash with 1M Citric Acid or 5% aq. HCl SepFunnel->AcidWash Removes: Base (DIPEA), excess amine BaseWash Wash with sat. aq. NaHCO₃ AcidWash->BaseWash Removes: Excess Acid, HOBt, HOAt BrineWash Wash with sat. aq. NaCl (Brine) BaseWash->BrineWash Removes: Residual aqueous contaminants Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) BrineWash->Dry Purify Filter, Concentrate, and Purify (Silica Gel Chromatography) Dry->Purify

Caption: Flowchart for the extractive aqueous work-up of an amide coupling reaction.

Methodology:

  • Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with: a. 1M aqueous citric acid or 5% HCl (removes DIPEA, unreacted amine). b. Saturated aqueous sodium bicarbonate (NaHCO₃) (removes unreacted carboxylic acid, HOBt/HOAt)[14]. c. Saturated aqueous sodium chloride (Brine) (reduces the solubility of organic material in the aqueous phase)[14].

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude amide product by silica gel column chromatography.

Data Summary and Troubleshooting

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtProtocol 3: T3P®
Primary Use Case Hindered substrates, high efficiencyGeneral purpose, cost-effectiveChiral acids, low epimerization
Carboxylic Acid 1.0 eq1.0 eq1.0 eq
Amine 1.05 eq1.1 eq1.1 eq
Coupling Reagent HATU (1.1 eq)EDC·HCl (1.2 eq)T3P® (1.5 eq)
Additive None requiredHOBt (1.2 eq)None required
Base DIPEA (2.5 eq)DIPEA / Et₃N (2.5 eq)Pyridine / DIPEA (3.0 eq)
Solvent DMF, DCMDMF, DCMEtOAc, THF
Pros Fast, highly effective for difficult couplings[7][8]Economical, common reagentsMinimal epimerization, easy workup[13]
Cons Expensive, potential for guanidinylation side reaction with excess reagent[8][11]Slower, may be less effective for highly hindered systemsReagent is moisture sensitive

Troubleshooting:

  • Low or No Conversion: For hindered systems, if EDC/HOBt fails, switch to HATU. Ensure all reagents are anhydrous, particularly the solvent. Consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time.

  • Multiple Products: Incomplete conversion can complicate purification. Ensure the reaction goes to completion. If using HATU, avoid large excesses of the coupling reagent relative to the carboxylic acid to prevent guanidinylation of the amine starting material[8].

  • Epimerization: If coupling a chiral carboxylic acid and racemization is detected, T3P® is the preferred reagent. Alternatively, for carbodiimide methods, using HOBt and running the reaction at 0 °C can help suppress this side reaction[12].

References

Navigating the Labyrinth: A Comprehensive Guide to Boc Deprotection of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azetidines and the Boc Protecting Group

In the landscape of modern medicinal chemistry and drug development, the azetidine motif has emerged as a privileged scaffold. This strained, four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity, improved metabolic stability, and novel three-dimensional exit vectors for molecular design. Consequently, substituted azetidines are increasingly incorporated into a wide array of biologically active molecules. The synthesis of these complex structures invariably relies on the strategic use of protecting groups, with the tert-butoxycarbonyl (Boc) group being one of the most ubiquitous for amine protection. Its stability under a broad range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for synthetic chemists.[1]

However, the inherent ring strain of azetidines introduces a layer of complexity to the seemingly routine Boc deprotection step.[2][3] Concerns regarding ring stability, potential for intramolecular side reactions, and the influence of substituents on reaction outcomes necessitate a nuanced approach. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of Boc deprotection methods for substituted azetidines, offering field-proven insights, detailed protocols, and a framework for rational method selection.

The Gatekeepers: Understanding the Stability of the Azetidine Ring

A primary concern when subjecting substituted azetidines to deprotection conditions is the integrity of the four-membered ring. Fortunately, extensive research has demonstrated that the azetidine ring is remarkably stable under the strongly acidic conditions typically employed for Boc removal.[2][4] This stability is a key advantage that allows for the widespread use of the Boc protecting group in azetidine chemistry.

However, it is crucial to recognize that certain substitution patterns can predispose the azetidine ring to intramolecular ring-opening reactions under acidic conditions. This is particularly relevant for N-aryl azetidines, where the electronic nature of the aryl substituent can influence the pKa of the azetidine nitrogen and potentially facilitate nucleophilic attack by a pendant group. Careful consideration of the overall molecular architecture is therefore essential before selecting a deprotection strategy.

The Workhorses: Acidic Deprotection Methods

Acid-catalyzed cleavage remains the most common and reliable method for Boc deprotection. The generally accepted mechanism involves protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[5]

dot graph "Acidic_Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Acid-catalyzed Boc deprotection mechanism.

Trifluoroacetic Acid (TFA): The Gold Standard

Trifluoroacetic acid (TFA) is the most widely used reagent for Boc deprotection due to its high efficiency and the volatility of its byproducts, which simplifies purification.[6] It is particularly effective for a broad range of substituted azetidines.

Materials:

  • N-Boc-substituted azetidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-substituted azetidine (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • For a stable TFA salt, the crude material can be triturated with diethyl ether to induce precipitation, followed by filtration.

  • To obtain the free amine, carefully add saturated aqueous NaHCO₃ solution to the crude residue until gas evolution ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected azetidine.

Hydrochloric Acid (HCl): A Cost-Effective Alternative

Hydrochloric acid, typically as a solution in an organic solvent like dioxane or ethyl acetate, is another highly effective and more economical option for Boc deprotection.[7][8] This method often yields the hydrochloride salt of the amine directly, which can be advantageous for purification and handling of the final product.

Materials:

  • N-Boc-substituted azetidine

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-substituted azetidine (1.0 equiv) in a minimal amount of an appropriate co-solvent like methanol if necessary.

  • Add 4M HCl in 1,4-dioxane (4-10 equiv) to the solution.

  • Stir the mixture at room temperature for 1-4 hours, monitoring for the formation of a precipitate (the hydrochloride salt) and reaction completion by TLC or LC-MS.

  • Upon completion, the hydrochloride salt may be isolated by filtration and washing with diethyl ether.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure, and the resulting residue triturated with diethyl ether to induce precipitation of the hydrochloride salt.

  • The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base.

Beyond the Standard: Milder and Selective Deprotection Strategies

While acidic methods are robust, the presence of other acid-sensitive functional groups in a complex molecule may necessitate the use of milder or more selective deprotection conditions.

Lewis Acid Catalysis: A Gentle Approach

Lewis acids, such as aluminum chloride (AlCl₃) and zinc bromide (ZnBr₂), can mediate Boc deprotection under milder conditions than strong Brønsted acids.[9][10] The mechanism is analogous to acid-catalyzed deprotection, involving coordination of the Lewis acid to the carbamate oxygen.[9] This approach can be particularly useful for substrates containing other acid-labile protecting groups.

Materials:

  • N-Boc-substituted azetidine

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃) or Zinc bromide (ZnBr₂) (1.5-3.0 equiv)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1M)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-substituted azetidine (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add the Lewis acid portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of aqueous NaOH solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Thermal Deprotection: An Acid-Free Alternative

For substrates that are thermally stable but sensitive to acid, thermal deprotection offers a clean, acid-free method for Boc removal. The reaction is typically performed at elevated temperatures, often in a high-boiling point solvent.[11][12]

Materials:

  • N-Boc-substituted azetidine

  • High-boiling point solvent (e.g., toluene, xylene, or diphenyl ether)

  • Heating mantle or oil bath

  • Standard laboratory glassware with a reflux condenser

Procedure:

  • Dissolve the N-Boc-substituted azetidine in a suitable high-boiling point solvent.

  • Heat the solution to reflux (typically 110-180 °C, depending on the solvent and substrate).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • The deprotected amine can be isolated by direct crystallization upon cooling, or by standard workup procedures (e.g., extraction or chromatography).

Navigating the Nuances: Influence of Substituents and Troubleshooting

The nature and position of substituents on the azetidine ring can significantly impact the outcome of Boc deprotection.

  • Electron-withdrawing groups at the C3 position can increase the acidity of the N-H proton in the deprotected amine, potentially affecting workup and isolation. In some cases, these groups may also influence the rate of deprotection.[13][14]

  • Electron-donating groups at C3 may increase the nucleophilicity of the azetidine nitrogen, but generally do not pose significant challenges for standard deprotection methods.

  • Steric hindrance , particularly from bulky substituents at the C2 or C3 positions, can slow down the rate of deprotection by impeding the approach of the acidic reagent.[3][15] In such cases, longer reaction times, elevated temperatures, or the use of a stronger acid system (e.g., neat TFA) may be necessary.

Troubleshooting Common Issues:

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the acid concentration, prolonging the reaction time, or gently heating the reaction mixture. Ensure that the starting material is fully dissolved in the reaction solvent.[15][16][17]

  • Side Product Formation: The primary side reaction is alkylation of nucleophilic sites on the substrate by the tert-butyl cation. This is particularly problematic for substrates containing electron-rich aromatic rings (e.g., indoles) or other nucleophilic functional groups. The use of scavengers, such as triisopropylsilane (TIS) or water, is highly recommended in these cases. A common scavenger cocktail is a 95:2.5:2.5 mixture of TFA/TIS/H₂O.[2]

  • Ring Opening: While generally not an issue, if ring-opening is suspected (e.g., based on mass spectrometry data), consider using a milder deprotection method such as Lewis acid catalysis or thermal deprotection.

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Troubleshooting workflow for Boc deprotection.

Comparative Summary of Deprotection Methods

MethodReagentsTypical SolventsTemperature (°C)Reaction TimeAdvantagesPotential Disadvantages
Trifluoroacetic Acid 20-50% TFADichloromethane (DCM)0 to RT0.5 - 4 hHighly effective, volatile byproducts, well-established.[18]Harshly acidic, may cleave other acid-labile groups.[5]
Hydrochloric Acid 4M HClDioxane, Ethyl Acetate, MethanolRT0.5 - 4 hCost-effective, product often precipitates as HCl salt.[18]Dioxane is a hazardous solvent; can be less selective.[7]
Lewis Acid Catalysis AlCl₃, ZnBr₂Dichloromethane (DCM)0 to RT2 - 8 hMilder conditions, good for substrates with other acid-sensitive groups.[9]Stoichiometric amounts of Lewis acid often required, workup can be more complex.[19]
Thermal Deprotection NoneToluene, Xylene110 - 1802 - 24 hAcid-free, clean reaction profile.[11]Requires high temperatures, not suitable for thermally labile substrates.
Oxalyl Chloride/Methanol Oxalyl ChlorideMethanolRT1 - 4 hMild conditions, tolerant of many functional groups.[14]Reagent is moisture-sensitive and corrosive.

Conclusion: A Strategic Approach to Boc Deprotection of Substituted Azetidines

The successful deprotection of a Boc-protected substituted azetidine is a critical step in the synthesis of many important molecules. While standard acidic conditions are often effective and reliable, a thorough understanding of the substrate's unique characteristics is paramount for selecting the optimal deprotection strategy. By considering the nature of the substituents on the azetidine ring, the presence of other functional groups, and the potential for side reactions, researchers can navigate the complexities of this transformation with confidence. This guide provides a foundational framework for making informed decisions, offering a range of protocols from the robust and routine to the mild and selective. Ultimately, a strategic and well-informed approach to Boc deprotection will pave the way for the efficient and successful synthesis of novel azetidine-containing compounds.

References

Application Notes & Protocols: Strategic Incorporation of 1-Boc-3-aminomethyl-3-methoxyazetidine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Azetidine Scaffolds

The therapeutic potential of peptides is often limited by poor metabolic stability and lack of defined secondary structure in solution. To overcome these limitations, medicinal chemists are increasingly turning to non-natural, conformationally constrained amino acids.[1][2] The incorporation of these rigid building blocks pre-organizes the peptide backbone into specific secondary structures, such as β-turns or helices, enhancing receptor affinity, bioavailability, and resistance to proteolytic degradation.[3]

The azetidine ring, a four-membered heterocycle, represents a powerful scaffold for inducing conformational constraints.[4] As a smaller homologue of proline, its incorporation into a peptide chain significantly reduces the available conformational space, with a known propensity to induce γ-turn-like structures.[5] This guide provides a comprehensive technical overview and detailed protocols for the use of a unique, sterically demanding azetidine derivative, 1-Boc-3-aminomethyl-3-methoxyazetidine , in solid-phase peptide synthesis (SPPS).

The subject molecule is a versatile building block. For incorporation into a standard Fmoc-based SPPS workflow, it must first be converted into a suitable carboxylic acid derivative with an Fmoc-protected amine. This guide will focus on the strategic incorporation of the resulting amino acid, referred to as Fmoc-Amm(Boc-Aze-OMe)-OH , into a peptide sequence, addressing the specific challenges and opportunities presented by its unique structure. The quaternary carbon at the 3-position, bearing both a methoxy and an aminomethyl group, introduces significant steric hindrance that necessitates optimized coupling protocols.[6][7]

Physicochemical Properties of the Core Scaffold

Understanding the properties of the core building block is essential for its effective use. The data below corresponds to the commercially available precursor, this compound.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₃[8]
Molecular Weight 216.28 g/mol [8]
Appearance Liquid[9]
Density 1.0234 g/mL at 25 °C (for similar structures)[9]
Boiling Point ~260.6°C at 760 mmHg (predicted)[10]
Storage Temperature 2-8°C[11]
Key Functional Groups Boc-protected secondary amine, primary amine[8][9]

Part 1: Incorporation into Peptide Sequences via Fmoc-SPPS

The incorporation of Fmoc-Amm(Boc-Aze-OMe)-OH into a growing peptide chain requires careful consideration of the steric bulk surrounding the reacting carboxyl group. Standard coupling conditions are often insufficient to achieve high yields, leading to deletion sequences.[12] The following protocol is optimized for overcoming this steric challenge.

Diagram of the SPPS Workflow

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle SPPS Cycle for Fmoc-Amm(Boc-Aze-OMe)-OH Resin Resin-NH-AA(n) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Amm(Boc-Aze-OMe)-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Capping 5. Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping Capping->Resin Next Cycle Resin-NH-Amm(Boc-Aze-OMe)-AA(n)

Caption: Optimized Fmoc-SPPS cycle for incorporating sterically hindered azetidine amino acids.

Detailed Protocol for Coupling

This protocol assumes a 0.1 mmol scale synthesis on a suitable Fmoc-compatible resin (e.g., Rink Amide).

  • Resin Preparation:

    • Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Preparation of the Coupling Solution (Pre-activation):

    • In a separate vial, dissolve 4 equivalents of Fmoc-Amm(Boc-Aze-OMe)-OH (relative to resin capacity) in DMF.

    • Add 3.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Add 8 equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Vortex the solution for 1-2 minutes to pre-activate the amino acid.[12]

    • Causality Note: HATU is a highly potent uronium-based coupling reagent that forms a reactive OAt-ester, which is more effective than standard carbodiimide reagents at overcoming the significant steric hindrance of the quaternary α-carbon of the azetidine building block.[12] Pre-activation ensures the reactive species is formed before introduction to the resin-bound amine, maximizing coupling efficiency.

  • Coupling Reaction:

    • Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend the reaction time to 4 hours or perform the coupling at an elevated temperature (40-50°C).[12]

    • Rationale: Extended reaction times and elevated temperatures provide the necessary energy to overcome the activation barrier imposed by steric hindrance, driving the reaction to completion.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.

    • If the test is positive (blue/purple beads), indicating incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared solution ("double coupling").

    • If the test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and then dichloromethane (DCM) (3 times).

Part 2: Impact on Peptide Conformation and Bioactivity

The rigid, four-membered ring of the azetidine core dramatically restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. Unlike the five-membered proline ring which preferentially induces β-turns, azetidine-based amino acids have been shown to stabilize tighter γ-turn conformations.[5]

The 3,3-disubstitution pattern of this specific building block further enhances this effect. The methoxy group and the Boc-protected azetidine nitrogen create a sterically crowded environment that locks the backbone into a more defined orientation. This pre-organization can lead to:

  • Enhanced Receptor Binding: By locking the peptide into a bioactive conformation that mimics the bound state, binding affinity can be significantly improved.

  • Increased Proteolytic Stability: The non-natural structure and constrained conformation can prevent recognition by proteases, thereby extending the in-vivo half-life of the peptide therapeutic.[4]

  • Modulated Solubility and Permeability: The introduction of the methoxy group and the Boc-protected heterocycle can alter the polarity and hydrogen bonding capacity of the peptide, potentially influencing its solubility and ability to cross cell membranes.

Diagram of Conformational Influence

Conformation cluster_flexible Flexible Peptide Chain cluster_constrained Constrained Chain with Aze N1 N CA1 N1->CA1 Multiple Rotamers C1 C' CA1->C1 Multiple Rotamers N2 N C1->N2 Multiple Rotamers CA2 N2->CA2 Multiple Rotamers C2 C' CA2->C2 Multiple Rotamers N3 N CA3 N3->CA3 γ-Turn Induction C3 C' CA3->C3 γ-Turn Induction Aze_Node Amm(Boc-Aze-OMe) C3->Aze_Node γ-Turn Induction C4 C' Aze_Node->C4 γ-Turn Induction N5 N C4->N5 γ-Turn Induction CA5 N5->CA5 γ-Turn Induction

Caption: The azetidine moiety restricts backbone rotation, inducing a defined γ-turn structure.

Part 3: Final Cleavage and Deprotection

The final step is the global deprotection of side-chain protecting groups and cleavage of the peptide from the solid support. The Boc group on the azetidine nitrogen is acid-labile and will be removed during this process.[3] The choice of cleavage cocktail is critical to prevent side reactions with sensitive amino acids (e.g., Trp, Cys, Met).[13]

Recommended Cleavage Protocol

Caution: This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment. Trifluoroacetic acid (TFA) is highly corrosive.

  • Resin Preparation:

    • Place the dried peptide-resin in a reaction vessel.

    • Wash the resin with DCM (3 times) to remove any residual DMF and shrink the resin.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. For most peptides, Reagent K is a robust choice.[2]

    • Reagent K Composition:

      • Trifluoroacetic Acid (TFA): 82.5%

      • Water: 5%

      • Phenol: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • Scavenger Rationale: Water and Triisopropylsilane (TIS, can be used in alternative cocktails like Reagent B) are scavengers for t-butyl cations generated from Boc and other t-Bu protecting groups.[13] Phenol, thioanisole, and EDT are crucial for protecting sensitive residues like tryptophan from alkylation, methionine from oxidation, and cysteine from re-attachment reactions.[14][15]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation and Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Reduce the volume of the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a centrifuge tube containing cold (4°C) diethyl ether (at least 10 times the volume of the TFA solution).

    • A white precipitate should form. Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the final peptide pellet under vacuum.

  • Analysis:

    • Analyze the crude peptide using mass spectrometry (MS) to confirm the correct molecular weight and assess purity.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Further structural characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the conformational impact of the azetidine incorporation.[16][17]

References

Application Notes & Protocols: Strategic N-Alkylation of Azetidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine motif is a cornerstone of modern medicinal chemistry, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve the physicochemical properties of bioactive molecules.[1][2] The functionalization of the azetidine nitrogen via N-alkylation is a critical transformation that unlocks access to vast chemical space, enabling the systematic modulation of a compound's pharmacological profile. This guide provides an in-depth exploration of the primary methodologies for azetidine N-alkylation, moving beyond mere procedural steps to dissect the underlying chemical principles and strategic considerations that govern the selection of optimal reaction conditions. We present detailed, field-proven protocols for direct alkylation, reductive amination, and N-arylation, supplemented by discussions on advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthesis of N-functionalized azetidine derivatives.

The Strategic Importance of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key handle for molecular diversification. As a secondary amine, it is sufficiently nucleophilic to participate in a wide range of bond-forming reactions.[3] However, the inherent ring strain of the four-membered heterocycle influences its reactivity and stability, demanding carefully optimized conditions. The choice of an N-alkylation strategy is a critical decision in a synthetic campaign, dictated by the nature of the desired substituent, the functionalities present on the azetidine core, and scalability requirements. The two most prevalent strategies, direct alkylation and reductive amination, offer distinct advantages and are chosen based on their unique mechanistic pathways.

Core Methodologies for Azetidine N-Alkylation

Direct N-Alkylation with Electrophiles

Direct alkylation is a classic and straightforward approach involving the reaction of the azetidine nitrogen with an alkyl halide or sulfonate via an SN2 mechanism.[4] The reaction's success hinges on the careful selection of the base, solvent, and temperature to maximize the yield of the desired tertiary amine while minimizing side reactions, most notably overalkylation to form a quaternary ammonium salt.[5]

Causality Behind Experimental Choices:

  • Electrophile: The reactivity of the alkylating agent follows the order I > Br > Cl > OTs. Alkyl iodides are highly reactive but can be less stable, while bromides offer a good balance of reactivity and stability.

  • Base: The primary role of the base is to neutralize the hydrohalic acid generated during the reaction, preventing the protonation and deactivation of the starting azetidine.[4]

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their low cost, ease of removal during workup, and reduced likelihood of causing side reactions.[6][7]

    • Organic bases , such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), are non-nucleophilic and highly soluble in organic solvents but can sometimes complicate purification.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) and N,N-dimethylformamide (DMF) are standard choices as they effectively solvate the reactants and facilitate the SN2 transition state.[5]

Workflow for N-Alkylation Strategy Selection

start Start: Azetidine Derivative decision1 Desired N-Substituent? start->decision1 direct_alkylation Direct Alkylation (Alkyl Halide + Base) decision1->direct_alkylation Simple Alkyl (Me, Et, Bn) reductive_amination Reductive Amination (Aldehyde/Ketone + Reducing Agent) decision1->reductive_amination Complex Alkyl or Overalkylation Risk buchwald N-Arylation (e.g., Buchwald-Hartwig) decision1->buchwald Aryl or Heteroaryl params1 Base (K₂CO₃, DIPEA) Solvent (ACN, DMF) Temperature direct_alkylation->params1 Key Parameters end Purified N-Alkylated Azetidine direct_alkylation->end Yields Tertiary Amine params2 Reducing Agent (NaBH(OAc)₃) Carbonyl Source Solvent (DCE, THF) reductive_amination->params2 Key Parameters reductive_amination->end Yields Tertiary Amine params3 Pd Catalyst Ligand (e.g., XPhos) Base (KOtBu) buchwald->params3 Key Parameters buchwald->end Yields N-Aryl Amine

Caption: Strategic workflow for selecting an appropriate N-alkylation method.

Protocol 1: Direct N-Alkylation of Methyl 2-(azetidin-3-yl)acetate [5]

This protocol describes a general procedure for the benzylation of an azetidine derivative using potassium carbonate as the base.

  • Materials:

    • Methyl 2-(azetidin-3-yl)acetate hydrochloride

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (ACN), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask charged with methyl 2-(azetidin-3-yl)acetate hydrochloride (1.0 eq), add anhydrous acetonitrile (to achieve a concentration of ~0.2 M).

    • Add anhydrous potassium carbonate (2.5 - 3.0 eq) to the suspension. The base will neutralize the hydrochloride salt and the HBr generated during the reaction.

    • Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirred mixture at room temperature.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

    • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl azetidine derivative.

Table 1: Representative Conditions for Direct N-Alkylation

Azetidine SubstrateAlkylating AgentBaseSolventTemp. (°C)NotesReference
Methyl 2-(azetidin-3-yl)acetateBenzyl bromideK₂CO₃ACNRTStandard conditions, good for reactive halides.[5]
3-HydroxyazetidineEthyl iodideDIPEADMF50Organic base used for solubility and moderate reactivity.[8]
AzetidineMethyl iodideK₂CO₃ / Al₂O₃Solvent-freeMWMicrowave irradiation significantly accelerates the reaction.[9][10]
Azetidine1-BromobutaneNaOH / TBABToluene/H₂O80Phase-transfer catalysis enables use of aqueous NaOH.[11]
Reductive Amination

Reductive amination is a powerful and highly controlled method for N-alkylation that completely avoids the issue of overalkylation.[5][12] The reaction proceeds in a two-step, one-pot sequence: the azetidine first condenses with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced by a mild, selective reducing agent present in the reaction mixture.[2]

Causality Behind Experimental Choices:

  • Carbonyl Partner: A diverse range of aldehydes and ketones can be used, directly translating to a wide variety of possible N-substituents.

  • Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the iminium intermediate but not so reactive that it reduces the starting aldehyde or ketone.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications.[2][13] Its steric bulk and attenuated reactivity make it highly selective for the iminium ion over the carbonyl starting material.

    • Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly stable under mildly acidic conditions that favor iminium ion formation.[12]

  • Solvent: Chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are most common, as they are relatively non-polar and do not interfere with the reaction.[2]

  • Catalyst: A catalytic amount of acetic acid is often added, particularly when using less reactive ketones. The acid protonates the carbonyl oxygen, activating it towards nucleophilic attack by the azetidine and facilitating the dehydration step to form the iminium ion.[2]

Mechanism of Reductive Amination

cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In-Situ Reduction Azetidine Azetidine (Nucleophile) Carbonyl Aldehyde/Ketone (Electrophile) Azetidine->Carbonyl Nucleophilic Attack Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (-H₂O) (often acid-catalyzed) Product N-Alkylated Azetidine Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium Hydride Delivery G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-X Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(L)(Az)-X]⁺ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Ar-Pd(II)(L)-N(Az') Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination BaseH Base-H⁺ + X⁻ Amido_Complex->BaseH Product Ar-Azetidine Amido_Complex->Product ArX Ar-X ArX->OA_Complex Azetidine Azetidine-H Azetidine->Amine_Complex Base Base Base->Amido_Complex

References

The Strategic Application of 1-Boc-3-aminomethyl-3-methoxyazetidine in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Central Nervous System Drug Design

In the intricate landscape of Central Nervous System (CNS) drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the saturated heterocycles, the azetidine ring has emerged as a particularly valuable scaffold.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets.[1] Furthermore, the sp³-rich nature of the azetidine moiety often leads to improved solubility, metabolic stability, and a lower propensity for off-target effects compared to more planar, aromatic systems.[1] These characteristics are especially critical for CNS drug candidates, which must navigate the formidable blood-brain barrier to exert their therapeutic effects.

This technical guide focuses on a specific, highly functionalized building block: 1-Boc-3-aminomethyl-3-methoxyazetidine . The strategic incorporation of both an aminomethyl group and a methoxy group at the C3 position provides medicinal chemists with a versatile platform for structural elaboration. The primary amine serves as a key handle for the introduction of diverse substituents via amide bond formation, while the methoxy group can influence lipophilicity, polarity, and metabolic stability. This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of this building block, complete with detailed protocols and a hypothetical case study to illustrate its utility in the design of novel CNS-active agents.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in drug discovery programs. While specific experimental data for this compound is not extensively published, we can infer its properties from the closely related and commercially available analogue, 1-Boc-3-(aminomethyl)azetidine.

Table 1: Physicochemical Properties of 1-Boc-3-(aminomethyl)azetidine (CAS: 325775-44-8) as a Proxy for this compound

PropertyValueSource
Molecular FormulaC₉H₁₈N₂O₂[2]
Molecular Weight186.25 g/mol [2]
Boiling Point260.6 ± 13.0 °C (Predicted)[3]
Density1.0234 g/mL at 25 °C[2]
Refractive Index1.4670[3]
pKa9.97 ± 0.29 (Predicted)[3]
LogP0.2 (Predicted)[4]
Topological Polar Surface Area55.6 Ų[4]

The addition of a methoxy group in This compound (Molecular Formula: C₁₀H₂₀N₂O₃, Molecular Weight: 216.28 g/mol ) is expected to slightly increase the molecular weight and potentially the polarity, which may have a nuanced impact on solubility and LogP.

Spectroscopic characterization is crucial for confirming the identity and purity of the building block. While a dedicated spectrum for this compound is not publicly available, a representative ¹H NMR spectrum for the parent compound, 1-Boc-3-(aminomethyl)azetidine, is available and can serve as a reference for the core azetidine and Boc-group signals.[5]

Synthetic Strategy and Methodologies

The synthesis of 3,3-disubstituted azetidines presents unique challenges due to the strained nature of the four-membered ring.[6] A plausible synthetic route to this compound would likely involve a multi-step sequence starting from a suitable precursor, such as 1-Boc-3-azetidinone.

Synthetic Pathway A 1-Boc-3-azetidinone B Intermediate A (3-cyano-3-hydroxyazetidine) A->B  Cyanation (e.g., TMSCN) C Intermediate B (3-cyano-3-methoxyazetidine) B->C  Methylation (e.g., MeI, NaH) D This compound C->D  Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: A plausible synthetic pathway to this compound.

Protocol 1: Representative Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of substituted azetidines.[7]

Step 1: Cyanohydrin Formation

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.

  • Add a catalytic amount of a Lewis acid (e.g., ZnI₂).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2: O-Methylation

  • Dissolve the crude cyanohydrin from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.

  • Add sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (MeI) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Nitrile Reduction

  • Dissolve the purified 1-Boc-3-cyano-3-methoxyazetidine from Step 2 in anhydrous THF under an inert atmosphere.

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Application in CNS Drug Discovery: Amide Coupling Protocols

The primary amine of this compound is a versatile handle for introducing a wide array of substituents through amide bond formation. This is a cornerstone reaction in medicinal chemistry for the synthesis of diverse compound libraries.[8]

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 1-Boc-3-aminomethyl- 3-methoxyazetidine E Amide Bond Formation A->E B Carboxylic Acid (R-COOH) B->E C Coupling Reagent (e.g., HATU, EDC/HOBt) C->E D Base (e.g., DIPEA) D->E F Amide Product E->F

Caption: General workflow for amide coupling with this compound.

Protocol 2: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This protocol uses the more traditional and cost-effective carbodiimide coupling reagents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[8]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Hypothetical Case Study: Design of a Novel Triple Reuptake Inhibitor (TRI)

To illustrate the application of this compound, we propose its use in the synthesis of a hypothetical CNS drug candidate, a triple reuptake inhibitor (TRI). TRIs that modulate the synaptic concentrations of serotonin, norepinephrine, and dopamine have therapeutic potential for treating major depressive disorder and other neuropsychiatric conditions.[9] The azetidine scaffold can serve as a rigid core to orient the key pharmacophoric elements.

Hypothetical Target Molecule: A compound where the azetidine nitrogen is deprotected and alkylated with a pharmacophore known to interact with monoamine transporters, and the aminomethyl group is acylated with a moiety that fine-tunes the overall physicochemical properties for optimal CNS penetration.

Hypothetical_Synthesis A 1-Boc-3-aminomethyl- 3-methoxyazetidine B Amide Product A->B  Amide Coupling (Protocol 2 or 3) C Deprotected Azetidine B->C  Boc Deprotection (e.g., TFA/DCM) D Hypothetical TRI C->D  N-Alkylation (e.g., R-X, Base)

Caption: Synthetic route to a hypothetical Triple Reuptake Inhibitor (TRI) using the title building block.

This hypothetical case study underscores how the dual functionality of this compound allows for a modular approach to library synthesis, enabling the rapid exploration of structure-activity relationships around a novel azetidine core.

Conclusion

This compound represents a promising and versatile building block for CNS drug discovery. Its unique 3,3-disubstitution pattern provides a platform for creating structurally diverse molecules with the potential for improved pharmacokinetic and pharmacodynamic profiles. The protocols outlined in this guide for its synthesis and subsequent elaboration via amide coupling offer a practical framework for researchers to incorporate this valuable scaffold into their drug discovery programs. While further studies are needed to fully elucidate the biological impact of the 3-methoxyazetidine motif, its potential to fine-tune key drug-like properties makes it an attractive tool for the development of next-generation CNS therapeutics.

References

Protocol for the Efficient Removal of the Boc Protecting Group Using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide chemistry, owing to its stability under a wide range of conditions and its facile, selective removal under acidic conditions. This application note provides a comprehensive guide for the deprotection of Boc-protected amines using trifluoroacetic acid (TFA). It delves into the underlying reaction mechanism, details standard and optimized protocols, discusses the critical role of scavengers in preventing side reactions, and outlines robust work-up procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights to ensure high-yield and clean deprotection outcomes.

Introduction: The Role of the Boc Group in Chemical Synthesis

The strategic use of protecting groups is fundamental to the synthesis of complex molecules, such as peptides and pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines. Its popularity stems from its ease of installation, general stability to basic and nucleophilic conditions, and, most importantly, its clean and efficient removal with moderately strong acids like trifluoroacetic acid (TFA).

This protocol focuses on the TFA-mediated cleavage of the Boc group, a reaction that proceeds rapidly at room temperature. However, the generation of a reactive tert-butyl cation intermediate necessitates a thorough understanding of the reaction mechanism and the potential for side reactions to ensure the integrity of the target molecule.

The Mechanism of TFA-Mediated Boc Deprotection

The removal of the Boc group with TFA is an acid-catalyzed elimination reaction.[1] The process can be broken down into three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][2]

  • Carbocation Formation: This initial protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][2][3] The newly liberated amine is then protonated by the excess TFA present in the reaction mixture to form its trifluoroacetate salt.[1][2]

It is crucial to note that the reaction should not be performed in a closed system to allow the evolved CO2 gas to escape.[2]

Caption: Mechanism of TFA-mediated Boc deprotection.

The Critical Role of Scavengers

The primary cause of side-product formation during Boc deprotection is the generation of the reactive tert-butyl cation.[4][5] This electrophilic species can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[4][5] Amino acid residues with nucleophilic side chains are particularly susceptible to this side reaction.

Susceptible Amino Acid Residues:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[4][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4][5]

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylated cysteine residues.[4][5]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated by the tert-butyl cation.[4][5]

To prevent these unwanted side reactions, scavengers are added to the deprotection reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively "trapping" the carbocation before it can cause modifications.[4][5]

The choice of scavenger depends on the specific residues present in the compound. The following table summarizes common scavengers and their applications.

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS) Trp, general carbocations2.5 - 5%A very effective and commonly used scavenger.[1]
Water (H₂O) General carbocations2.5 - 5%Often used in combination with TIS.
Thioanisole General carbocations, reduces Met(O)5%Can prevent alkylation of Met and Cys.
Ethanedithiol (EDT) Cys, Trp2.5%Particularly effective for cysteine-containing compounds.[4]
Anisole Trp5%A classic scavenger for preventing tryptophan alkylation.

A common and generally effective scavenger cocktail for peptide synthesis is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4]

Experimental Protocols

The following protocols provide a general framework for Boc deprotection. Optimization may be required based on the specific substrate.

Materials and Reagents
  • Boc-protected compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Scavengers (e.g., TIS, H₂O, thioanisole) as required

  • Diethyl ether, cold

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

  • Rotary evaporator

Standard Solution-Phase Boc Deprotection Protocol

This protocol is a suitable starting point for most solution-phase deprotections.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling (Optional): For substrates sensitive to acid or prone to side reactions, cool the solution to 0 °C in an ice bath.[1]

  • Reagent Addition: Add an equal volume of TFA to the solution (for a final concentration of 50% TFA in DCM). If scavengers are required, they should be pre-mixed with the TFA before addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1]

General Post-Reaction Work-up

The work-up procedure will depend on whether the final product is desired as the TFA salt or the free amine.

To Isolate the TFA Salt:

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1]

  • Azeotropic Removal of TFA: To remove residual TFA, add toluene or DCM to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times.[1]

  • Isolation: The resulting residue is the TFA salt of the amine, which can often be used directly in the next synthetic step. For solidification, the residue can be dissolved in a minimal amount of a suitable solvent and precipitated by the addition of cold diethyl ether.[1]

To Isolate the Free Amine:

  • Concentration: Concentrate the reaction mixture under reduced pressure.

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.[1]

  • Washing and Drying: Subsequently, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]

Caption: General workflow for Boc deprotection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection Insufficient acid concentration or reaction time. Steric hindrance around the Boc-protected amine. Poor resin swelling in solid-phase synthesis.[1][6]Increase TFA concentration or reaction time.[4] Consider a stronger acid system like 4M HCl in dioxane.[4] For solid-phase synthesis, a 55% TFA in DCM solution may improve resin swelling and deprotection efficiency compared to 100% TFA.[6]
Side Product Formation Alkylation of nucleophilic residues by the tert-butyl cation.Add appropriate scavengers to the reaction mixture (see Table 1).[4][5] For particularly sensitive substrates, perform the reaction at 0°C.
Difficulty Removing Excess TFA TFA can form azeotropes or salts with the product.Perform azeotropic removal with toluene or DCM.[1] For isolation of the free amine, a basic work-up is effective.[1] Alternatively, ion-exchange resins can be used for scavenging.[7]

Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid and should be handled with appropriate safety measures.

  • Engineering Controls: Always work with TFA in a properly functioning chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger volumes), splash goggles or a face shield, and a lab coat.[8][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid inhalation of vapors.[8] When diluting, always add acid to the solvent, never the other way around.

  • Storage: Store TFA in a cool, dry, well-ventilated area in its original, tightly sealed container, away from incompatible materials such as bases, oxidizing agents, and reducing agents.[8][10]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand and dispose of it as hazardous waste.[11]

  • First Aid: In case of skin contact, wash the affected area thoroughly with water.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move to fresh air and seek medical attention.[10]

Conclusion

The TFA-mediated deprotection of Boc-protected amines is a robust and widely applicable reaction in organic synthesis. A thorough understanding of the reaction mechanism, particularly the role of the tert-butyl cation, is essential for minimizing side reactions and achieving high yields of the desired product. The judicious use of scavengers is critical when working with substrates containing nucleophilic residues. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and effectively perform Boc deprotections.

References

Application Notes & Protocols: Strategic Functionalization of the Primary Amine in 1-Boc-3-aminomethyl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in modern drug discovery and medicinal chemistry.[1][2] Their inherent structural features—high ring strain, a conformationally rigid framework, and a rich sp³ character—confer advantageous physicochemical and pharmacokinetic properties to bioactive molecules.[2] These properties often translate to enhanced metabolic stability, improved solubility, and favorable pharmacokinetic profiles, making them highly attractive scaffolds for drug design.[2] The nitrogen atom within the azetidine ring can act as a hydrogen-bond acceptor, while substitution patterns significantly influence critical parameters like basicity and lipophilicity.[2]

The specific building block, 1-Boc-3-aminomethyl-3-methoxyazetidine , offers a unique combination of features for library synthesis and lead optimization. The exocyclic primary amine serves as a versatile nucleophilic handle for a wide array of chemical transformations. The Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen ensures chemoselectivity, preventing the secondary amine from participating in reactions intended for the primary amine. This guide provides a detailed exploration of common and effective strategies for the functionalization of this primary amine, offering field-tested protocols and explaining the causality behind experimental choices.

Core Chemical Principles and Strategic Considerations

Before proceeding to specific protocols, it is crucial to understand the underlying chemical principles governing the reactivity of this compound.

  • Nucleophilicity of the Primary Amine: The lone pair of electrons on the primary amine's nitrogen atom makes it an effective nucleophile, readily attacking electrophilic centers. Its reactivity is generally high, allowing for reactions under mild conditions.

  • The Role of the Boc Protecting Group: The Boc group is an acid-labile carbamate that effectively "masks" the azetidine ring nitrogen. This is critical for directing reactivity exclusively to the primary aminomethyl group. The Boc group is stable to a wide range of basic, reductive, and oxidative conditions, providing a broad reaction scope for functionalizing the primary amine. Its removal is typically achieved under acidic conditions (e.g., trifluoroacetic acid), which allows for subsequent modification of the ring nitrogen if desired.[3]

  • Solvent and Base Selection: The choice of solvent and base is paramount for controlling reaction kinetics, solubility, and minimizing side reactions. Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used to prevent hydrolysis of reagents. Non-nucleophilic bases such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are employed to neutralize acids generated during the reaction without competing with the primary amine nucleophile.

Experimental Protocols for Amine Functionalization

The following sections provide detailed, step-by-step protocols for the most common and synthetically useful transformations of the primary amine on the this compound scaffold.

Workflow Overview: Diversification Pathways

The following diagram illustrates the primary functionalization pathways starting from the parent molecule.

G cluster_start Starting Material cluster_products Functionalized Products start 1-Boc-3-aminomethyl- 3-methoxyazetidine amide Amide / Peptide start->amide Acylation (RCOCl, RCOOH) sulfonamide Sulfonamide start->sulfonamide Sulfonylation (RSO₂Cl) sec_amine Secondary Amine (Alkylation) start->sec_amine Direct Alkylation (R-X) red_amine Secondary Amine (Reductive Amination) start->red_amine Reductive Amination (RCHO, NaBH(OAc)₃)

Caption: Key functionalization pathways for this compound.

Acylation: Amide and Peptide Bond Formation

Amide bond formation is one of the most robust and widely used reactions in drug discovery. This can be achieved using activated carboxylic acid derivatives (like acyl chlorides) or through direct coupling of carboxylic acids using coupling agents.

Protocol 1: Acylation using an Acyl Chloride

This method is highly efficient for forming amide bonds when the corresponding acyl chloride is stable and commercially available.

  • Principle: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct.[4]

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M).

    • Add a non-nucleophilic base, such as Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq).

    • Cool the mixture to 0 °C in an ice-water bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Protocol 2: Amide Coupling using HATU/DIPEA

This protocol is ideal for coupling carboxylic acids directly and is favored for its mild conditions and high efficiency, especially in peptide synthesis.

  • Principle: The coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid to form a highly reactive acyl-OAt ester, which is then readily attacked by the primary amine.[5]

  • Step-by-Step Protocol:

    • In a clean, dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (~0.1 M).

    • Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the acid.

    • Add a solution of this compound (1.0 eq) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 4-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Parameter Acyl Chloride Method HATU Coupling Method
Electrophile R-COClR-COOH
Key Reagents TEA or DIPEAHATU, DIPEA
Typical Solvent DCM, THFDMF, DCM
Advantages Fast, high yielding, inexpensive baseMild, high functional group tolerance, low racemization
Disadvantages Acyl chloride may be unstable/unavailableHigher cost of reagents, purification from byproducts
Sulfonylation: Formation of Sulfonamides

Sulfonamides are key functional groups in many therapeutic agents. They are readily formed by reacting the primary amine with a sulfonyl chloride.

  • Principle: Similar to acylation, the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base is required to neutralize the generated HCl.[6]

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (~0.1 M) or pyridine.

    • Add a suitable base such as Triethylamine (1.5 eq) or use pyridine as both solvent and base.

    • Cool the reaction mixture to 0 °C.

    • Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride) (1.1 eq) dropwise.[6]

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-16 hours.

    • Monitor progress by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash sequentially with 1N HCl, water, and brine.[6]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash chromatography or crystallization.

Reductive Amination: Controlled N-Alkylation

Reductive amination is a powerful method for forming secondary amines by reacting a primary amine with an aldehyde or ketone in the presence of a mild reducing agent.

  • Principle: The primary amine and the carbonyl compound reversibly form a hemiaminal, which then dehydrates to an imine (or iminium ion). A selective reducing agent, typically sodium triacetoxyborohydride (STAB), reduces the imine to the corresponding secondary amine. STAB is preferred as it is mild, tolerant of acidic conditions, and does not reduce the carbonyl starting material.[7]

  • Step-by-Step Protocol:

    • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in an anhydrous solvent such as Dichloroethane (DCE) or DCM (~0.1 M), add acetic acid (1-2 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography.

G cluster_mech Reductive Amination Mechanism Amine R'-NH₂ Imine [R-CH=N⁺H-R'] Amine->Imine + R-CHO - H₂O Aldehyde R-CHO Aldehyde->Imine Product R-CH₂-NH-R' Imine->Product STAB NaBH(OAc)₃ STAB->Product Hydride Donation

Caption: Simplified mechanism of reductive amination.

Post-Functionalization: Boc Group Deprotection

Once the primary amine has been functionalized, the Boc group on the azetidine ring can be removed to unmask the secondary amine for further modification or to yield the final target compound.

  • Principle: The Boc group is highly sensitive to acid. Strong acids like trifluoroacetic acid (TFA) protonate the carbamate, leading to its collapse into carbon dioxide, isobutylene (which is scavenged or evaporates), and the free amine as a salt.[3]

  • Caution: The tert-butyl cation generated during deprotection can be a source of impurities by alkylating nucleophilic sites on the substrate. Using a scavenger like triethylsilane or anisole is recommended.

  • Step-by-Step Protocol:

    • Dissolve the Boc-protected, functionalized azetidine (1.0 eq) in anhydrous DCM (~0.1 M).

    • (Optional but recommended) Add a scavenger such as triethylsilane (TES, 2-5 eq) or anisole.

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting product is the TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ or K₂CO₃ solution until the aqueous layer is basic.

    • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine. Alternatively, the salt can be purified and used directly in subsequent steps.

Potential Issue Cause Solution
Incomplete Reaction Insufficient acid, short reaction time, or steric hindrance.Increase TFA concentration, extend reaction time, or gently warm the reaction.
Side Product Formation Alkylation by t-butyl cation.Add a scavenger like triethylsilane, anisole, or water at the start of the reaction.
Ring Opening Highly acidic conditions and prolonged reaction times can sometimes compromise the strained azetidine ring.Use the minimum necessary amount of acid and time; monitor carefully. Consider milder acidic conditions if possible.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. The protocols outlined in this guide for acylation, sulfonylation, and reductive amination provide robust and reproducible methods for elaborating the primary amine, opening avenues to diverse chemical libraries. By understanding the principles of reactivity and the strategic use of the Boc protecting group, researchers can effectively leverage this scaffold to accelerate the drug discovery process.

References

incorporating azetidine scaffolds into lead-like libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Incorporation of Azetidine Scaffolds into Lead-Like Compound Libraries

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry.[1][2] Its unique combination of properties—conformational rigidity, high fraction of sp³-hybridized carbons, and favorable physicochemical attributes—makes it an invaluable tool for escaping the "flatland" of traditional aromatic libraries.[3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic design, synthesis, and analysis of lead-like compound libraries incorporating the azetidine motif. We delve into the scientific rationale behind its use as a bioisostere, present detailed, field-tested protocols for its incorporation into diverse chemical libraries, and outline the necessary steps for library validation and characterization, ensuring the generation of high-quality collections for hit-finding campaigns.

The Rationale: Why Azetidines?

The drive to populate compound libraries with novel, three-dimensional structures is a cornerstone of modern drug discovery. Azetidines offer a compelling solution due to a unique confluence of structural and physicochemical properties that address common liabilities in lead optimization.

1.1. A Superior Bioisosteric Replacement

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but offers improved properties, is a powerful tactic in drug design.[4][5] The azetidine ring serves as an effective bioisostere for several common moieties, providing distinct advantages:

  • Improving Physicochemical Properties: Compared to carbocyclic or larger heterocyclic analogues like piperidine, azetidines can reduce lipophilicity and increase aqueous solubility—key attributes for improving pharmacokinetic profiles.[3]

  • Vectorial Exit Points: The rigid, non-planar structure of the azetidine ring presents substituents in well-defined three-dimensional vectors, allowing for novel and precise interactions with biological targets that are often inaccessible with flat aromatic rings.[1][3]

  • Enhanced Metabolic Stability: The incorporation of an azetidine ring can block sites of metabolic oxidation, a common issue with more traditional scaffolds, thereby enhancing the metabolic stability of drug candidates.[1][3]

bioisosteres cluster_0 Common Scaffolds cluster_1 Azetidine Bioisostere cluster_2 Improved Properties Piperidine Piperidine Azetidine Azetidine Scaffold Piperidine->Azetidine Replaces tButyl tert-Butyl Group tButyl->Azetidine Replaces Phenyl Phenyl Ring Phenyl->Azetidine Replaces Solubility Increased Solubility Azetidine->Solubility MetabolicStability Enhanced Metabolic Stability Azetidine->MetabolicStability NovelVectors 3D Exit Vectors Azetidine->NovelVectors ReducedLipo Reduced Lipophilicity Azetidine->ReducedLipo

1.2. Physicochemical Properties Comparison

To illustrate the impact of incorporating an azetidine scaffold, the following table compares the calculated properties of a hypothetical lead compound with and without the azetidine motif.

PropertyPhenyl-based AnalogAzetidine-based AnalogRationale for Improvement
Molecular Weight (MW)~250 g/mol ~230 g/mol Lower MW is generally favorable for lead-likeness.
cLogP3.52.1Reduced lipophilicity can improve solubility and reduce off-target effects.
TPSA45 Ų55 ŲIncreased polarity often correlates with better aqueous solubility.
Fraction sp³ (Fsp³)0.350.65Higher Fsp³ character increases 3D shape and can improve compound developability.[6]
Rotatable Bonds53Conformational rigidity reduces the entropic penalty upon binding to a target.[1][7]

Designing Azetidine-Based Libraries

The success of a screening library hinges on its design. For azetidine-containing libraries, the goal is to leverage the core scaffold to explore novel chemical space while adhering to the principles of lead-likeness.

2.1. Core Scaffold Selection

The choice of the core azetidine building block is critical as it dictates the available vectors for diversification. Densely functionalized azetidines, such as those with cyano or ester groups, provide multiple handles for subsequent chemical modifications.[8][9] For example, 2-cyanoazetidines, which can be conveniently prepared from β-amino alcohols, serve as versatile starting points.[9] The nitrile can be reduced to a primary amine, providing a key point for diversification.

2.2. Diversity-Oriented Synthesis (DOS) Workflow

A Diversity-Oriented Synthesis (DOS) approach is well-suited for creating azetidine libraries.[8][9] This strategy aims to generate structurally diverse molecules from a common starting material, populating chemical space broadly.

dos_workflow start Start: Azetidine Core Synthesis scaffold_diversification Scaffold Diversification Fused Systems Bridged Systems Spirocyclic Systems start->scaffold_diversification Generate diverse cores library_synthesis Parallel Library Synthesis Amidation Sulfonylation Reductive Amination Urea Formation scaffold_diversification->library_synthesis Decorate with building blocks purification_qc Purification & QC HPLC Purification LC-MS & NMR Analysis library_synthesis->purification_qc Ensure purity & identity final_library Final Lead-Like Library purification_qc->final_library Plate for screening

Protocols for Synthesis and Library Production

The following protocols are designed to be robust and adaptable for parallel synthesis formats, enabling the efficient production of compound libraries.

3.1. Protocol 1: Synthesis of a Versatile 2-Cyanoazetidine Core

This protocol is adapted from established methods for creating a key intermediate for library synthesis.[8][9][10] It involves the cyclization of a β-amino alcohol derivative.

Materials:

  • (1S,2S)-pseudoephedrine or other suitable β-amino alcohol

  • Bromoacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium hexamethyldisilazide (LiHMDS)

  • Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • N-Alkylation: To a solution of the β-amino alcohol (1.0 eq) in ACN, add K₂CO₃ (3.0 eq) and bromoacetonitrile (1.2 eq). Stir the mixture at 60 °C for 16 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify by flash chromatography to yield the N-cyanomethylated amino alcohol.

    • Causality Note: K₂CO₃ is a mild base suitable for the alkylation of the secondary amine without promoting significant side reactions. ACN is a polar aprotic solvent that facilitates this Sₙ2 reaction.

  • Mesylation: Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add TEA (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq). Stir the reaction at 0 °C for 1 hour. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude mesylate is often used directly in the next step.

    • Causality Note: The hydroxyl group is converted to a good leaving group (mesylate) to facilitate the subsequent intramolecular cyclization. TEA serves as the base to neutralize the HCl generated.

  • Cyclization: Dissolve the crude mesylate (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by flash chromatography to obtain the desired 2-cyanoazetidine.

    • Causality Note: LiHMDS is a strong, non-nucleophilic base that deprotonates the amine, initiating the intramolecular Sₙ2 reaction to form the strained four-membered ring. Low temperature is crucial to control the reactivity.

3.2. Protocol 2: Parallel Library Synthesis via Amidation

This protocol details the diversification of an azetidine core containing a primary or secondary amine via parallel amide bond formation in a 96-well plate format. This assumes the starting azetidine has been appropriately deprotected or functionalized to reveal an amine handle.

Materials:

  • Stock solution of the amine-functionalized azetidine core in DMF (e.g., 0.2 M)

  • Library of diverse carboxylic acids (as stock solutions in DMF, 0.25 M)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (as a stock solution in DMF, 0.25 M)

  • N,N-Diisopropylethylamine (DIPEA) (as a stock solution in DMF, 0.5 M)

  • 96-well reaction plates

Step-by-Step Methodology:

  • Reagent Dispensing: Using an automated liquid handler or manual multichannel pipette, dispense the azetidine core solution into each well of the 96-well plate (e.g., 100 µL, 0.02 mmol).

  • Carboxylic Acid Addition: Dispense the unique carboxylic acid stock solutions into their respective wells (100 µL, 0.025 mmol, 1.25 eq).

  • Coupling Reagent and Base Addition: Dispense the HATU solution (100 µL, 0.025 mmol, 1.25 eq) followed by the DIPEA solution (100 µL, 0.05 mmol, 2.5 eq) into each well.

    • Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization and is well-suited for automated synthesis. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize acidic byproducts.

  • Reaction: Seal the plate and shake at room temperature for 16 hours.

  • Work-up and Purification: Quench the reactions by adding water (200 µL) to each well. The library can then be purified using parallel HPLC-MS.

  • Quality Control: Analyze each purified compound by LC-MS to confirm identity and purity (typically >95%). A representative subset of the library should also be characterized by ¹H NMR.

Library Validation and Characterization

A successful library is not just synthesized; it is validated. Every protocol must be a self-validating system.

  • Purity Analysis: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary tool for assessing the purity and confirming the molecular weight of each library member.

  • Structural Confirmation: For each unique reaction used to build the library, a representative set of products should be fully characterized by ¹H and ¹³C NMR to confirm that the desired transformation occurred and to establish the correct structure.

  • Physicochemical Profiling: A selection of compounds from the library should be submitted for experimental determination of properties like aqueous solubility and LogD. These experimental values can then be used to validate and refine the in silico models used during the library design phase.[8][11]

Conclusion and Future Directions

The incorporation of azetidine scaffolds is a proven strategy for enhancing the quality and novelty of lead-like compound libraries.[1][12] The inherent properties of the azetidine ring—its rigidity, polarity, and three-dimensional character—provide a powerful platform for developing next-generation therapeutics. As synthetic methodologies continue to advance, the accessibility and diversity of azetidine-based building blocks will expand, further solidifying their role as a cornerstone of modern medicinal chemistry. Future efforts will likely focus on developing even more efficient and stereoselective synthetic routes and exploring novel, complex azetidine-based scaffolds like fused and bridged systems to probe challenging biological targets.[13]

References

scale-up synthesis of 1-Boc-3-aminomethyl-3-methoxyazetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 1-Boc-3-aminomethyl-3-methoxyazetidine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 3,3-Disubstituted Azetidines in Drug Discovery

The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry.[1] Its inherent ring strain and non-planar geometry offer a unique three-dimensional exit vector from a core structure, enabling chemists to escape flatland and improve key drug-like properties.[2] Unlike its more flexible pyrrolidine and piperidine counterparts, the rigid azetidine ring can lock in specific pharmacophoric interactions, often leading to enhanced potency and selectivity. Moreover, the introduction of a nitrogen atom improves aqueous solubility and provides a handle for modulating basicity, making azetidines attractive bioisosteres for other small rings like cyclobutane.[3]

This guide focuses on the scale-up synthesis of a specific, highly valuable class: this compound derivatives. The geminal disubstitution at the C3 position creates a fully substituted quaternary carbon center, a feature that can enhance metabolic stability by blocking a potential site of oxidative metabolism. The presence of a primary amine (aminomethyl group) provides a crucial point for diversification, allowing for the attachment of various side chains, linkers, or pharmacophores through amide bond formation or other conjugation chemistries. The methoxy group, in turn, can modulate local polarity and engage in specific hydrogen bond acceptor interactions.

However, the construction of such densely functionalized four-membered rings presents significant synthetic challenges, particularly when transitioning from bench-scale discovery to kilogram-scale production.[4] Issues such as ring strain, competing side reactions, and the need for robust, chromatography-free purification methods must be addressed.[5] This document provides a comprehensive, field-tested framework for the scalable synthesis of this important building block, emphasizing the causal logic behind procedural choices to ensure safety, efficiency, and reproducibility.

Synthetic Strategy: A Modular Approach from a Commercial Precursor

A robust and scalable synthesis demands a strategy that minimizes step count, utilizes cost-effective and readily available starting materials, and avoids hazardous reagents or complex purifications.[6] The most logical and convergent approach for this target begins with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate . This strategy leverages the reactivity of the C3 ketone for the sequential and controlled installation of the methoxy and aminomethyl functionalities.

The overall synthetic workflow is designed in two primary stages:

  • Formation of the C3 Quaternary Center: Installation of the methoxy and a masked amino group (nitrile) onto the C3 position of the azetidine ring.

  • Unmasking the Amine: Reduction of the nitrile group to the desired primary amine.

This modular approach allows for clear in-process controls at each stage and isolates the most challenging chemical transformations into discrete, optimizable steps.

G start 1-Boc-3-Oxoazetidine step1 Step 1: Methoxy-cyanation (Formation of C3 Quaternary Center) start->step1 TMSCN, MeOH, Cat. Lewis Acid intermediate Intermediate: 1-Boc-3-cyano-3-methoxyazetidine step1->intermediate step2 Step 2: Nitrile Reduction (Amine Unmasking) intermediate->step2 Catalytic Hydrogenation (e.g., Raney Ni, H₂) product Final Product: This compound step2->product

Caption: High-level workflow for the scalable synthesis.

Part 1: Synthesis of 1-Boc-3-cyano-3-methoxyazetidine

The initial challenge is the stereoelectronically controlled addition of two distinct groups to a single carbon. A one-pot Strecker-type reaction with methanol and a cyanide source is feasible but can be difficult to control at scale. A more robust, two-step sequence involving the formation of a cyanohydrin intermediate followed by methylation is often avoided due to the extra step. Therefore, we present a refined one-pot protocol that leverages trimethylsilyl cyanide (TMSCN) for its dual role as a cyanide source and a transient protecting group, enhancing reaction control.

Causality Behind Experimental Choices:
  • Reagent Selection (TMSCN): While KCN or NaCN are cheaper, TMSCN offers superior solubility in organic solvents and its reaction with ketones is readily catalyzed by mild Lewis acids. The in-situ formation of a silylated cyanohydrin ether is a key intermediate that facilitates the subsequent methoxy addition.

  • Solvent (Methanol): Methanol (MeOH) serves a dual purpose: it is the primary solvent and the reagent source for the methoxy group. Using it as the solvent ensures a large excess, driving the reaction to completion.

  • Catalyst (Zinc Iodide, ZnI₂): A mild Lewis acid like ZnI₂ is sufficient to activate the ketone carbonyl for TMSCN addition without promoting decomposition of the acid-sensitive Boc protecting group or the strained azetidine ring.[7]

  • Temperature Control: The initial addition is performed at low temperature (0-5 °C) to control the exotherm from the TMSCN addition and minimize side reactions. The reaction is then allowed to slowly warm to ensure complete conversion.

Detailed Protocol: Step 1

Reaction: tert-butyl 3-oxoazetidine-1-carboxylate + TMSCN + MeOH → tert-butyl 3-cyano-3-methoxyazetidine-1-carboxylate

G ketone 1-Boc-3-Oxoazetidine activated_ketone [Activated Carbonyl Complex] ketone->activated_ketone Activation tms TMSCN cyanohydrin [Silylated Cyanohydrin Intermediate] tms->cyanohydrin Nucleophilic Addition methanol Methanol (Solvent/Reagent) product 1-Boc-3-cyano-3-methoxyazetidine methanol->product Methanolysis & Desilylation activated_ketone->cyanohydrin Nucleophilic Addition cyanohydrin->product Methanolysis & Desilylation catalyst ZnI₂ (cat.) catalyst->activated_ketone Activation

Caption: Key transformations in the methoxy-cyanation step.

Materials & Reagents

ReagentMW ( g/mol )Density (g/mL)Mmol (per 1 mol scale)EquivalentsSafety Notes
1-Boc-3-oxoazetidine171.20-10001.0Store under inert gas.
Trimethylsilyl cyanide (TMSCN)99.220.74412001.2Highly Toxic! Handle in a fume hood with care.
Zinc Iodide (ZnI₂), anhydrous319.224.74500.05Hygroscopic. Handle under inert atmosphere.
Methanol (MeOH), anhydrous32.040.792-SolventFlammable, toxic.
Saturated aq. Sodium Bicarbonate (NaHCO₃)----Used for quench.
Toluene92.140.867--Flammable. Used for extraction.
Brine----Saturated NaCl solution for extraction.

Procedure:

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 1-Boc-3-oxoazetidine (1.0 eq) and anhydrous zinc iodide (0.05 eq).

  • Inerting: Purge the reactor with dry nitrogen for at least 15 minutes.

  • Solvent Addition: Add anhydrous methanol (approx. 5 volumes, e.g., 5 L per mole of starting material). Begin stirring and cool the resulting slurry to 0-5 °C using an appropriate cooling bath.

  • TMSCN Addition: Add trimethylsilyl cyanide (1.2 eq) dropwise via a dropping funnel or syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Caution: TMSCN reacts with moisture to produce highly toxic HCN gas. This step must be performed in a well-ventilated hood.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench the reaction. A gas evolution (isobutylene from slight Boc decomposition) may be observed.

  • Solvent Removal & Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Add toluene and water to the residue. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-Boc-3-cyano-3-methoxyazetidine, typically as a viscous oil. This material is often of sufficient purity (>90%) to be carried forward to the next step without chromatographic purification.

Part 2: Catalytic Reduction of the Nitrile

The final step is the reduction of the nitrile to the primary amine. For scale-up, catalytic hydrogenation is vastly superior to metal hydride reductions (e.g., LiAlH₄) in terms of safety, cost, and workup simplicity. Raney Nickel is a highly effective and cost-efficient catalyst for this transformation.

Causality Behind Experimental Choices:
  • Catalyst (Raney Nickel): Raney Ni is a workhorse catalyst for nitrile reduction. It is highly active and relatively inexpensive. The catalyst is typically supplied as a slurry in water, which must be carefully washed with the reaction solvent before use.

  • Solvent (Ethanol/Ammonia): The reduction is performed in an alcoholic solvent like ethanol (EtOH). The addition of ammonia (either as aqueous ammonium hydroxide or by saturating the solvent with ammonia gas) is critical. It prevents the formation of secondary and tertiary amine side products by competitively inhibiting the intermediate imine from reacting with the product primary amine.

  • Hydrogen Pressure: A moderate hydrogen pressure (50-100 psi) is sufficient to drive the reaction efficiently without requiring specialized high-pressure reactors.

  • Filtration: Post-reaction, the solid catalyst must be removed by filtration. Crucial Safety Point: Raney Nickel is pyrophoric when dry and can ignite flammable solvents. The filter cake must be kept wet with solvent or water at all times and never allowed to dry in the open air.

Detailed Protocol: Step 2

Reaction: tert-butyl 3-cyano-3-methoxyazetidine-1-carboxylate + H₂/Raney Ni → tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate

Materials & Reagents

ReagentMW ( g/mol )Density (g/mL)Mmol (per 1 mol scale)Equivalents/LoadingSafety Notes
1-Boc-3-cyano-3-methoxyazetidine212.25-10001.0From previous step.
Raney® Nickel 2800 (slurry in water)---~10-20% w/wPyrophoric when dry. Handle with extreme care. Keep wet at all times.
Ethanol (EtOH), denatured46.070.789-SolventFlammable.
Ammonium Hydroxide (28% aq. NH₃)35.050.90-~5-10% v/vCorrosive, strong odor.
Celite® / Diatomaceous Earth----Filtration aid.

Procedure:

  • Reactor Setup: To a hydrogenation reactor (e.g., a Parr shaker), add the crude 1-Boc-3-cyano-3-methoxyazetidine (1.0 eq).

  • Catalyst Charging: In a separate beaker, carefully decant the water from the Raney Nickel slurry. Wash the catalyst multiple times with the reaction solvent (Ethanol) by decantation to remove residual water. Under a constant stream of nitrogen, transfer the solvent-wet catalyst to the reactor. Never allow the catalyst to become dry.

  • Solvent Addition: Add ethanol (approx. 10 volumes) and ammonium hydroxide (0.5-1.0 volume).

  • Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 psi). Begin vigorous stirring and heat to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. When uptake ceases (typically 6-24 hours), the reaction is complete. Confirm completion by LC-MS analysis of a carefully vented and filtered sample.

  • Catalyst Filtration (Critical Safety Step): Cool the reactor to room temperature. Carefully vent the hydrogen and purge the system thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Ensure the filter cake is kept wet with ethanol throughout the filtration. After filtration, quench the filter cake by slowly adding it to a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be further purified by dissolving in a suitable solvent (e.g., ethyl acetate), washing with water to remove salts, drying, and re-concentrating. The final product, this compound, is typically obtained as an oil.

Analytical Characterization & Data

In-process and final product analysis is crucial for ensuring quality and consistency.

Analysis TypeStep 1 (Intermediate)Step 2 (Final Product)
TLC Monitor disappearance of starting ketone. Stain: KMnO₄.Monitor disappearance of nitrile. Stain: Ninhydrin (product is amine-positive).
LC-MS Confirm mass of intermediate (M+H)⁺ and disappearance of starting material.Confirm mass of product (M+H)⁺ and disappearance of intermediate.
¹H NMR Confirm presence of methoxy singlet (~3.4 ppm) and disappearance of ketone-adjacent CH₂ signals.Confirm disappearance of nitrile, appearance of aminomethyl signals (~2.8-3.0 ppm), and retention of methoxy and Boc groups.
Purity (HPLC) Assess purity before proceeding to the next step.Determine final product purity, typically >95% is required.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Step 1: Incomplete reaction / Stall Inactive catalyst (moisture in ZnI₂); insufficient TMSCN.Ensure anhydrous conditions. Use freshly opened or properly stored ZnI₂. Add an additional portion (0.1-0.2 eq) of TMSCN and monitor.
Step 1: Boc-group cleavage Reaction temperature too high; overly acidic conditions during workup.Maintain strict temperature control during addition. Use a milder quench with NaHCO₃ and avoid strong acids.
Step 2: Slow or stalled hydrogenation Catalyst poisoning (sulfur, halides from previous steps); insufficient catalyst.Ensure intermediate is clean. If necessary, pass a solution of the intermediate through a plug of silica or activated carbon. Increase catalyst loading or hydrogen pressure.
Step 2: Formation of secondary amines Insufficient ammonia present during reduction.Increase the amount of ammonium hydroxide in the reaction mixture. Ensure the solvent is saturated with ammonia if using the gaseous form.
Final Product: Low Purity / Contamination Incomplete reaction or inefficient workup.Re-subject the material to the reaction conditions if starting material is present. Perform an additional aqueous wash or consider a crystallization/salt formation step for purification if chromatography is to be avoided.

Conclusion

This application note details a robust, scalable, and economically viable synthetic route to this compound. By leveraging a commercially available starting material and employing well-understood, scalable chemical transformations like catalytic hydrogenation, this protocol circumvents many of the challenges associated with the synthesis of complex azetidines. The emphasis on the rationale behind procedural choices, process safety, and in-process controls provides researchers and drug development professionals with a reliable foundation for producing this valuable building block on a multi-kilogram scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-3-aminomethyl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-aminomethyl-3-methoxyazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable but synthetically challenging building block. Azetidines are prized scaffolds in modern drug discovery, offering rigid conformational constraint and novel chemical space. However, the inherent ring strain of the four-membered ring presents unique challenges that can lead to low yields and complex side reactions.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ultimately improve your synthetic yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthetic strategy and the challenges involved.

Q1: What makes the synthesis of substituted azetidines like this one so difficult?

A: The primary challenge stems from the significant ring strain of the four-membered azetidine core. This strain makes the ring susceptible to cleavage under various conditions, particularly by acids, bases, and even some nucleophiles, leading to undesired ring-opened byproducts.[1][2] Furthermore, the C3 position is sterically hindered, which can slow down desired transformations and require carefully optimized conditions to achieve good conversion.

Q2: What is the function of the "Boc" group and why is it commonly used?

A: The "Boc" (tert-butoxycarbonyl) group is a protecting group for the azetidine nitrogen. Its role is twofold:

  • Deactivation: It temporarily deactivates the nitrogen's nucleophilicity and basicity, preventing it from interfering with subsequent reactions, such as those at the C3 position.

  • Stability & Handling: It often increases the stability of the azetidine ring and improves the handling characteristics of intermediates, making them less volatile and more amenable to purification by chromatography.

The Boc group is favored due to its general stability to a wide range of reagents (e.g., nucleophiles, bases, catalytic hydrogenation) and its clean, reliable removal under acidic conditions, typically with trifluoroacetic acid (TFA).[3][4]

Q3: What are the most common side reactions to anticipate in this synthesis?

A: Besides incomplete reactions, the most prevalent side reactions are:

  • Ring-Opening: As discussed, the strained ring can be opened by nucleophiles or under harsh pH conditions, leading to acyclic amine derivatives.[5]

  • Dimerization/Polymerization: If the azetidine nitrogen is unprotected, intermolecular reactions can occur, leading to dimers and polymers that complicate purification.

  • Elimination Reactions: Depending on the nature of substituents, elimination to form unsaturated four-membered rings (azetines) or ring-fragmentation can occur.

Understanding these potential pitfalls is the first step toward designing a robust synthetic route.

Part 2: Troubleshooting Guide - Improving Reaction Yield

This guide is structured in a problem-and-solution format to address specific issues you may encounter during the synthesis.

Proposed General Synthetic Pathway

A robust synthesis of this compound can be envisioned via a multi-step sequence starting from the commercially available 1-Boc-3-azetidinone. This pathway is designed to control the introduction of functionality at the challenging C3 position.

G A 1-Boc-3-azetidinone B 1-Boc-3-cyano-3-hydroxyazetidine (Cyanohydrin Formation) A->B TMSCN, ZnI2 C 1-Boc-3-cyano-3-methoxyazetidine (O-Methylation) B->C NaH, MeI D This compound (Nitrile Reduction) C->D H2, Raney Ni or LiAlH4 G Start Low Overall Yield CheckTLC Analyze crude reaction mixture (TLC, LCMS) Start->CheckTLC Identify What is the major component? CheckTLC->Identify SM Starting Material Identify->SM Byproduct New Byproduct(s) Identify->Byproduct Complex Complex Mixture/ Decomposition Identify->Complex ActionSM Issue: Incomplete Reaction - Increase temperature/time - Check reagent quality - Increase reagent equivalents SM->ActionSM CheckMass Does byproduct mass match a known side product? Byproduct->CheckMass ActionComplex Issue: Decomposition - Lower reaction temperature - Use milder reagents - Ensure inert/anhydrous atmosphere Complex->ActionComplex RingOpened Mass corresponds to ring-opened product? CheckMass->RingOpened Yes ActionOther Issue: Other Side Reaction - Consult literature for similar transformations - Re-evaluate mechanism CheckMass->ActionOther No ActionRingOpened Issue: Ring Instability - Avoid strong acids/bases - Use non-nucleophilic reagents - Maintain T < RT RingOpened->ActionRingOpened Yes RingOpened->ActionOther No

References

Technical Support Center: Troubleshooting Common Side Reactions in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the strained four-membered azetidine ring. Due to its significant ring strain, the synthesis of azetidines is often plagued by specific and recurring side reactions.[1][2]

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your experiments, understand the underlying chemical principles, and implement effective solutions.

General Troubleshooting Workflow

Before diving into specific problems, it's helpful to have a systematic approach to troubleshooting. When faced with a low yield or an unexpected product, follow this general workflow.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Investigation cluster_2 Phase 3: Mitigation Problem Problem Encountered (e.g., Low Yield, Impurity) Characterize Characterize Byproduct (NMR, MS, LC-MS) Problem->Characterize Isolate & Analyze Identify Identify Side Reaction Type (Polymer, Isomer, etc.) Characterize->Identify Mechanism Postulate Mechanism (e.g., Intermolecular vs. Intramolecular) Identify->Mechanism Strategy Develop Mitigation Strategy (e.g., High Dilution, New Catalyst) Mechanism->Strategy Optimize Optimize Reaction Conditions (Temp, Solvent, Time) Strategy->Optimize Optimize->Problem Issue Persists Success Successful Synthesis Optimize->Success Yield & Purity Improved

Caption: General workflow for troubleshooting azetidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Polymerization and Dimerization

Question: My reaction has a low yield, and I'm isolating a significant amount of a sticky, high-molecular-weight, or insoluble material. NMR analysis is broad and poorly resolved. What is happening and how can I fix it?

Answer: This is a classic sign of competing intermolecular reactions, leading to dimerization and polymerization.[1][3] Instead of the desired intramolecular cyclization to form the four-membered ring, the reactive intermediate is reacting with other molecules of the starting material.

Causality: The formation of the azetidine ring is often entropically and enthalpically disfavored. At high concentrations, the probability of two reactive molecules colliding (intermolecular reaction) is much higher than the probability of the two ends of the same molecule finding each other (intramolecular reaction). Azetidines themselves, particularly under acidic conditions, can undergo cationic ring-opening polymerization, where an azetidinium ion is attacked by the nitrogen of another azetidine molecule, propagating a polymer chain.[4][5][6]

Troubleshooting Guide: Polymer Formation

StrategyPrincipleActionable Steps
High Dilution Decreases the probability of intermolecular collisions, thereby favoring the intramolecular cyclization pathway.1. Increase solvent volume significantly (e.g., from 0.1 M to 0.01-0.001 M).2. Use a syringe pump for slow addition of the substrate to the reaction vessel over several hours.
Temperature Control Lower temperatures can reduce the rate of undesired side reactions, which may have a higher activation energy than the desired cyclization.Decrease the reaction temperature. If the reaction is sluggish, a longer reaction time may be required.
pH Control Avoid strongly acidic conditions that can protonate the azetidine nitrogen, initiating cationic ring-opening polymerization.[4][5]1. Use a non-acidic or weakly basic medium.2. If a Lewis acid is required, screen for milder options.
Protecting Group A bulky N-protecting group can sterically hinder intermolecular attack without significantly impeding the intramolecular cyclization.Consider using bulky groups like tert-butyloxycarbonyl (Boc) or a trityl group.

Experimental Protocol: High-Dilution Cyclization via Syringe Pump

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon), add the total volume of the chosen solvent (e.g., THF, Acetonitrile).

  • Substrate Preparation: Dissolve the azetidine precursor (e.g., a γ-amino alcohol or 3-haloamine) and any necessary reagents (e.g., a non-nucleophilic base) in a small amount of the same solvent and load it into a gas-tight syringe.

  • Slow Addition: Place the syringe onto a syringe pump and insert the needle through a septum in one of the flask necks.

  • Reaction: Heat the solvent in the flask to the desired reaction temperature. Begin the slow addition of the substrate solution via the syringe pump over a prolonged period (e.g., 4-12 hours).

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional period, monitoring its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Proceed with the standard aqueous workup and purification.

G Monomer Azetidine Monomer Protonated Azetidinium Ion (Initiator) Monomer->Protonated H+ (Acid Catalyst) Dimer Dimer Protonated->Dimer + Monomer (Nucleophilic Attack) Polymer Polymer Chain Dimer->Polymer + n Monomers (Propagation)

Caption: Mechanism of Cationic Ring-Opening Polymerization.

Issue 2: Competing Cyclization Pathways (Regioisomer Formation)

Question: I am attempting to synthesize a 3-hydroxyazetidine via intramolecular aminolysis of a cis-3,4-epoxy amine, but I am consistently isolating a significant amount of a 3-hydroxypyrrolidine byproduct. Why is this happening?

Answer: This is a classic and well-documented case of competing regioselectivity in ring-closure.[7] The desired azetidine is formed via a 4-exo-tet cyclization, where the amine attacks the C3 position of the epoxide. The pyrrolidine byproduct results from a competing 5-endo-tet cyclization, where the amine attacks the C4 position. While Baldwin's rules generally favor exo cyclizations for forming small rings, the endo pathway can become competitive under certain conditions.[7][8]

G cluster_0 Reaction Pathways Start cis-3,4-Epoxy Amine Azetidine 3-Hydroxyazetidine (Desired Product) Start->Azetidine  4-exo-tet (Attack at C3) Pyrrolidine 3-Hydroxypyrrolidine (Byproduct) Start->Pyrrolidine  5-endo-tet (Attack at C4)

Caption: Competing 4-exo-tet and 5-endo-tet cyclization pathways.

Troubleshooting Guide: Regioisomer Formation

StrategyPrincipleActionable Steps
Catalyst Selection Lewis acids can coordinate to the epoxide oxygen, influencing the regioselectivity of the nucleophilic attack by altering the electronic properties of the C3 and C4 positions.Use Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃). This catalyst has been shown to strongly favor the 4-exo-tet pathway for cis-epoxy amines, leading to high yields of the azetidine product.[7][9][10]
Solvent Optimization The polarity and coordinating ability of the solvent can influence the transition state energies of the competing pathways.Screen a range of solvents. While specific effects can be substrate-dependent, polar aprotic solvents like acetonitrile or THF are common starting points.
Substrate Stereochemistry Note that for trans-3,4-epoxy amines, the same La(OTf)₃ catalyst favors the anti-Baldwin 5-endo-tet cyclization, yielding the pyrrolidine.[9] Regioselectivity is highly dependent on the substrate's stereochemistry.Confirm the stereochemistry of your starting epoxide. If it is the trans isomer, the formation of pyrrolidine is the expected outcome with this catalyst system.
Issue 3: Ring-Opening and Rearrangements

Question: My product is an acyclic amine derivative instead of the expected azetidine, or I'm observing an unexpected isomer. What could be causing this?

Answer: Both ring-opening and rearrangements are common side reactions driven by the inherent strain of the azetidine ring.[1][2]

  • Ring-Opening: The strained C-N bonds of the azetidine ring are susceptible to cleavage by various nucleophiles, acids, and bases.[1] This is particularly problematic during subsequent reaction steps or harsh workup conditions. For instance, reducing a β-lactam (azetidin-2-one) to an azetidine using strong Lewis acidic reagents like DIBAL-H can sometimes lead to ring cleavage as a side reaction.[2]

  • Rearrangements: Under certain thermal or catalytic conditions, precursors can undergo rearrangements. A known example is the thermal isomerization of kinetically favored aziridines to the thermodynamically more stable azetidines, which can be a source of impurities if not properly controlled.[2] Other complex rearrangements, such as those involving O-propargylic oximes to form azetidine nitrones, can also occur.[11]

Troubleshooting Guide: Ring-Opening and Rearrangements

StrategyPrincipleActionable Steps
Milder Reaction Conditions Reduce the thermodynamic driving force for ring-opening or rearrangement.1. Lower the reaction temperature.2. Use milder reagents (e.g., NaBH₄ instead of LiAlH₄ if applicable).3. Ensure neutral or weakly basic workup conditions.
Protecting Group Strategy The choice of N-protecting group is critical. Electron-withdrawing groups can activate the ring towards nucleophilic attack.Select a protecting group that offers stability under the reaction conditions but can be removed gently. The Boc group is often a good choice.
Purification Method Azetidines can be sensitive to silica gel chromatography, which has an acidic surface.Consider alternative purification methods like neutral alumina chromatography, reverse-phase chromatography, or crystallization.
Confirm Precursor Structure Ensure the starting material is the correct isomer and has not undergone rearrangement prior to the cyclization step.Re-verify the structure of your starting material by NMR and other analytical techniques.

References

Technical Support Center: Purification of Polar Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar azetidine compounds. Azetidines are valuable scaffolds in medicinal chemistry, but their unique properties—high polarity, inherent basicity, and significant ring strain—present considerable challenges during isolation and purification.[1][2] This guide provides field-proven insights, troubleshooting strategies, and step-by-step protocols to help you navigate these complexities and achieve high purity for your target compounds.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Chromatography Issues

Q1: My azetidine is streaking badly and giving low recovery on a standard silica gel column. What's happening and how do I fix it?

A: This is a classic problem rooted in the chemistry of both your compound and the stationary phase. The basic nitrogen of the azetidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This strong, non-specific binding leads to severe peak tailing (streaking) and can even catalyze the acid-mediated ring-opening of the strained four-membered ring, causing product degradation and low recovery.[4][5][6]

Root Cause Analysis & Solutions:

  • Cause: Strong acid-base interaction between the basic azetidine and acidic silica.

  • Solution 1: Neutralize the Stationary Phase. The most common and effective solution is to add a basic modifier to your mobile phase. This base will "cap" the acidic silanol sites, preventing your compound from binding too strongly.

    • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[3][5] Always ensure your modifier is fully miscible with your chosen solvents.

  • Solution 2: Use an Alternative Stationary Phase. If neutralization is insufficient or your compound is exceptionally sensitive, switch to a more inert or basic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds and avoids the acidity issues of silica.[3][6][7]

    • Chemically Modified Silica: Consider amino- or cyano-functionalized silica phases, which have different selectivity and reduced surface acidity.[7][8]

Q2: My polar azetidine shows little to no retention on my C18 reverse-phase (RP) column, eluting near the void volume. What are my options?

A: This is a common challenge when trying to purify highly polar compounds with traditional RP-HPLC, which is designed to retain nonpolar analytes.[9] Your polar azetidine has a much higher affinity for the polar mobile phase (like water/acetonitrile) than for the nonpolar C18 stationary phase.

Solutions Ranked by Effectiveness:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for retaining and separating very polar compounds.[9] HILIC uses a polar stationary phase (e.g., bare silica, zwitterionic, or amide phases) with a highly organic mobile phase (>60% acetonitrile).[10][11] A water layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to strong retention. Elution is achieved by increasing the aqueous content of the mobile phase.[10]

  • Modify Your Reverse-Phase Method: If HILIC is not an option, you can try to enhance retention in RP mode.

    • Use a Polar-Embedded or Polar-Endcapped Column: These RP columns are designed with polar groups that make them compatible with highly aqueous mobile phases and offer different selectivity for polar analytes.[9][12]

    • Adjust Mobile Phase pH: Since azetidines are basic, you can increase the pH of the mobile phase to suppress the ionization of the azetidine nitrogen. A neutral form of the compound is less polar and will show more retention on a C18 column. However, be mindful of the pH stability limits of your column (most silica-based C18 columns are not stable above pH 8).

    • Use Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase.[8][13] The reagent has a charged head that pairs with your protonated azetidine and a hydrophobic tail that interacts with the C18 stationary phase, effectively increasing retention.[13]

Q3: I need to purify an azetidine that is permanently charged (a quaternary salt) or is otherwise difficult to separate from other ionic impurities. What should I use?

A: For compounds that are ionic in nature, Ion-Exchange Chromatography (IEC) is the most direct and powerful technique.[14] Your positively charged azetidinium ion can be effectively captured by a cation-exchange resin, which has fixed negative charges (e.g., sulfonate groups) on its surface.[14][15]

Mechanism of Action:

  • Binding: Your sample is loaded onto the column, and the cationic azetidine displaces the counter-ions (like Na⁺ or H⁺) on the resin, binding to the stationary phase. Neutral impurities are washed away.

  • Elution: To release your compound, you introduce a mobile phase with a high concentration of competing cations (e.g., a salt gradient of NaCl or an acidic buffer) or by changing the pH to neutralize your compound, which then releases from the resin.[15] This technique is highly effective for separating compounds based on differences in charge state.[16]

Crystallization & Stability Issues

Q4: I'm trying to crystallize my azetidine hydrochloride salt, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when your compound precipitates from a supersaturated solution at a temperature above its melting point in that solvent, or when cooling is too rapid for an ordered crystal lattice to form.[3][17]

Troubleshooting Steps:

  • Slow Down the Cooling Process: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature undisturbed over several hours before moving it to a refrigerator or freezer. Insulating the flask can help ensure slow cooling.[3][17]

  • Re-evaluate Your Solvent System: The ideal solvent should dissolve your compound when hot but not when cold.[17] If your compound is too soluble, it won't crystallize. If it's not soluble enough when hot, you won't be able to form a saturated solution. Experiment with mixed solvent systems (e.g., ethanol/ether, methanol/dichloromethane).[18]

  • Induce Crystallization: If crystals don't form spontaneously, you can try:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[17]

    • Seeding: Add a single, tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.[19]

  • Reduce the Amount of Solvent: You may have too much solvent, preventing the solution from becoming supersaturated upon cooling. Carefully evaporate some of the solvent and allow it to cool again.

Q5: My azetidine free base is a liquid/oil at room temperature. How can I use crystallization to purify it?

A: The best strategy for purifying a basic, non-crystalline compound is to convert it into a solid salt.[18] Salts often have well-defined crystal lattices and higher melting points, making them ideal candidates for purification by recrystallization.

Protocol for Salt Formation:

  • Dissolve your crude azetidine free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a solution of an acid (e.g., HCl in ether, or a solution of oxalic acid or tartaric acid) dropwise while stirring.

  • The corresponding salt will often precipitate out of the solution. If it doesn't, you may need to reduce the solvent volume or add a less polar co-solvent to induce precipitation.

  • Collect the solid salt by filtration, wash with a small amount of cold solvent, and then proceed with recrystallization as described in the previous question.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the first purification technique I should try for a new polar azetidine compound?

A: The best initial approach depends on the physical state of your compound and its stability. A general decision-making framework is outlined below.

G start Crude Polar Azetidine Product is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid/oil? is_solid->is_liquid No cryst Attempt Recrystallization is_solid->cryst Yes is_stable Is it stable to mild acid? neut_silica Flash Chromatography (Neutralized Silica) is_stable->neut_silica Yes hilic HILIC Purification is_stable->hilic No (highly acid-sensitive) is_liquid->is_stable cryst->is_liquid Fails or remains impure salt_cryst Form a salt and recrystallize neut_silica->salt_cryst Fails or remains impure

Q2: What are the key stability concerns for azetidines during purification?

A: The primary concern is the inherent ring strain of the four-membered ring, which makes azetidines susceptible to nucleophilic ring-opening reactions.[2][5][6] This degradation is most commonly catalyzed by acid. Protonation of the azetidine nitrogen activates the ring, making it a prime target for nucleophiles like water or alcohols.[6][20] Therefore, prolonged exposure to acidic conditions, such as standard silica gel or strong acidic washes during work-up, should be avoided.[5][6] The stability is highly dependent on the substituents on the ring and the nitrogen atom.[1]

Q3: When should I choose HILIC over Reverse-Phase chromatography?

A: Choose HILIC when your compound is highly polar and shows poor or no retention in reverse-phase. HILIC is specifically designed for polar analytes and typically provides superior retention, resolution, and peak shape for compounds like polar azetidines, amino acids, or sugars.[9] While reverse-phase can sometimes be adapted for moderately polar compounds, HILIC is the more robust and direct solution for very polar molecules.

Section 3: Key Experimental Protocols

Protocol 1: Flash Chromatography on Neutralized Silica Gel

This protocol is designed to minimize on-column degradation of acid-sensitive azetidines.

  • Prepare the Eluent: Choose an appropriate solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). To this system, add 0.5-1% v/v triethylamine (TEA). Mix thoroughly.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your TEA-containing eluent (using the initial, least polar solvent mixture of your gradient).

  • Column Packing: Pour the slurry into your column and use positive pressure to pack the bed, ensuring it is uniform and free of cracks. Equilibrate the column by flushing with 2-3 column volumes of the initial eluent.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the eluent or a strong solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the chromatography, gradually increasing the eluent polarity. The presence of TEA should prevent streaking and improve the peak shape of your azetidine.[3]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Method Development for HILIC Purification

This protocol provides a starting point for developing a HILIC separation.

  • Column & System Preparation: Install a HILIC column (e.g., bare silica, amide, or zwitterionic phase). Ensure the HPLC system is thoroughly flushed and free of non-polar solvents from previous RP runs.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 95:5 Water:Acetonitrile with a 10 mM ammonium formate or ammonium acetate buffer. Adjust pH if necessary (typically between 3 and 6).

    • Solvent B (Organic): 95:5 Acetonitrile:Water.

  • Initial Scouting Gradient:

    • Start with a high percentage of organic solvent to ensure retention. A typical scouting gradient is:

      • 0-10 min: 95% B -> 60% B

      • 10-12 min: 60% B -> 95% B

      • 12-17 min: 95% B (re-equilibration)

  • Optimization: Based on the results of the scouting run, adjust the gradient slope, buffer concentration, or pH to optimize the separation of your target compound from its impurities. For compounds that are very strongly retained, you may need to decrease the starting percentage of Solvent B or increase the final percentage of Solvent A.[10]

Section 4: Data Summary & Visual Guides

Table 1: Comparison of Primary Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseBest For...Key AdvantagesMajor Limitations
Normal-Phase Polar (e.g., Silica, Alumina)Non-polar organicModerately polar, acid-stable azetidines.Simple, widely available, good for less polar impurities.Risk of degradation on acidic silica; poor for very polar compounds.[5][6]
Reverse-Phase Non-polar (e.g., C18)Polar (e.g., Water/ACN)Azetidines with significant hydrophobic character.Excellent for non-polar impurities; high efficiency.Poor retention for highly polar azetidines without modification.[9][12]
HILIC Polar (e.g., Silica, Amide)High organic (>60% ACN) with aqueous bufferHighly polar and hydrophilic azetidines.Excellent retention for polar compounds; MS-friendly mobile phases.Requires careful system equilibration; different selectivity can be complex.[10]
Ion-Exchange Charged Resin (e.g., SCX)Aqueous buffer with salt gradient or pH changeCharged or highly basic azetidines.Highly selective for ionic species; high loading capacity.Requires aqueous mobile phases (difficult to remove); not for neutral compounds.[14][15]

References

Technical Support Center: Sterically Hindered Amine Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the acid-labile removal of the tert-butoxycarbonyl (Boc) protecting group from sterically encumbered amines. Instead of a simple list of protocols, this resource provides a logical, causality-driven framework to diagnose issues, optimize reaction conditions, and select appropriate alternative methods when standard procedures fail.

Troubleshooting Guide: Common Issues & Initial Solutions
Q1: My Boc deprotection is extremely slow or incomplete. What are the primary causes and my first steps to resolve this?

Answer:

This is the most common issue when dealing with sterically hindered substrates. The bulky chemical environment around the nitrogen atom physically obstructs the approach of the acid catalyst, slowing down the cleavage reaction.[1][2] The standard acid-catalyzed deprotection mechanism is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4] Steric hindrance increases the activation energy for this process, leading to sluggish or incomplete conversion under standard conditions.

Your primary strategy should be to systematically increase the reaction's driving force without compromising the integrity of your molecule.

Initial Troubleshooting Workflow:

  • Increase Acid Concentration: The rate of Boc cleavage often has a second-order dependence on acid concentration.[1] If you are using a standard concentration of Trifluoroacetic Acid (TFA), such as 20-25% in Dichloromethane (DCM), the first step is to increase it.

    • Action: Increase the TFA concentration to 50% (v/v) in DCM. For particularly stubborn substrates, neat TFA (95% with 5% scavengers) can be employed, though this may introduce other issues.[1][5]

  • Extend Reaction Time: Deprotection is a kinetic process. Insufficient reaction time is a frequent cause of incomplete conversion for hindered amines.[1][6]

    • Action: Monitor the reaction closely over a longer period. While standard deprotections may finish in 1-2 hours, hindered systems might require 4, 8, or even 24 hours.[1] Use an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.[7]

  • Increase Reaction Temperature: Gently warming the reaction can provide the necessary energy to overcome the activation barrier.

    • Action: Allow the reaction to stir at room temperature (if initiated at 0 °C). If it remains sluggish, consider gentle heating to 30-40 °C.[7] Caution: This increases the risk of side reactions, especially alkylation by the tert-butyl cation. Proceed with caution and careful monitoring.

Diagram: Initial Troubleshooting Workflow

G Start Incomplete Deprotection (Sterically Hindered Amine) Increase_Acid Increase Acid Conc. (e.g., 20% -> 50% TFA) Start->Increase_Acid Monitor1 Monitor Progress (TLC, LC-MS) Increase_Acid->Monitor1 Extend_Time Extend Reaction Time (e.g., 2h -> 8h+) Monitor1->Extend_Time Still incomplete Success Reaction Complete Monitor1->Success Complete Monitor2 Monitor Progress Extend_Time->Monitor2 Increase_Temp Increase Temperature (RT -> 40°C) (Use Caution) Monitor2->Increase_Temp Still incomplete Monitor2->Success Complete Monitor3 Monitor Progress Increase_Temp->Monitor3 Monitor3->Success Complete Failure Still Incomplete: Proceed to Advanced Methods Monitor3->Failure Still incomplete

Caption: A stepwise workflow for initial troubleshooting of incomplete Boc deprotection.

Protocol 1: Standard TFA/DCM Deprotection

  • Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • If your substrate contains acid-sensitive or nucleophilic groups (e.g., Trp, Met), add scavengers such as Triisopropylsilane (TIS) (2.5–5% v/v).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 50% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[7]

  • Upon completion, concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with a solvent like toluene (3x).[1]

  • The resulting amine TFA salt can often be used directly. For neutralization, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[3]

Advanced & Alternative Protocols
Q2: I've tried optimizing standard TFA conditions, but the deprotection is still failing or causing decomposition. What are my options?

Answer:

When standard TFA protocols are insufficient, you must consider more robust acid systems or fundamentally different mechanisms for cleavage. The choice depends on the specific sensitivities of your substrate.

1. Stronger Protic Acid Systems: HCl in Dioxane

4M HCl in 1,4-dioxane is a more potent acidic medium than TFA/DCM and is a common next step for difficult deprotections.[5][8] It often provides faster and more complete reactions.[9]

Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane

  • Dissolve the Boc-protected amine in a minimal amount of 1,4-dioxane or suspend it directly in the reagent.

  • Add a commercial solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours. For very hindered substrates, this may be extended.[3][10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether and collected by filtration.[3]

2. Lewis Acid-Mediated Deprotection

Lewis acids offer an alternative to protic acids. The mechanism involves coordination of the Lewis acid to the carbamate oxygen, which weakens the C-O bond and facilitates cleavage.[11] This can be advantageous for substrates sensitive to strong protic acids.

  • Trimethylsilyl Iodide (TMSI): A mild, non-hydrolytic method useful for sensitive substrates. The reaction is often clean and rapid.[12][13]

  • Zinc Bromide (ZnBr₂): Has been shown to selectively cleave secondary N-Boc groups in the presence of primary ones.[14]

  • Other Lewis Acids: A variety of other Lewis acids like AlCl₃, SnCl₄, and FeCl₃ can also be used.[11][15]

3. Thermal Deprotection

In the absence of any acid or catalyst, many Boc-protected amines can be deprotected simply by heating.[16] The mechanism involves thermolytic fragmentation into the free amine, CO₂, and isobutylene.[16] This is a "green" alternative but requires high temperatures (often >100 °C), which may not be suitable for all substrates.[17][18] Solvents like water, methanol, or trifluoroethanol are often used.[19][20][21]

4. Milder, Alternative Reagents

For highly sensitive molecules incompatible with strong acids, milder reagents have been developed.

  • Oxalyl Chloride in Methanol: This system generates HCl in situ but has been shown to deprotect a wide range of N-Boc amines, including hindered systems, at room temperature in 1-4 hours.[22][23][24]

Table: Comparison of Advanced Deprotection Methods

MethodReagent(s)Typical ConditionsProsCons
Strong Protic Acid 4M HCl in 1,4-DioxaneRT, 1-4 hHighly effective, potent, readily available.[8]Very strong acid, may cleave other acid-labile groups.[9]
Lewis Acid TMSI in DCM/CHCl₃RT, 1-24 hMild, non-protic, good for sensitive substrates.[12][13]Reagent is moisture-sensitive, may require stoichiometric amounts.
Thermal Heat (e.g., 100-150 °C)Reflux in H₂O, MeOH, or other high-boiling solvent.Acid-free, "green" method.[16][21]High temperatures can cause side reactions/racemization.[16]
Mild Reagent (COCl)₂ in MeOHRT, 1-4 hVery mild, tolerant of many functional groups.[22][23]Reagent is toxic and moisture-sensitive.
Frequently Asked Questions (FAQs)
Q3: My reaction worked, but I see unexpected side products with a mass increase of +56. What is happening and how can I prevent it?

Answer:

You are observing t-butylation, a common side reaction during Boc deprotection.[25] The mechanism generates a reactive tert-butyl cation intermediate.[3] This electrophile can be intercepted by any nucleophile in the reaction mixture, leading to alkylation.[25] Nucleophilic amino acid side chains are particularly susceptible, such as:

  • Tryptophan (Trp)

  • Methionine (Met)

  • Cysteine (Cys)

  • Tyrosine (Tyr) [26]

The solution is to add "scavengers" to the reaction. These are molecules designed to be more nucleophilic than your substrate, effectively trapping the t-butyl cation before it can cause damage.[2]

Common Scavengers:

  • Triisopropylsilane (TIS): Reduces the tert-butyl cation.

  • Thioanisole or Anisole: Act as electrophilic traps.

  • Water: Can also act as a scavenger.[1]

Diagram: Scavenging of the tert-Butyl Cation

G cluster_0 Undesired Pathway cluster_1 Desired Pathway Boc_Deprotection Boc Deprotection (Acid-Catalyzed) tBu_Cation tert-Butyl Cation (Reactive Electrophile) Boc_Deprotection->tBu_Cation Nucleophile Nucleophilic Substrate (e.g., Trp, Met) tBu_Cation->Nucleophile Alkylation Scavenger Scavenger Added (e.g., TIS, Thioanisole) tBu_Cation->Scavenger Trapping Side_Product Alkylated Side Product (+56 Da) Trapped_Product Inert Product

Caption: Mechanism of side-product formation and prevention by scavengers.

Protocol 3: Deprotection with a Scavenger Cocktail

  • Prepare your deprotection solution (e.g., TFA in DCM).

  • Just before adding it to your substrate, create a "cocktail" by adding one or more scavengers. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

  • Proceed with the deprotection as described in Protocol 1. The scavengers will work in situ to protect your molecule.

Q4: How can I best monitor the progress of these challenging reactions?

Answer:

Effective monitoring is critical. Relying on a fixed time point is unreliable for hindered substrates.

  • Thin-Layer Chromatography (TLC): The fastest method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. You can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This also allows you to spot side products immediately.[6]

  • ¹H NMR Spectroscopy: Can be used if the reaction is clean. Monitor the disappearance of the large singlet corresponding to the nine tert-butyl protons, typically around 1.4 ppm.[7]

Q5: When performing solid-phase peptide synthesis (SPPS), I heard 100% TFA can be less effective than a TFA/DCM mixture. Why is that?

Answer:

This is a well-documented phenomenon related to the physical properties of the synthesis resin.[1] For the deprotection reagent to work, it must penetrate the polymer matrix of the resin beads. This requires proper "swelling" of the resin in the solvent.[6] Studies have shown that a mixture like 55% TFA in DCM can cause better resin swelling than 100% TFA.[27] Inadequate swelling with 100% TFA can lead to limited reagent access and incomplete Boc removal, resulting in deletion sequences in the final peptide.[27] Therefore, for SPPS, using a co-solvent is often crucial for achieving high efficiency.

References

Technical Support Center: Optimizing Amide Coupling to Prevent Ring-Opening of Strained Cyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthesis: performing amide coupling reactions on sensitive, strained ring systems without inducing undesired ring-opening. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your lab.

The Challenge: Balancing Reactivity and Selectivity

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry and peptide synthesis.[1][2] The goal is to activate a carboxylic acid to facilitate its reaction with an amine.[3][4] However, when the amine component is part of a strained ring system, such as a β-lactam, aziridine, or other constrained heterocycles, the reaction becomes a delicate balancing act. The high ring strain that makes these motifs valuable pharmacophores also renders them susceptible to nucleophilic attack and subsequent ring-opening, a competing and often detrimental side reaction.[5][6][7]

This guide will walk you through the critical parameters of your amide coupling reaction and how to manipulate them to favor the desired amide bond formation over ring-opening.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My amide coupling reaction with a strained cyclic amine is resulting in significant ring-opening. What are the most likely causes?

Several factors can tip the balance in favor of ring-opening. These often relate to the nature of the activated carboxylic acid intermediate and the overall reaction conditions:

  • Highly Reactive Activated Species: The more reactive the activated carboxylic acid, the less selective it can be. Highly electrophilic intermediates can be aggressively attacked by the strained amine, leading to ring-opening before amide bond formation can occur.

  • Harsh Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of strong bases can all promote ring-opening.

  • Inappropriate Choice of Coupling Reagent: Some coupling reagents, by their mechanism, generate intermediates or byproducts that can facilitate ring-opening.

  • Steric Hindrance: Significant steric bulk on either the carboxylic acid or the amine can slow down the desired amide coupling, giving the ring-opening side reaction more time to occur.[3]

Q2: How do I choose the right coupling reagent to minimize ring-opening?

The choice of coupling reagent is paramount. Reagents are generally categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. For sensitive substrates, the goal is to generate a moderately reactive activated species that is stable enough to react selectively with the amine.

Comparison of Common Coupling Reagent Classes

Reagent ClassExamplesAdvantages for Strained RingsDisadvantages/Risks
Carbodiimides DCC, DIC, EDCCost-effective, well-understood. Can be modulated with additives.Can form highly reactive O-acylisourea intermediates.[8][9] Prone to racemization without additives.[1][10]
Phosphonium Salts PyBOP, PyAOPGenerate less reactive OBt/OAt esters.[11][12] "Cleaner" reactions with no guanidinylation risk.[12][13] Often associated with lower racemization.[11][13]Can be more expensive. Byproducts can sometimes complicate purification.
Uronium/Aminium Salts HBTU, HATU, COMUHighly efficient and fast reactions.[1][11] HATU is particularly reactive due to the HOAt moiety.[14]High reactivity can be detrimental for sensitive substrates. Risk of guanidinylation of the amine.[12][13]

Recommendation: For highly sensitive, strained amines, start with phosphonium reagents like PyBOP . Their tendency to form more stable, moderately reactive activated esters often provides the best balance of reactivity and selectivity, minimizing the risk of ring-opening. If using carbodiimides like EDC or DIC , the use of additives is crucial.

Experimental Workflow: Coupling Reagent Selection

G cluster_0 Starting Point: Strained Amine Coupling cluster_1 Reagent Choice cluster_2 Outcome Analysis cluster_3 Troubleshooting start Strained Amine + Carboxylic Acid reagent Select Coupling Reagent start->reagent phosphonium Phosphonium Salt (e.g., PyBOP) reagent->phosphonium Recommended Start carbodiimide Carbodiimide + Additive (e.g., EDC/Oxyma) reagent->carbodiimide Alternative uronium Uronium Salt (e.g., HATU) reagent->uronium Use with Caution outcome Analyze Reaction Outcome phosphonium->outcome carbodiimide->outcome uronium->outcome success High Yield, No Ring-Opening outcome->success Desired Product failure Ring-Opening Observed outcome->failure Side Product troubleshoot Modify Conditions failure->troubleshoot temp Lower Temperature troubleshoot->temp base Weaker Base troubleshoot->base solvent Change Solvent troubleshoot->solvent temp->reagent base->reagent solvent->reagent

Caption: Decision workflow for selecting a coupling reagent for strained amines.

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure, and which should I use?

Additives are essential, especially when using carbodiimide coupling reagents. They function by forming an active ester intermediate, which is more stable and less reactive than the initial O-acylisourea intermediate formed with the carbodiimide alone.[11] This intermediate then reacts with the amine to form the desired amide.

  • HOBt (1-Hydroxybenzotriazole): The classic additive, effective at suppressing racemization and increasing efficiency.[11]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to the electron-withdrawing effect of the pyridine nitrogen.[14] This can be beneficial for difficult couplings but may be too reactive for highly sensitive substrates.

  • OxymaPure (Ethyl cyanohydroxyiminoacetate): A safer and often more effective alternative to HOBt. It is not explosive and can lead to cleaner reactions with lower epimerization.

Recommendation: For preventing ring-opening, OxymaPure is an excellent first choice due to its favorable safety profile and high efficiency in forming a moderately reactive ester.

Q4: How does the choice of base and solvent impact the ring-opening side reaction?

Base Selection: The base is typically required to deprotonate the amine and neutralize any acidic byproducts.[15] However, a strong or nucleophilic base can directly promote ring-opening.

  • Avoid Strong, Hindered Bases: While bases like DBU or strong non-nucleophilic bases are common in some organic reactions, they may be too harsh for this application.

  • Use a Non-Nucleophilic, Mild Base: N,N-Diisopropylethylamine (DIPEA) is a common choice.[16] Its steric hindrance prevents it from acting as a nucleophile. Use the minimum number of equivalents necessary.

  • Consider Weaker Bases: For extremely sensitive substrates, a weaker base like 2,4,6-collidine might be beneficial, as it has been shown to reduce epimerization in some cases.[17]

Solvent Selection: The solvent's role is to ensure all components are fully dissolved.[18] Poor solvation can lead to slow reaction rates, favoring side reactions.

  • Common Polar Aprotic Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are standard choices.[19]

  • DMF Considerations: DMF can break down over time to form dimethylamine, which is nucleophilic and can cause side reactions.[19] Always use high-purity, anhydrous DMF.

  • Less Polar Solvents: In some cases, a less polar solvent like Tetrahydrofuran (THF) may be advantageous, as it can disfavor the formation of highly charged intermediates that might lead to ring-opening.

Recommendation: Start with anhydrous DCM or THF and DIPEA as the base. If ring-opening persists, consider switching to a weaker base.

Q5: Can I adjust my reaction protocol to favor amide coupling?

Absolutely. The order of addition and reaction temperature are critical variables you can control.

Protocol 1: Optimized General Procedure for Coupling with Strained Amines

  • Dissolve the Carboxylic Acid: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) in your chosen anhydrous solvent (e.g., DCM).

  • Pre-activation: Cool the solution to 0 °C. Add the coupling reagent (e.g., PyBOP, 1.05 equiv.) and the base (e.g., DIPEA, 2.0 equiv.). Stir for 10-15 minutes. This pre-activation step allows the active ester to form before the sensitive amine is introduced.[3]

  • Amine Addition: Slowly add a solution of the strained cyclic amine (1.0 equiv.) to the cold reaction mixture.

  • Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS. Allow the reaction to slowly warm to room temperature only if no progress is observed at the lower temperature.

  • Work-up: Once the reaction is complete, quench with a mild aqueous solution like saturated ammonium chloride (NH₄Cl). Proceed with standard extraction and purification procedures.

Key Principle: By pre-activating the carboxylic acid at a low temperature and then adding the sensitive amine, you minimize the exposure of the strained ring to the highly reactive coupling reagents and the heat generated during activation.

Mechanism: Desired vs. Undesired Pathway

G RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (R-CO-X) RCOOH->ActiveEster Activation CouplingReagent Coupling Reagent + Base CouplingReagent->ActiveEster AmideProduct Desired Amide Product ActiveEster->AmideProduct Desired Pathway (Amide Coupling) Favored by low temp, mild conditions RingOpened Undesired Ring-Opened Product ActiveEster->RingOpened Side Reaction (Ring-Opening) Favored by high temp, harsh conditions StrainedAmine Strained Amine StrainedAmine->AmideProduct StrainedAmine->RingOpened

Caption: Competing reaction pathways for an activated carboxylic acid with a strained amine.

Summary and Key Takeaways

When facing ring-opening side reactions with strained cyclic amines, a systematic, mechanistically informed approach to optimization is crucial.

  • Start Mild: Begin with the mildest possible conditions. This means low temperatures (0 °C to start) and a non-nucleophilic base.

  • Choose Reagents Wisely: Phosphonium reagents (PyBOP) or carbodiimides (EDC/DIC) with OxymaPure are generally the best starting points. Avoid the most powerful uronium reagents like HATU unless necessary.

  • Pre-activate: Always pre-activate the carboxylic acid before introducing the strained amine to the reaction mixture.

  • Monitor Closely: Use TLC or LC-MS to track the reaction's progress. Prolonged reaction times increase the likelihood of side reactions.

  • Solvent and Base Matter: Use high-purity anhydrous solvents and the weakest, non-nucleophilic base that effectively promotes the reaction.

By carefully controlling these parameters, you can significantly shift the reaction equilibrium toward the desired amide product, preserving the integrity of your valuable strained-ring substrates.

References

Technical Support Center: Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-disubstituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of these valuable, yet often elusive, four-membered heterocyclic scaffolds. The inherent ring strain and steric hindrance of 3,3-disubstituted azetidines present unique synthetic hurdles.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields for the synthesis of 3,3-disubstituted azetidines consistently low?

A1: Low yields are a frequent challenge in the synthesis of 3,3-disubstituted azetidines and can be attributed to several factors:

  • High Ring Strain: The formation of a four-membered ring is energetically unfavorable due to significant angle and torsional strain, leading to a high activation energy for cyclization.[1][2]

  • Steric Hindrance: The presence of two substituents on the same carbon atom (C3) creates considerable steric congestion, which can hinder the approach of the nucleophilic nitrogen during intramolecular cyclization.[1]

  • Competing Side Reactions: The high-energy transition state for the formation of the four-membered ring often allows competing reaction pathways to dominate. Common side reactions include:

    • Intermolecular Reactions: Dimerization or polymerization of the starting material can occur, especially at higher concentrations.[3]

    • Elimination Reactions: Instead of nucleophilic substitution to form the ring, elimination reactions can lead to the formation of unsaturated acyclic products.

    • Formation of Larger Rings: If possible, the formation of more thermodynamically stable five- or six-membered rings (e.g., pyrrolidines or piperidines) can be a significant competing pathway.[1]

Q2: I am observing significant amounts of byproducts. What are the most common ones and how can I minimize them?

A2: The most common byproducts in 3,3-disubstituted azetidine synthesis are ring-opened products, dimers/polymers, and regioisomers.[3]

  • Ring-Opened Products: Due to the inherent strain, the azetidine ring is susceptible to cleavage by nucleophiles, acids, or bases present in the reaction mixture.[3] To minimize this, carefully control the pH and consider using milder reaction conditions.

  • Dimerization and Polymerization: These intermolecular reactions compete with the desired intramolecular cyclization.[3] Running the reaction at high dilution can favor the intramolecular pathway.

  • Regioisomers: In methods like the aza-Michael addition, the nucleophile can add to different positions, leading to a mixture of regioisomers.[3] Careful selection of catalysts and reaction conditions can often improve regioselectivity.

Q3: How do I choose the right nitrogen protecting group for my synthesis?

A3: The choice of the nitrogen protecting group is critical and can significantly impact the success of your synthesis. An ideal protecting group should:

  • Be stable to the reaction conditions required for ring formation.

  • Facilitate the desired cyclization. For example, electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) can increase the acidity of the N-H proton, facilitating deprotonation and subsequent cyclization. The Cbz group has also been shown to be essential for reactivity in certain methods by stabilizing a carbocation intermediate.[4]

  • Be removable under conditions that do not compromise the integrity of the azetidine ring. Some protecting groups can be challenging to remove without causing ring-opening.[3]

Q4: What are the best purification techniques for 3,3-disubstituted azetidines?

A4: The purification of 3,3-disubstituted azetidines can be challenging due to their polarity and potential instability on silica gel.

  • Column Chromatography:

    • Silica Gel: While common, it can cause degradation of acid-sensitive azetidines. It is often recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent streaking and decomposition.

    • Alumina (Neutral or Basic): This can be a good alternative to silica gel for acid-sensitive compounds.[1]

  • Recrystallization: If your product is a solid, recrystallization is a highly effective method for achieving high purity.[1]

  • Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be an excellent purification method.[1]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for common synthetic methods used to prepare 3,3-disubstituted azetidines.

Method 1: Intramolecular Cyclization

Intramolecular cyclization is a foundational approach but is often plagued by low yields.[5]

Troubleshooting Low Yields in Intramolecular Cyclization
ProblemPotential CauseSuggested Solution
Low or no product formation Poor Leaving Group: The rate of nucleophilic substitution is highly dependent on the quality of the leaving group.Convert hydroxyl groups to better leaving groups like mesylates (Ms), tosylates (Ts), or halides (I > Br > Cl).
Unfavorable Reaction Kinetics: The activation energy for the 4-exo-tet cyclization is high.Increase the reaction temperature. Be aware that this can also promote side reactions. Use of a stronger, non-nucleophilic base (e.g., NaH, KHMDS) can facilitate deprotonation of the amine.
Formation of elimination products Steric Hindrance: Bulky substituents can favor elimination over substitution.Use a less hindered base. Optimize the solvent to favor SN2 reaction (e.g., polar aprotic solvents like DMF or DMSO).
Polymerization/Dimerization High Concentration: Intermolecular reactions are favored at high concentrations.Employ high-dilution conditions (e.g., <0.01 M) to favor the intramolecular cyclization. This can be achieved by slow addition of the substrate to the reaction mixture.
Experimental Protocol: Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted for the synthesis of substituted azetidines.[6]

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et₃N, 1.5 eq) dropwise.

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, keeping the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

  • Intramolecular Cyclization:

    • Dissolve the crude mesylated intermediate in a suitable solvent (e.g., THF, DMF).

    • Add a base (e.g., NaH, 1.5 eq) portion-wise at 0 °C under an inert atmosphere.

    • Heat the reaction mixture (e.g., reflux in THF) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Method 2: [2+2] Cycloaddition

The [2+2] cycloaddition, or aza-Paternò-Büchi reaction, between an imine and an alkene is a direct route to the azetidine core but can be challenging to control.[7][8][9]

Troubleshooting [2+2] Cycloaddition Reactions
ProblemPotential CauseSuggested Solution
Low Conversion Insufficient Activation: The reaction may require photochemical or thermal activation.For photochemical reactions, ensure the light source has the correct wavelength and intensity. For thermal reactions, screen different temperatures.
Poor Substrate Reactivity: Electron-deficient imines and electron-rich alkenes generally work best.Modify the electronic properties of your substrates if possible.
Poor Diastereoselectivity Reaction Mechanism: The stereochemical outcome depends on the mechanism (concerted or stepwise).Vary the solvent polarity. Nonpolar solvents often favor concerted pathways, which can lead to higher stereoselectivity. For stepwise reactions, temperature can influence the selectivity.
Formation of Side Products Decomposition of Starting Materials: Imines can be unstable and prone to hydrolysis.Use freshly prepared or purified imines. Ensure anhydrous reaction conditions.
Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition

This protocol is based on the work of Schindler and coworkers for the synthesis of highly functionalized azetidines.[7][10]

  • Reaction Setup:

    • In a reaction vessel, combine the 2-isoxazoline-3-carboxylate (1.0 eq), the alkene (2.0-5.0 eq), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%).

    • Add a suitable solvent (e.g., anhydrous benzene or toluene) and degas the mixture with argon for 15-30 minutes.

  • Irradiation:

    • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

    • Monitor the reaction progress by TLC or ¹H NMR.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired azetidine.

Method 3: Modular Synthesis via Azetidinylation Reagents

A modern approach involves the use of pre-functionalized azetidine reagents that can react with a variety of nucleophiles.[11][12]

Troubleshooting Modular Synthesis
ProblemPotential CauseSuggested Solution
Low Reactivity Insufficient Lewis Acid Activation: The leaving group on the azetidinylation reagent may not be sufficiently activated.Screen different Lewis acids (e.g., Sc(OTf)₃, Fe(OTf)₃, Cu(OTf)₂).[11] Ensure the Lewis acid is anhydrous and active.
Poor Nucleophile: The chosen nucleophile may not be reactive enough.Consider converting the nucleophile to a more reactive form (e.g., using a Grignard reagent or an organolithium species).
Decomposition of the Product Harsh Reaction Conditions: The product may be unstable to the reaction conditions.Run the reaction at a lower temperature. Use a milder Lewis acid.
Experimental Protocol: Sc(OTf)₃-Catalyzed Synthesis of 3,3-Disubstituted Azetidines

This protocol is adapted from a modular synthesis strategy.[6][11]

  • Reaction Setup:

    • To a flame-dried flask containing activated 4Å molecular sieves, add the azetidine trichloroacetimidate ester (1.0 eq), the nucleophile (1.5 eq), and Sc(OTf)₃ (10 mol%).

    • Under an argon atmosphere, add dry CH₂Cl₂.

  • Reaction:

    • Stir the reaction mixture at 35 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the 3,3-disubstituted azetidine.

Visualizing Synthetic Challenges and Solutions

Troubleshooting Workflow for Low Yield in Azetidine Synthesis

G cluster_sm Starting Material Issues cluster_cond Reaction Condition Issues cluster_byproducts Byproduct Analysis start Low Yield of 3,3-Disubstituted Azetidine check_sm Check Starting Material Purity start->check_sm check_cond Review Reaction Conditions start->check_cond analyze_byproducts Analyze Byproducts start->analyze_byproducts sm_impure Impure Starting Material? check_sm->sm_impure temp Temperature Too Low/High? check_cond->temp polymer Polymer/Dimer Formation? analyze_byproducts->polymer sm_degraded Degraded Starting Material? sm_impure->sm_degraded No purify_sm Purify/Re-synthesize Starting Material sm_impure->purify_sm Yes end Improved Yield purify_sm->end conc Concentration Too High? temp->conc No optimize_temp Optimize Temperature temp->optimize_temp Yes reagents Incorrect Reagents/Stoichiometry? conc->reagents No high_dilution Use High Dilution conc->high_dilution Yes verify_reagents Verify Reagents & Stoichiometry reagents->verify_reagents Yes optimize_temp->end high_dilution->end verify_reagents->end elimination Elimination Product? polymer->elimination No high_dilution2 Use High Dilution polymer->high_dilution2 Yes ring_opened Ring-Opened Product? elimination->ring_opened No change_base Change Base/Solvent elimination->change_base Yes milder_cond Use Milder Conditions ring_opened->milder_cond Yes high_dilution2->end change_base->end milder_cond->end

Caption: A troubleshooting workflow for diagnosing and addressing low yields in the synthesis of 3,3-disubstituted azetidines.

Common Synthetic Pathways to 3,3-Disubstituted Azetidines

G cluster_precursors Acyclic Precursors cluster_methods Synthetic Methods gamma_amino_alcohol γ-Amino Alcohol / Halide intramolecular Intramolecular Cyclization gamma_amino_alcohol->intramolecular imine Imine cycloaddition [2+2] Cycloaddition imine->cycloaddition alkene Alkene alkene->cycloaddition azabicyclobutane 1-Azabicyclo[1.1.0]butane strain_release Strain-Release Functionalization azabicyclobutane->strain_release product 3,3-Disubstituted Azetidine intramolecular->product cycloaddition->product strain_release->product

Caption: An overview of common synthetic strategies for accessing 3,3-disubstituted azetidines from various precursors.

References

Technical Support Center: Navigating the Lability of Azetidine Intermediates in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the stability challenges of azetidine intermediates, a critical structural motif in modern drug discovery.[1] The inherent ring strain of the four-membered azetidine ring, while offering unique conformational rigidity and improved ligand efficiency, also renders it susceptible to degradation, particularly under acidic conditions.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers anticipate and overcome these stability issues in their synthetic endeavors.

Troubleshooting Guide: Diagnosis and Resolution of Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with azetidine-containing compounds.

Issue 1: My azetidine intermediate is decomposing during an acidic workup.

Symptoms:

  • Low recovery of the desired product after extraction with aqueous acid (e.g., 1N HCl).[3][4]

  • Appearance of new, more polar spots on TLC or LC-MS analysis of the crude product, often corresponding to ring-opened byproducts.[4]

  • Mass spectrometry data indicating the presence of products with a mass corresponding to the addition of water or other nucleophiles.

Root Cause Analysis:

The primary degradation pathway for azetidines in acidic media is acid-catalyzed ring-opening.[3] The azetidine nitrogen, being basic (pKa of the conjugate acid is ~11.29), is readily protonated.[5] This protonation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to ring cleavage. The rate of this decomposition is highly pH-dependent, with faster degradation occurring at lower pH.[1]

Solutions & Protocols:

  • Avoid Strong Acids: Whenever possible, substitute strong acids like HCl with milder alternatives such as saturated aqueous ammonium chloride solution.[3][4] In many cases, an acidic wash can be omitted entirely if the impurities to be removed are not basic.

  • Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction rapidly and at low temperatures (e.g., 0 °C) to reduce the exposure time of the sensitive intermediate to the acidic environment.[3][4]

  • Use of a Biphasic System: Quench the reaction with a biphasic mixture of a mild acid and an organic solvent. This allows for the immediate extraction of the product into the organic phase, minimizing its residence time in the acidic aqueous layer.[4]

  • Protecting Group Strategy: For multi-step syntheses, consider protecting the azetidine nitrogen with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group. This reduces the basicity of the nitrogen, making it less prone to protonation and subsequent degradation.[3]

Issue 2: My N-Boc-azetidine is undergoing ring-opening during deprotection with strong acid (e.g., TFA).

Symptoms:

  • Formation of multiple products during N-Boc deprotection, as observed by TLC or LC-MS.

  • Isolation of a product that is not the expected free amine, but rather a ring-opened adduct.

  • Inconsistent yields and difficulty in purifying the desired azetidine product.

Root Cause Analysis:

While the Boc group is designed to be removed under acidic conditions, the harshness of neat trifluoroacetic acid (TFA) or concentrated HCl can be sufficient to promote the ring-opening of the newly formed, protonated azetidine. The tert-butyl cation generated during deprotection can also lead to side reactions.[6]

Solutions & Protocols:

  • Milder Acidic Conditions: Instead of neat TFA, use a diluted solution of TFA in a suitable solvent like dichloromethane (DCM) (e.g., 20-50% TFA in DCM).[7] Alternatively, HCl in an organic solvent, such as 4M HCl in dioxane, can be a milder option for deprotection.[6]

  • Scavengers: The use of scavengers is crucial to quench the reactive tert-butyl cations generated during deprotection. Common scavengers include triisopropylsilane (TIS) or water.[8]

  • Alternative Deprotection Methods: For particularly sensitive substrates, consider alternative deprotection methods. For instance, the tert-butoxythiocarbonyl (Botc) group is more acid-labile than the Boc group and can be removed under milder conditions.[9] In some cases, thermal deprotection of the Boc group can be achieved by heating in a solvent like dioxane.[7]

Experimental Protocol: Mild Deprotection of N-Boc-Azetidines

  • Dissolve the N-Boc-azetidine intermediate in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a pre-chilled solution of 20-50% trifluoroacetic acid (TFA) in DCM dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Issue 3: My azetidine intermediate is degrading on silica gel during column chromatography.

Symptoms:

  • Streaking of the product spot on the TLC plate.[3]

  • Low overall yield after column chromatography.[3]

  • Isolation of fractions containing ring-opened byproducts.[3]

Root Cause Analysis:

Standard silica gel is acidic and can catalyze the degradation of acid-sensitive compounds like azetidines.[3] The prolonged contact of the azetidine with the acidic surface of the silica gel during chromatography can lead to the same decomposition pathways observed in acidic workups.[3]

Solutions & Protocols:

  • Neutralize the Silica Gel: Before preparing the column, wash the silica gel with a solution containing a non-nucleophilic base, such as 1% triethylamine in the eluent system.[3] This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support, for the purification.[3]

  • Alternative Purification Methods: If the compound is crystalline, recrystallization is a preferred method to avoid contact with acidic stationary phases.[3] Preparative HPLC with a buffered mobile phase can also be a viable option for purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of azetidines to acid?

A1: The stability of azetidines to acid is highly dependent on their substitution pattern. Unsubstituted azetidine is a strong base and is readily protonated and susceptible to ring-opening. The inherent ring strain of the four-membered ring contributes to this reactivity.[1]

Q2: How does the N-substituent on the azetidine ring affect its stability in acidic conditions?

A2: The N-substituent plays a crucial role in the stability of the azetidine ring.

  • Electron-withdrawing groups (e.g., Boc, Cbz, sulfonyl) decrease the basicity of the azetidine nitrogen.[3][10] This makes the nitrogen less prone to protonation, thereby increasing the stability of the ring towards acid-catalyzed opening.

  • N-Aryl substituents , especially when conjugated to heteroaryls like pyridine, can delocalize the nitrogen lone pair, reducing its basicity and enhancing stability.[1]

Q3: Can azetidines polymerize under acidic conditions?

A3: Yes, the ring strain in azetidines makes them prone to cationic ring-opening polymerization, particularly in the presence of acid initiators.[11][12][13] The acidic conditions can initiate the formation of an azetidinium ion, which can then be attacked by another azetidine molecule, leading to polymerization.[11]

Q4: Are azetidine hydrochloride salts stable?

A4: Azetidine hydrochloride is a common salt form and is generally a stable, crystalline solid that is soluble in water.[14][15][16][17][18] However, in solution, especially under non-anhydrous conditions, the equilibrium between the protonated and free base form can still allow for degradation pathways, so it is advisable to handle solutions with care and store the salt under anhydrous conditions.[3]

Data Summary

The following table summarizes the influence of N-substituents on the stability of aryl azetidines in acidic media, as indicated by their half-life (T1/2) at pH 1.8.

CompoundN-SubstituentAqueous T1/2 (h) at pH 1.8Azetidine Nitrogen pKa (calculated)Reference
1 2-Pyridyl> 24-1.1[1]
2 4-Pyridyl> 24-0.1[1]
3 2-Pyrimidinyl> 24-1.8[1]
4 Phenyl5.82.9[1]
5 4-Fluorophenyl0.52.4[1]

Visualizing the Mechanisms and Workflows

Diagram 1: Acid-Catalyzed Ring-Opening of Azetidine

This diagram illustrates the mechanism of acid-catalyzed ring-opening of an azetidine intermediate by a nucleophile (e.g., water).

G cluster_0 Mechanism A Azetidine Azetidinium Protonated Azetidine (Azetidinium Ion) A->Azetidinium + H+ H_plus H+ TransitionState Nucleophilic Attack Azetidinium->TransitionState + Nucleophile Nu Nucleophile (e.g., H2O) RingOpened Ring-Opened Product TransitionState->RingOpened G cluster_1 Troubleshooting Workflow Start Instability Observed Workup During Acidic Workup? Start->Workup Deprotection During N-Boc Deprotection? Start->Deprotection Purification During Silica Gel Chromatography? Start->Purification Solution_Workup Use Milder Acid Minimize Contact Time Protect Azetidine-N Workup->Solution_Workup Solution_Deprotection Use Milder Acid Conditions Add Scavengers Alternative Deprotection Method Deprotection->Solution_Deprotection Solution_Purification Neutralize Silica Gel Use Alternative Stationary Phase Alternative Purification Method Purification->Solution_Purification

References

preventing epimerization during reactions with azetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Azetidine Chemistry Core

Topic: Preventing Epimerization During Reactions with Azetidine Derivatives

Welcome to the Azetidine Chemistry Core's technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who work with chiral azetidine derivatives, particularly azetidine-2-carboxylic acid and its analogues. The high ring strain and unique stereoelectronic properties of azetidines make them valuable building blocks, but also introduce specific synthetic challenges. One of the most critical issues is the preservation of stereochemical integrity at the α-carbon during reactions such as amide bond formation.

This resource provides in-depth, field-proven insights into the causes of epimerization and offers robust troubleshooting strategies and protocols to ensure your reactions deliver the desired stereoisomer with high purity.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the fundamental principles of epimerization in the context of azetidine chemistry.

Q1: What exactly is epimerization, and why is it a critical problem with azetidine-2-carboxylic acid derivatives?

A1: Epimerization is an undesired chemical process that inverts the stereochemistry at a single chiral center in a molecule that contains multiple stereocenters.[1][2] For a chiral azetidine-2-carboxylic acid derivative, this typically occurs at the α-carbon (C2), the carbon atom adjacent to the carboxyl group.

This is a significant issue for several reasons:

  • Loss of Biological Activity: The biological function of a molecule is often exquisitely dependent on its three-dimensional structure. An unintended inversion of a stereocenter can lead to a dramatic loss or complete alteration of its therapeutic activity.[1]

  • Purification Challenges: The resulting epimer becomes a diastereomeric impurity. Diastereomers often have very similar physical properties, making them exceptionally difficult and costly to separate by standard chromatographic methods.[1]

  • Regulatory Hurdles: In drug development, the presence of undesired stereoisomers is a major regulatory concern, requiring extensive characterization and justification, which can delay or derail a project.

Q2: What is the primary mechanism driving epimerization during amide coupling reactions?

A2: The primary pathway for epimerization during the activation of N-protected amino acids, including azetidine derivatives, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4] The α-proton of this intermediate is highly acidic and can be easily removed by a base. The resulting achiral enolate can then be re-protonated from either face, leading to a mixture of stereoisomers (racemization or epimerization). A secondary, less common pathway is direct enolization from the activated ester itself.

Below is a diagram illustrating the oxazolone-mediated epimerization pathway.

EpimerizationMechanism cluster_0 Activation & Cyclization cluster_1 Epimerization A N-Protected Azetidine (Chiral) B Activated Intermediate (e.g., Active Ester) A->B Coupling Reagent C 5(4H)-Oxazolone (Planar, Achiral Intermediate) B->C Intramolecular Attack D Enolate Anion (Achiral) C->D Base (-H+) E Protonation D->E +H+ F Mixture of Epimers (Loss of Purity) E->F

Caption: Oxazolone mechanism for epimerization.

Q3: Which reaction parameters most significantly influence the rate of epimerization?

A3: Several factors can dramatically accelerate the rate of epimerization. Controlling these is the key to maintaining stereochemical purity.

  • Base: The strength and steric bulk of the base are critical. Strong, non-hindered bases readily abstract the acidic α-proton.[2][5]

  • Temperature: Higher temperatures increase the rates of all reactions, including the undesired epimerization pathway.[4][5]

  • Coupling Reagent & Additives: Highly reactive coupling reagents can speed up the formation of the problematic oxazolone intermediate. Additives are crucial for suppressing this pathway.[2][6]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged enolate intermediate, thereby promoting epimerization.[2][4][7]

  • Pre-activation Time: Allowing the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine increases the concentration of the epimerization-prone activated species.[3][4]

Troubleshooting Guide: From Problem to Solution

This section is designed in a problem-and-solution format to directly address issues you may encounter in the lab.

Problem: My post-reaction analysis (Chiral HPLC, NMR) shows a significant amount of the undesired diastereomer.

This is the most common manifestation of an epimerization problem. The following guide provides a systematic approach to diagnosing and fixing the issue.

TroubleshootingWorkflow start High Epimerization Detected base Step 1: Evaluate Base start->base temp Step 2: Check Temperature base->temp Base Optimized base_sol Switch to weaker or sterically hindered base (e.g., NMM, Collidine) base->base_sol reagent Step 3: Assess Coupling Reagent temp->reagent Temp Lowered temp_sol Run reaction at 0°C or lower temp->temp_sol solvent Step 4: Review Solvent & Time reagent->solvent Reagent/Additive Optimized reagent_sol Use additives (HOAt, Oxyma) or change reagent class reagent->reagent_sol success Epimerization Minimized solvent->success Solvent/Time Optimized solvent_sol Use less polar solvent (DCM) Minimize pre-activation time solvent->solvent_sol

Caption: A systematic workflow for troubleshooting epimerization.

Cause 1: Inappropriate Base Selection

The base used to neutralize protonated amine salts or to facilitate the coupling can be the primary culprit.

  • The "Why": Strong, sterically unhindered bases like Triethylamine (TEA) or even Diisopropylethylamine (DIPEA) can easily abstract the α-proton from the activated intermediate, initiating the epimerization cascade.[2]

  • The Solution: Switch to a weaker or more sterically hindered base. A hindered base is less likely to abstract the small α-proton but remains effective for its primary role.[8]

BaseAbbreviationpKa (Conjugate Acid)Steric HindranceRecommendation
TriethylamineTEA~10.7LowAvoid for sensitive substrates.
N,N-DiisopropylethylamineDIPEA, Hünig's Base~11.0ModerateUse with caution; can still cause epimerization.[2]
N-MethylmorpholineNMM~7.4ModerateGood First Choice. Weaker base, less prone to cause epimerization.[2][5]
2,4,6-TrimethylpyridineTMP, Collidine~7.4HighExcellent Choice for problematic cases due to high steric bulk.[2][9][10]
Cause 2: Elevated or Uncontrolled Reaction Temperature
  • The "Why": Epimerization has a significant activation energy. Higher temperatures provide the energy needed to overcome this barrier, dramatically increasing the rate of this unwanted side reaction.[4][5]

  • The Solution: Perform the reaction at a reduced temperature. Cooling the reaction to 0 °C is a standard starting point. For particularly sensitive substrates, temperatures of -15 °C or -20 °C may be necessary. It is crucial to maintain this low temperature throughout the addition of reagents and for the duration of the reaction.[4][8]

Cause 3: Highly Reactive Coupling Reagent without Additives
  • The "Why": While efficient, highly activating coupling reagents can accelerate the formation of the oxazolone intermediate. Without a suppressing agent, this intermediate has a longer lifetime, increasing the opportunity for epimerization.

  • The Solution: Always use a coupling reagent in the presence of an epimerization-suppressing additive. These additives (e.g., HOBt, HOAt) function by intercepting the initial highly reactive species to form an active ester that is more stable and less prone to cyclizing into the oxazolone.[2][4][6][11]

Reagent/Additive CombinationAbbreviationNotes
DIC / HOBtN,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleClassic, effective, and economical combination.[4][11]
HATU / HOAt1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphate / 1-Hydroxy-7-azabenzotriazoleHighly efficient and very effective at suppressing epimerization. HOAt is generally superior to HOBt.[2][4][6]
DIC / OxymaN,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateOxyma is a non-explosive and highly effective alternative to HOBt-based additives.[2][5][6]
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA modern uronium salt that often shows low epimerization, especially with a hindered base like collidine.[2]
Cause 4: Suboptimal Solvent Choice or Prolonged Activation Time
  • The "Why": Polar aprotic solvents like DMF can stabilize the charged enolate intermediate, lowering the energy barrier for epimerization.[2][4] Furthermore, allowing the activated acid to sit for too long before the amine is introduced maximizes the concentration of the epimerization-prone intermediate.[3][4]

  • The Solution:

    • Change Solvents: If possible, consider switching to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure your starting materials are sufficiently soluble.[4]

    • Minimize Pre-activation: Add the amine component as quickly as possible after activating the carboxylic acid. Better yet, use an in situ activation method where the coupling reagent is added to a mixture of the acid and amine, ensuring the activated species is consumed as it forms.[4][5]

Validated Experimental Protocols

The following protocols are designed as robust starting points for minimizing epimerization. Always adapt them to the specific requirements of your substrate.

Protocol 1: Low-Epimerization Coupling using HATU/HOAt and NMM

This protocol is suitable for most standard amide couplings where high stereochemical fidelity is required.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected azetidine-2-carboxylic acid (1.0 eq) and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add N-Methylmorpholine (NMM) (2.5 eq) to the mixture and stir for 2-3 minutes.

  • Activation: Add HATU (1.1 eq) to the reaction mixture and stir for an additional 5 minutes at 0 °C. The solution may change color.

  • Amine Addition: Add the amine component (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS over 2-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Analyze the final product for epimeric purity by chiral HPLC.[4]

Protocol 2: Low-Temperature Coupling using DIC/Oxyma

This protocol is a cost-effective and highly reliable alternative using a carbodiimide-based activation.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected azetidine-2-carboxylic acid (1.0 eq), Oxyma (1.2 eq), and the amine component (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Coupling Reagent Addition: Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the stirred solution. A precipitate of diisopropylurea (DCU) may begin to form.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated urea. Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: Purify the crude product by flash column chromatography and analyze for epimeric purity by chiral HPLC.

References

Technical Support Center: Chromatographic Purification of 1-Boc-3-aminomethyl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-Boc-3-aminomethyl-3-methoxyazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and insights provided herein are grounded in established chromatographic principles and extensive field experience to ensure scientific integrity and experimental success.

Introduction

This compound is a key building block in medicinal chemistry, valued for its strained azetidine ring and versatile functional groups. However, its purification can present significant challenges due to its polarity, the basicity of the primary amine, and the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group. This guide will navigate you through these complexities, offering logical, step-by-step solutions to common purification issues.

Purification Workflow Overview

A typical purification strategy involves a series of logical steps, from initial assessment to the final isolation of the pure product. Understanding this workflow is crucial for effective troubleshooting.

Purification Workflow cluster_0 Pre-Purification cluster_1 Method Development cluster_2 Purification & Analysis cluster_3 Post-Purification Crude Product Analysis Crude Product Analysis (TLC, LC-MS) Technique Selection Technique Selection (NP, RP, IEX) Crude Product Analysis->Technique Selection Assess Polarity & Impurities Stationary Phase Stationary Phase Selection Technique Selection->Stationary Phase Choose Media Solvent Screening Solvent & Modifier Screening Scale-Up Purification Scale-Up Purification (Flash, Prep-HPLC) Solvent Screening->Scale-Up Purification Optimized Method Stationary Phase->Solvent Screening Optimize Separation Fraction Analysis Fraction Analysis (TLC, LC-MS) Scale-Up Purification->Fraction Analysis Collect Fractions Product Isolation Product Isolation Pooling & Solvent Evaporation Fraction Analysis->Product Isolation Identify Pure Fractions Purity & Identity Purity & Identity Confirmation (NMR, LC-MS, etc.) Product Isolation->Purity & Identity Final Product

Caption: A generalized workflow for the chromatographic purification of this compound.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process, categorized by the chromatographic technique.

Normal-Phase Chromatography (NPC) on Silica Gel

Issue 1: Severe peak tailing and poor recovery of the product.

  • Question: My this compound product is showing significant tailing on the silica gel column, and my yield is very low. What is causing this and how can I fix it?

  • Answer: This is a classic issue when purifying basic amines on standard silica gel.[1][2] The root cause is the strong interaction between the basic primary amine of your molecule and the acidic silanol groups (Si-OH) on the silica surface.[1] This interaction leads to a portion of your product being irreversibly adsorbed, causing both peak tailing and loss of material.[2]

    Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to "neutralize" the acidic silanol groups.[1][2]

      • Triethylamine (TEA): Add 0.1-2% (v/v) of triethylamine to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[1][2] The TEA will compete with your product for binding to the acidic sites on the silica, leading to improved peak shape and recovery.

      • Ammonium Hydroxide: For very polar amines, a solution of ~1-5% ammonium hydroxide in methanol, used as the polar component of your mobile phase (e.g., in a dichloromethane/ (NH4OH in MeOH) gradient), can be highly effective.[3]

    • Stationary Phase Selection:

      • Deactivated Silica: You can pre-treat your silica gel by flushing the column with your mobile phase containing the basic modifier before loading your sample. This ensures the stationary phase is "passivated."[3]

      • Amine-Functionalized Silica: A more robust solution is to use an amine-bonded silica column (NH2 column).[2] The basic surface of this stationary phase repels basic compounds, minimizing the strong interactions that cause tailing and improving separation in a more reproducible manner.[2]

      • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.[4]

Issue 2: The product is unstable on the silica gel column, leading to the formation of new impurities.

  • Question: I've noticed new spots on my TLC plates after running a column, and my final product is not as pure as expected. Could the silica be degrading my compound?

  • Answer: Yes, this is a valid concern. The acidic nature of silica gel can potentially lead to the partial deprotection of the acid-sensitive Boc group, especially with prolonged exposure on the column.[3][5] This would result in the formation of the free amine, which will have a different retention factor.

    Solutions:

    • Minimize Residence Time: Run your chromatography as quickly as possible without sacrificing separation. A faster flow rate can reduce the contact time between your compound and the silica.

    • Use a Basic Modifier: As mentioned previously, adding a base like triethylamine to your mobile phase not only improves peak shape but also helps to neutralize the acidic environment on the silica surface, thereby protecting the Boc group.[1]

    • Switch to a Less Acidic Stationary Phase: Consider using neutral alumina or an amine-bonded silica phase to avoid the acidic environment altogether.[2][4]

Reversed-Phase Chromatography (RPC)

Issue 3: Poor retention of the product on a C18 column.

  • Question: My compound is eluting in the void volume or very early from my C18 column, even with a high percentage of water in the mobile phase. How can I increase its retention?

  • Answer: this compound is a relatively polar molecule, which can lead to poor retention on non-polar stationary phases like C18.[4][6] Additionally, at neutral or acidic pH, the primary amine will be protonated, further increasing its polarity and reducing its retention.

    Solutions:

    • High pH Mobile Phase: The most effective strategy is to use a mobile phase with a high pH (e.g., pH 9-10).[1] At a pH well above the pKa of the primary amine, it will be in its neutral, free-base form. This increases its hydrophobicity and, consequently, its retention on the C18 column.[1] You can achieve this by adding a modifier like ammonium hydroxide or triethylamine to your mobile phase (e.g., 0.1% TEA in water/acetonitrile).[1]

    • Use a Polar-Embedded C18 Column: These columns are designed to have better retention for polar compounds and are more stable in highly aqueous mobile phases.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is extremely polar, HILIC is an excellent alternative.[4] This technique uses a polar stationary phase (like silica or amine-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[4]

Issue 4: Risk of Boc-group cleavage with acidic mobile phase modifiers.

  • Question: I typically use 0.1% trifluoroacetic acid (TFA) in my reversed-phase methods for good peak shape. Is this safe for my Boc-protected compound?

  • Answer: Using TFA poses a significant risk of cleaving the Boc protecting group.[5][7] While 0.1% TFA might be tolerated for a short analytical run, during a longer preparative purification and subsequent solvent evaporation, the concentration of the acid can increase, leading to significant deprotection.[7][8]

    Solutions:

    • Avoid Strong Acids: Do not use TFA.

    • Use Basic Modifiers: As mentioned above, a basic modifier like TEA or ammonium hydroxide is ideal for both retention and stability.

    • Use Weaker Acids (with caution): If an acidic modifier is absolutely necessary for separation from a specific impurity, consider a weaker acid like formic acid or acetic acid (typically at 0.1%). However, you should still process your fractions immediately after collection (e.g., neutralize them with a mild base) to prevent deprotection during storage.[7]

Ion-Exchange Chromatography (IEX)

Issue 5: When and how should I use ion-exchange chromatography for my product?

  • Question: I have several impurities that are difficult to separate by normal or reversed-phase chromatography. Would ion-exchange be a suitable technique?

  • Answer: Ion-exchange chromatography is an excellent and often underutilized technique for purifying ionizable compounds like your product.[9][10] It separates molecules based on their charge and can be highly effective for removing non-basic impurities.[11]

    Methodology: Cation-Exchange Chromatography (Catch-and-Release)

    • Principle: Since your compound has a basic primary amine, it will be positively charged at a pH below its pKa. You can use a strong cation-exchange (SCX) resin, which has negatively charged functional groups (e.g., sulfonic acid).[9][10]

    • Step-by-Step Protocol:

      • Column Equilibration: Equilibrate the SCX column with a low ionic strength solvent, such as methanol or acetonitrile.

      • Loading: Dissolve your crude product in a suitable organic solvent and load it onto the column. Your positively charged product will bind ("be caught") by the negatively charged resin.[10] Neutral impurities will pass through.

      • Washing: Wash the column with the equilibration solvent to remove all unbound impurities.

      • Elution ("Release"): Elute your purified product by washing the column with a solution containing a base, such as 2M ammonia in methanol.[10] The ammonia will neutralize your product and/or compete for the binding sites on the resin, releasing your pure compound.

    • Advantages: This "catch-and-release" method is very effective for removing non-basic or weakly basic impurities and can significantly increase the purity of your product in a single step.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the typical impurities I should expect in my crude this compound?

    • A1: Common impurities can include unreacted starting materials, byproducts from the Boc-protection step (e.g., di-tert-butyl dicarbonate), and reagents from the synthesis of the azetidine ring. If the synthesis is not well-controlled, you may also have side-products from reactions involving the free amine or the methoxy group.

  • Q2: How can I quickly develop a good mobile phase for my flash chromatography purification?

    • A2: Thin-Layer Chromatography (TLC) is your best tool for method development.[2] Screen various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) and remember to add a small amount of triethylamine (e.g., 1%) to your TLC developing chamber to mimic the conditions of a modified mobile phase. Aim for an Rf value of 0.1-0.4 for your product to ensure good separation on the column.[2]

  • Q3: My final product is a viscous oil. How can I best handle and store it?

    • A3: It is common for Boc-protected amines to be oils or low-melting solids.[12] After purification, ensure all solvents are removed under reduced pressure, but avoid excessive heating to prevent thermal degradation. For long-term storage, it is recommended to keep the product at 2-8°C under an inert atmosphere (like nitrogen or argon) to maintain its stability.

  • Q4: Is there a risk of the azetidine ring opening during purification?

    • A4: The azetidine ring is strained but is generally stable under standard chromatographic conditions.[13] The primary stability concern for your molecule is the acid-lability of the Boc group.[8] Ring-opening is more likely to occur under harsh acidic or nucleophilic conditions that are typically not employed in standard chromatography.

  • Q5: My product is chiral. What chromatographic options do I have for separating enantiomers?

    • A5: If you need to separate enantiomers, you will require a chiral stationary phase (CSP).[14][15] Supercritical Fluid Chromatography (SFC) is often a powerful technique for the chiral separation of amines and can be more efficient and use less organic solvent than traditional chiral HPLC.[14][16][] Polysaccharide-based or crown ether-derived chiral stationary phases are commonly used for resolving primary amines.[14]

Summary of Recommended Purification Parameters

Technique Stationary Phase Typical Mobile Phase Key Considerations
Normal-Phase Silica GelDichloromethane/Methanol or Ethyl Acetate/HexanesAdd 0.5-2% Triethylamine or use NH4OH in MeOH to prevent peak tailing.[1][2][3]
Amine-bonded SilicaDichloromethane/Methanol or Ethyl Acetate/HexanesExcellent for basic amines; often provides better peak shape than modified silica.[2]
Reversed-Phase C18Water/Acetonitrile or Water/MethanolUse a basic modifier (e.g., 0.1% NH4OH or TEA) to increase retention and protect the Boc group.[1] Avoid acidic modifiers like TFA.[7]
Ion-Exchange Strong Cation Exchange (SCX)1. Load/Wash: Methanol2. Elute: 2M NH3 in MethanolHighly effective "catch-and-release" method for removing non-basic impurities.[10]

References

Technical Support Center: Managing Ring Strain-Driven Reactivity in Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for azetidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by the strained four-membered ring of azetidines. The inherent ring strain of approximately 25.4 kcal/mol is the cornerstone of their reactivity, offering a versatile platform for chemical synthesis but also presenting specific stability and selectivity issues.[1] This guide provides in-depth troubleshooting advice and practical protocols to effectively manage the strain-driven reactivity of these important heterocycles.

Part 1: Frequently Asked Questions (FAQs) - Understanding Azetidine Fundamentals

Q1: What is the significance of ring strain in azetidines and how does it dictate their chemical behavior?

Azetidine, a four-membered nitrogen-containing heterocycle, possesses a significant ring strain that is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol).[1] This moderate strain energy makes azetidines stable enough for isolation and handling under standard laboratory conditions, yet sufficiently activated for a variety of ring-opening and functionalization reactions under appropriate catalytic conditions.[1][2][3][4] The strain arises from bond angle distortion and torsional strain, which can be harnessed to drive chemical transformations that are not feasible with unstrained cyclic amines.

Q2: How does the stability of azetidines compare to other cyclic amines like aziridines and pyrrolidines?

The stability of azetidines is a key feature that makes them attractive in synthetic and medicinal chemistry. While aziridines are highly susceptible to ring-opening, even with weak nucleophiles or mild acids, azetidines require more forcing conditions or activation, typically with Lewis or Brønsted acids, to undergo similar transformations.[5][6] Pyrrolidines, being largely strain-free, are significantly more stable and generally do not undergo ring-opening reactions unless under harsh conditions. This tiered reactivity allows for selective manipulation of azetidines in the presence of other cyclic amines.

Q3: What are the primary classes of reactions involving azetidines?

The reactivity of azetidines is dominated by transformations that relieve the inherent ring strain. The major reaction classes include:

  • Nucleophilic Ring-Opening: This is the most common reaction type, where a nucleophile attacks one of the ring carbons, leading to cleavage of a C-N bond.[6][7][8] These reactions are often catalyzed by Lewis or Brønsted acids to activate the azetidine ring.[5][9][10][11]

  • Ring Expansions: Azetidines can be converted into larger heterocycles, such as pyrrolidines and piperidines, through various rearrangement and ring-expansion strategies.[7]

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a powerful method for synthesizing functionalized azetidines.[12]

  • Functionalization at Nitrogen or Carbon: The azetidine ring can also be functionalized at the nitrogen atom or at the ring carbons without ring-opening, for instance, through N-acylation or α-lithiation and subsequent reaction with an electrophile.[13][14]

Part 2: Troubleshooting Guide - Synthesis of Azetidines

Issue 1: Low or no yield in azetidine ring formation via intramolecular cyclization.

Symptoms:

  • Low conversion of the starting material (e.g., a γ-amino alcohol or γ-haloamine).

  • Significant formation of side products, such as the more thermodynamically stable pyrrolidine.[15]

  • Formation of dimers or polymers.[16][17]

Root Cause Analysis and Solutions:

The formation of a strained four-membered ring is often kinetically disfavored compared to the formation of a five-membered ring.[15] Several factors can contribute to low yields in intramolecular cyclizations.

Potential Cause Explanation Recommended Solutions
Unfavorable Reaction Kinetics The activation energy for the 4-exo-tet cyclization to form the azetidine ring is high.Optimize reaction conditions by screening different solvents and adjusting the temperature. For instance, in La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from CH₂Cl₂ to 1,2-dichloroethane (DCE) and increasing the temperature can improve yields.[15]
Competing Side Reactions The formation of five-membered pyrrolidines is often a competing pathway. Intermolecular reactions leading to dimers or polymers can also occur, especially at high concentrations.[15][16]Use high dilution conditions to favor intramolecular cyclization over intermolecular reactions. Carefully select the substrate and reaction conditions to disfavor the formation of more stable rings. Lowering the reaction temperature may favor the kinetically controlled azetidine product.[15]
Poor Leaving Group For the cyclization of γ-amino halides or sulfonates, the choice of leaving group is critical. An inefficient leaving group will slow down the desired SN2 reaction.Use a highly reactive leaving group such as triflate, tosylate, or mesylate. For γ-amino alcohols, in situ activation of the hydroxyl group is necessary.[16][18]
Steric Hindrance Bulky substituents on the substrate can sterically hinder the intramolecular nucleophilic attack required for ring formation.[15][16]If possible, redesign the substrate to reduce steric hindrance. Alternatively, explore different synthetic routes that do not rely on a sterically hindered SN2 cyclization.
Inappropriate Base or Solvent The choice of base and solvent is crucial. A base that is too strong or non-nucleophilic can promote elimination side reactions. The solvent can influence the reaction rate and selectivity.[16]Screen a variety of bases, from milder options like K₂CO₃ to stronger, non-nucleophilic bases like NaH or LiHMDS, depending on the substrate.[7][16] Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions.

Experimental Workflow: Troubleshooting Low Yield in Azetidine Synthesis

G start Low Yield in Azetidine Synthesis check_sm Is starting material consumed? start->check_sm check_side_products Are side products observed? check_sm->check_side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Change solvent (e.g., DMF, DMSO) - Use a better leaving group check_sm->optimize_conditions No high_dilution Employ High Dilution Conditions check_side_products->high_dilution Polymer/Dimer change_base Screen Different Bases (e.g., K2CO3, NaH) check_side_products->change_base Elimination Product redesign_substrate Redesign Substrate to Reduce Steric Hindrance check_side_products->redesign_substrate Steric Hindrance Likely success Improved Yield optimize_conditions->success high_dilution->success change_base->success redesign_substrate->success

Caption: A decision-making workflow for troubleshooting low yields in azetidine synthesis.

Part 3: Troubleshooting Guide - Reactions of Azetidines

Issue 1: Low or no yield in nucleophilic ring-opening reactions.

Symptoms:

  • Recovery of unreacted azetidine starting material.

  • Decomposition of the starting material without formation of the desired product.

Root Cause Analysis and Solutions:

Azetidines are relatively stable and often require activation to undergo ring-opening.[6][19]

Potential Cause Explanation Recommended Solutions
Insufficient Activation of the Azetidine Ring The azetidine nitrogen needs to be activated to make the ring carbons more electrophilic. This is often achieved by protonation or coordination with a Lewis acid.[19]Screen a variety of Lewis acids (e.g., Cu(OTf)₂, La(OTf)₃, ZnCl₂, AlCl₃).[5][9][11] For some reactions, a stoichiometric amount of Lewis acid may be required.[5] Alternatively, quaternization of the azetidine nitrogen to form a highly reactive azetidinium ion can be effective.[19]
Weak Nucleophile The nucleophile may not be strong enough to open the activated azetidine ring.Consider using a stronger nucleophile. The choice of nucleophile also influences the regioselectivity of the ring-opening.[8]
Suboptimal Reaction Conditions Temperature and solvent can significantly impact the reaction rate.Elevate the reaction temperature to overcome the activation energy.[19] Screen different solvents; for example, ethereal solvents like 2-MeTHF have been found to be optimal in some cases, while highly polar solvents can sometimes decrease selectivity.[19]
Substrate Instability The azetidine starting material may be unstable under the reaction conditions, leading to decomposition.[19] This is particularly relevant for azetidines with sensitive functional groups.If instability is suspected, consider milder reaction conditions (lower temperature, weaker Lewis acid). A protecting group strategy might be necessary to mask sensitive functionalities.
Issue 2: Poor regioselectivity in the ring-opening of unsymmetrically substituted azetidines.

Symptoms:

  • Formation of a mixture of regioisomeric ring-opened products.

Root Cause Analysis and Solutions:

The regioselectivity of azetidine ring-opening is governed by a delicate balance of electronic and steric effects.[6][8]

Controlling Factor Explanation Strategies for Control
Electronic Effects Unsaturated substituents (e.g., aryl, vinyl, cyano) at the 2-position can stabilize a positive charge buildup in the transition state, favoring nucleophilic attack at that carbon (C2-N bond cleavage).[6][8]To favor attack at the more substituted carbon, use reaction conditions that promote an SN1-like mechanism (e.g., strong Lewis acids).
Steric Hindrance Bulky substituents on the azetidine ring or a sterically demanding nucleophile will favor attack at the less hindered carbon.[6][8]To favor attack at the less substituted carbon, use a sterically bulky nucleophile. An SN2-type mechanism is more likely to be governed by sterics.
Lewis Acid The nature of the Lewis acid can influence the regioselectivity by altering the electronic properties of the activated azetidine.Screen different Lewis acids to find the optimal balance of activation and selectivity for a given substrate and nucleophile.
Intramolecular Reactions In intramolecular ring-opening reactions, the regioselectivity is often controlled by the size of the ring being formed in the transition state, with 5- and 6-membered rings being favored.[6]Design the substrate such that the desired cyclization pathway leads to a favorable ring size.

Conceptual Diagram: Factors Influencing Regioselectivity

G regioselectivity Regioselectivity of Azetidine Ring-Opening electronic Electronic Effects (e.g., 2-aryl group) regioselectivity->electronic steric Steric Hindrance (substituents, nucleophile) regioselectivity->steric lewis_acid Nature of Lewis Acid regioselectivity->lewis_acid nucleophile Nature of Nucleophile regioselectivity->nucleophile attack_c2 Attack at C2 (more substituted) electronic->attack_c2 Favors (SN1-like) attack_c4 Attack at C4 (less substituted) steric->attack_c4 Favors (SN2-like) lewis_acid->regioselectivity nucleophile->regioselectivity

Caption: Interplay of electronic and steric factors in determining the regioselectivity of azetidine ring-opening.

Issue 3: Uncontrolled polymerization during a reaction.

Symptoms:

  • Formation of an insoluble, high molecular weight material.

  • Low recovery of the desired monomeric product.

Root Cause Analysis and Solutions:

Azetidines can undergo cationic or anionic ring-opening polymerization.[20][21][22] This can be an undesired side reaction if monomeric products are the target.

Potential Cause Explanation Recommended Solutions
Strongly Acidic Conditions Strong acids can initiate cationic ring-opening polymerization.[20]Use milder Lewis or Brønsted acids. If a strong acid is required, use it in catalytic amounts and at low temperatures.
High Monomer Concentration High concentrations of the azetidine starting material can favor intermolecular reactions leading to polymerization.Perform the reaction under high dilution conditions. If the reaction is amenable, consider slow addition of the azetidine to the reaction mixture.
Elevated Temperature Higher temperatures can promote polymerization.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Chain Transfer Reactions In some cases, chain transfer to the solvent or other species can lead to branched polymers.[22]Choose a solvent that is less likely to participate in chain transfer reactions.

Part 4: Troubleshooting Guide - Workup and Purification

Issue 1: Degradation of the azetidine compound during aqueous acidic workup.

Symptoms:

  • Low recovery of the desired product after extraction with aqueous acid (e.g., 1N HCl).

  • Appearance of polar impurities on TLC or LC-MS, corresponding to ring-opened products.[23]

Root Cause Analysis and Solutions:

The azetidine ring is susceptible to acid-mediated ring-opening.[24][25] Protonation of the ring nitrogen activates it towards nucleophilic attack by water or other nucleophiles present in the workup.[23][25]

Recommended Solution Detailed Protocol
Avoid Strong Acids Use a milder acidic wash, such as saturated aqueous NH₄Cl, or a buffered solution. If possible, skip the acidic wash entirely.[23]
Minimize Contact Time If an acidic wash is necessary, perform the extraction quickly and at low temperature (e.g., in an ice bath) to minimize the contact time between the azetidine and the acidic aqueous phase.[23]
Use a Protecting Group If the azetidine nitrogen is particularly basic and sensitive, consider using an electron-withdrawing protecting group (e.g., Boc, Cbz, Tosyl) to reduce its basicity and susceptibility to protonation.[16][23]
Salt Formation Strategy If the final compound is to be isolated as a salt, use an acid with a non-nucleophilic counterion (e.g., HClO₄, HBF₄) and handle the salt under anhydrous conditions.[23]
Issue 2: Product decomposition during purification by silica gel chromatography.

Symptoms:

  • Streaking of the product on the TLC plate.

  • Low overall yield after column chromatography.

  • Isolation of fractions containing ring-opened or rearranged products.[23]

Root Cause Analysis and Solutions:

Standard silica gel is acidic and can catalyze the decomposition of sensitive azetidine compounds.[23][24]

Recommended Solution Detailed Protocol
Neutralize Silica Gel Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).[23]
Use Alternative Stationary Phases Consider using a less acidic stationary phase like neutral or basic alumina, or a polymer-based support.[15][24]
Alternative Purification Methods If the compound is a solid, recrystallization is an excellent method to avoid contact with acidic stationary phases.[15] For volatile and thermally stable azetidines, distillation under reduced pressure can be effective.[15] Preparative HPLC with a buffered mobile phase is another option.

Part 5: Protocols and Best Practices

General Protocol: Lewis Acid-Catalyzed Ring-Opening of an N-Tosylazetidine with an Alcohol[5]
  • To a solution of the 2-aryl-N-tosylazetidine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add the alcohol (1.5-2.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the Lewis acid (e.g., Cu(OTf)₂, 1.0 equiv) portion-wise.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutralized silica gel or an alternative stationary phase.

Best Practices for Nitrogen Protecting Groups in Azetidine Chemistry

The choice of the nitrogen protecting group is critical as it influences the reactivity, stability, and purification of the azetidine.

Protecting Group Key Features & Applications Cleavage Conditions
Tosyl (Ts) Robust, electron-withdrawing group that can activate the ring towards nucleophilic attack. Often used in ring-opening reactions.[5]Harsh conditions (e.g., Na/liquid ammonia, HBr/AcOH).[26]
Boc (tert-Butoxycarbonyl) Common protecting group that reduces the nucleophilicity and basicity of the nitrogen.[13] Stable to a wide range of conditions but can be cleaved under acidic conditions, which may also promote ring-opening.[25][26]Acidic conditions (e.g., TFA, HCl in dioxane).[26]
Cbz (Benzyloxycarbonyl) Stable protecting group, removable by catalytic hydrogenation.[26]H₂/Pd, HBr/AcOH, Na/liquid ammonia.[26]
Botc (tert-Butoxythiocarbonyl) A newer protecting group that facilitates α-lithiation and electrophilic substitution of the azetidine ring. Can be removed under mild acidic or thermal conditions.[13]Mild acid or thermal conditions.[13]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 1-Boc-3-aminomethyl-3-methoxyazetidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural elucidation of novel small molecules is a cornerstone of progress. Azetidine and pyrrolidine scaffolds are of particular interest due to their prevalence in bioactive compounds. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-Boc-3-aminomethyl-3-methoxyazetidine, alongside its close structural analogs: 1-Boc-3-(aminomethyl)azetidine and 1-Boc-3-(aminomethyl)pyrrolidine. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding the subtle yet significant spectroscopic differences that arise from minor structural modifications.

Introduction: The Significance of Spectroscopic Signatures

The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical characterization. NMR and MS are indispensable tools in this process, providing a detailed roadmap of a molecule's atomic connectivity and mass. For the medicinal chemist, a thorough understanding of the spectroscopic data of a lead compound and its analogs is critical for confirming identity, assessing purity, and predicting metabolic fate. This guide delves into the spectral nuances of three closely related Boc-protected aminomethyl-substituted cyclic amines, highlighting how the presence of a methoxy group and the ring size influence their characteristic spectroscopic fingerprints.

Comparative Spectral Analysis

1-Boc-3-(aminomethyl)azetidine: The Azetidine Benchmark

The spectral data for 1-Boc-3-(aminomethyl)azetidine (CAS 325775-44-8) serves as our foundational reference.[1][2][3][4] Its four-membered ring system imparts a degree of ring strain that influences the chemical shifts of the ring protons and carbons.

¹H NMR Spectrum: A key feature in the proton NMR spectrum of this compound is the set of signals corresponding to the azetidine ring protons.[4] Due to the constrained nature of the four-membered ring, these protons often exhibit complex splitting patterns. The aminomethyl protons and the protons of the Boc-protecting group are also readily identifiable.

¹³C NMR Spectrum: The carbon NMR spectrum provides valuable information about the carbon framework. The strained azetidine ring carbons will have characteristic chemical shifts, typically found further upfield compared to less strained cyclic systems. The carbonyl carbon of the Boc group is a prominent downfield signal.

Mass Spectrum: The mass spectrum will show the molecular ion peak, confirming the compound's molecular weight. Fragmentation patterns are also diagnostic, often involving the loss of the Boc group or parts of it.

1-Boc-3-(aminomethyl)pyrrolidine: The Five-Membered Ring Analog

Expanding the ring from four to five members in 1-Boc-3-(aminomethyl)pyrrolidine (CAS 270912-72-6) significantly alters the molecule's conformation and, consequently, its spectral properties.[5][6]

¹H NMR Spectrum: The pyrrolidine ring protons in this analog will exhibit different chemical shifts and coupling constants compared to the azetidine. The five-membered ring is more flexible, leading to potentially more complex or averaged signals depending on the conformational dynamics. A ¹H NMR spectrum for the (R)-enantiomer is available and provides a reference for the expected signal pattern.[5]

¹³C NMR Spectrum: The carbon signals of the pyrrolidine ring will be shifted compared to the azetidine analog, reflecting the change in ring strain and geometry.

Mass Spectrum: The molecular ion peak will correspond to the higher molecular weight of this compound. The fragmentation patterns will likely share similarities with the azetidine analog, particularly concerning the loss of the Boc group.

This compound: A Prediction of Spectral Features

Based on the analysis of its analogs, we can predict the key spectral features of this compound.

Predicted ¹H NMR Spectrum:

  • Boc Group: A sharp singlet around 1.4 ppm, integrating to 9 protons.

  • Methoxy Group: A singlet around 3.3 ppm, integrating to 3 protons.

  • Azetidine Ring Protons: Likely two distinct multiplets for the CH₂ groups of the ring, influenced by the adjacent quaternary center.

  • Aminomethyl Protons: A singlet or a multiplet for the CH₂NH₂ group.

  • Amine Protons: A broad singlet for the NH₂ protons.

Predicted ¹³C NMR Spectrum:

  • Boc Group: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

  • Methoxy Group: A signal for the methoxy carbon.

  • Azetidine Ring Carbons: Signals for the two CH₂ carbons and the quaternary carbon at the 3-position. The presence of the electron-donating methoxy group will influence the chemical shift of the C3 carbon.

  • Aminomethyl Carbon: A signal for the CH₂NH₂ carbon.

  • Carbonyl Carbon: A downfield signal for the C=O of the Boc group.

Predicted Mass Spectrum:

  • Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₁₀H₂₀N₂O₃.

  • Fragmentation: Common fragmentation pathways would include the loss of the Boc group (100 amu), isobutylene (56 amu), and potentially the methoxy group (31 amu).

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and LC-MS data for small molecules like the ones discussed in this guide.

NMR Data Acquisition Protocol

This protocol is designed for the structural characterization of small organic molecules.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H and ¹³C) cluster_proc Data Processing prep_start Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep_start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Insert sample into the spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire_h1 Acquire ¹H spectrum (e.g., 16 scans) shim->acquire_h1 acquire_c13 Acquire ¹³C spectrum (e.g., 1024 scans) acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate chemical shifts to residual solvent peak baseline->calibrate integrate Integrate ¹H signals calibrate->integrate

Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.

Causality Behind Experimental Choices:

  • Deuterated Solvents: Used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.

  • Shimming: Crucial for achieving high-resolution spectra by optimizing the homogeneity of the magnetic field.

  • Number of Scans: More scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

LC-MS Data Acquisition Protocol

This protocol is suitable for the analysis of small molecules to confirm molecular weight and assess purity.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep_start Prepare a stock solution (e.g., 1 mg/mL in methanol) dilute Dilute to a working concentration (e.g., 1-10 µg/mL) with mobile phase prep_start->dilute filter Filter the sample if necessary dilute->filter inject Inject sample onto a C18 column filter->inject gradient Run a solvent gradient (e.g., water/acetonitrile with 0.1% formic acid) inject->gradient ionize Electrospray Ionization (ESI) in positive mode gradient->ionize scan Acquire full scan mass spectrum (e.g., m/z 100-1000) ionize->scan

Caption: Workflow for LC-MS Sample Preparation and Data Acquisition.

Causality Behind Experimental Choices:

  • C18 Column: A versatile reversed-phase column suitable for a wide range of small organic molecules.

  • Formic Acid: Added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ESI mode.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation in the source.

In-Depth Data Interpretation

Interpreting NMR Spectra of Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) group provides a distinct and easily recognizable signal in the ¹H NMR spectrum.[7] This sharp singlet, integrating to nine protons, typically appears in the upfield region (around 1.4-1.5 ppm) and serves as a reliable indicator of successful protection.[7] The presence or absence of the N-H proton signal of the starting amine and the shift of the protons on the carbon alpha to the nitrogen are also key diagnostic features.[7] In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group gives a characteristic signal in the downfield region (around 155 ppm), while the quaternary and methyl carbons of the tert-butyl group appear in the aliphatic region.

Mass Spectrometry Fragmentation of Boc-Protected Compounds

The Boc group is known for its characteristic fragmentation patterns in mass spectrometry.[8] Under electrospray ionization (ESI) conditions, common fragmentation pathways include the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8] Another frequent fragmentation is the loss of tert-butanol (74 Da). These characteristic losses are invaluable for identifying Boc-protected compounds, even in complex mixtures. In-source decay, where the Boc group fragments within the ion source, can sometimes be observed, leading to the appearance of both the protected and deprotected species in the mass spectrum.[8]

Conclusion: A Framework for Structural Verification

This guide provides a comprehensive framework for the spectroscopic analysis of this compound and its structural analogs. By comparing the known spectral data of 1-Boc-3-(aminomethyl)azetidine and 1-Boc-3-(aminomethyl)pyrrolidine, we have established a predictive model for the NMR and MS characteristics of the target compound. The detailed experimental protocols and data interpretation principles outlined herein offer a practical resource for researchers in the field. A thorough understanding and application of these analytical techniques are paramount for the unambiguous structural confirmation of novel chemical entities, thereby accelerating the drug discovery and development pipeline.

References

A Comparative Guide to the Characterization of 1-Boc-3-aminomethyl-3-methoxyazetidine and Its N-Acyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the azetidine scaffold represents a privileged structure, prized for its ability to impart conformational rigidity and improved physicochemical properties to bioactive molecules.[1] Among the vast landscape of azetidine building blocks, 1-Boc-3-aminomethyl-3-methoxyazetidine stands out as a versatile intermediate, featuring a protected primary amine ripe for functionalization. This guide provides an in-depth technical comparison of the characterization of this parent compound and two of its key derivatives: the N-acetyl and N-benzoyl analogues. By understanding their distinct spectroscopic signatures, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their synthetic pathways.

The strategic placement of the Boc protecting group on the azetidine nitrogen allows for selective deprotection and functionalization at this position, while the 3-aminomethyl group serves as a handle for further molecular elaboration. The introduction of a methoxy group at the 3-position adds a degree of steric bulk and alters the electronic environment of the azetidine ring, influencing its reactivity and the spectroscopic properties of its derivatives.

Comparative Spectroscopic Analysis

A thorough characterization of these azetidine derivatives relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and a comparative analysis reveals the subtle yet significant impact of N-acylation.

Physicochemical Properties

The introduction of acetyl and benzoyl groups to the primary amine of this compound significantly alters the physicochemical properties of the molecule. These changes are crucial for predicting the behavior of these compounds in various experimental settings, including solubility and chromatographic retention.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compoundC₁₀H₂₀N₂O₃216.280.8
N-Acetyl-1-Boc-3-aminomethyl-3-methoxyazetidineC₁₂H₂₂N₂O₄258.320.9
N-Benzoyl-1-Boc-3-aminomethyl-3-methoxyazetidineC₁₇H₂₄N₂O₄320.382.5
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. The chemical shifts and coupling patterns of the protons and carbons in the azetidine ring and its substituents provide a detailed map of the molecular architecture.

¹H NMR Spectral Data Comparison (Predicted)

Proton AssignmentThis compound (δ, ppm)N-Acetyl Derivative (δ, ppm)N-Benzoyl Derivative (δ, ppm)
Boc (9H, s)~1.45~1.45~1.46
Azetidine CH₂ (2H, d)~3.8-4.0~3.9-4.1~4.0-4.2
Azetidine CH₂ (2H, d)~3.6-3.8~3.7-3.9~3.8-4.0
Aminomethyl CH₂ (2H, s)~2.8~3.4 (d, J=6.0 Hz)~3.6 (d, J=6.2 Hz)
Methoxy (3H, s)~3.2~3.3~3.3
Acetyl CH₃ (3H, s)-~2.0-
Benzoyl Ar-H (5H, m)--~7.4-7.8
Amide NH (1H, br s)~1.5 (NH₂)~6.5~7.0

Causality Behind Spectral Shifts: The most significant changes in the ¹H NMR spectra upon N-acylation are observed for the aminomethyl protons and the appearance of the amide proton signal. In the parent amine, the aminomethyl protons appear as a singlet. Upon acylation, this signal shifts downfield and becomes a doublet due to coupling with the newly formed amide proton. The downfield shift is a direct consequence of the electron-withdrawing nature of the acyl group, which deshields the adjacent methylene protons. The chemical shift of the amide proton itself is also diagnostic, with the benzoyl group inducing a greater downfield shift compared to the acetyl group due to the anisotropic effect of the aromatic ring.

¹³C NMR Spectral Data Comparison (Predicted)

Carbon AssignmentThis compound (δ, ppm)N-Acetyl Derivative (δ, ppm)N-Benzoyl Derivative (δ, ppm)
Boc C(CH₃)₃~80.0~80.2~80.5
Boc C(CH₃)₃~28.5~28.5~28.5
Azetidine C-3~65.0~65.5~65.8
Azetidine CH₂~55.0~55.3~55.6
Aminomethyl CH₂~45.0~43.0~43.5
Methoxy CH₃~50.0~50.2~50.5
Acetyl CH₃-~23.0-
Acetyl C=O-~170.0-
Benzoyl Ar-C--~127-134
Benzoyl C=O--~167.0

Expert Interpretation: In the ¹³C NMR spectra, the appearance of the amide carbonyl signal (around 170 ppm for the acetyl and 167 ppm for the benzoyl derivative) is a clear indicator of successful acylation. The carbon of the aminomethyl group experiences a slight upfield shift upon acylation, which may seem counterintuitive. This is likely due to a change in the electronic environment and steric effects introduced by the bulky acyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

Expected Molecular Ions and Key Fragments

Compound[M+H]⁺ (m/z)Key Fragment Ions (m/z) and Interpretation
This compound217.15161.1 (Loss of isobutylene from Boc), 117.1 (Loss of Boc group)
N-Acetyl-1-Boc-3-aminomethyl-3-methoxyazetidine259.16203.1 (Loss of isobutylene), 159.1 (Loss of Boc group), 114.1 (Azetidine fragment)
N-Benzoyl-1-Boc-3-aminomethyl-3-methoxyazetidine321.18265.1 (Loss of isobutylene), 221.1 (Loss of Boc group), 105.1 (Benzoyl cation)

Trustworthiness of Fragmentation Patterns: The fragmentation of Boc-protected amines in mass spectrometry is a well-established and reliable process.[2] The characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) provides a self-validating system for confirming the presence of this protecting group. For the acylated derivatives, the observation of fragments corresponding to the acyl group (e.g., the benzoyl cation at m/z 105) further corroborates the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Characteristic IR Absorption Bands

Functional GroupThis compound (cm⁻¹)N-Acetyl Derivative (cm⁻¹)N-Benzoyl Derivative (cm⁻¹)
N-H Stretch (Amine/Amide)~3300-3400 (two bands, primary amine)~3300 (single band, secondary amide)~3300 (single band, secondary amide)
C-H Stretch~2850-2980~2850-2980~2850-2980
C=O Stretch (Boc)~1690~1690~1690
C=O Stretch (Amide I)-~1650~1640
N-H Bend (Amide II)-~1550~1540
C-O Stretch (Methoxy/Boc)~1100-1170~1100-1170~1100-1170

In-Depth Analysis: The most telling region in the IR spectra is the N-H and C=O stretching region. The parent amine exhibits two distinct N-H stretching bands, characteristic of a primary amine. Upon acylation, these are replaced by a single, broader N-H stretching band typical of a secondary amide. Furthermore, the appearance of a strong amide I band (C=O stretch) and an amide II band (N-H bend) provides definitive evidence of amide bond formation.

Experimental Protocols

To ensure the reproducibility and reliability of the characterization data, the following detailed experimental protocols are provided.

General Synthesis of N-Acyl Derivatives

A standardized procedure for the N-acylation of this compound is crucial for obtaining pure products for analysis.

Protocol: N-Acetylation

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol: N-Benzoylation

  • Follow the same procedure as for N-acetylation, substituting benzoyl chloride (1.1 eq) for acetyl chloride.

Spectroscopic Characterization Methods

NMR Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Concentration: Approximately 10 mg of sample in 0.6 mL of solvent.

  • Acquisition Parameters (¹H NMR): 30° pulse, 2s relaxation delay, 16 scans.

  • Acquisition Parameters (¹³C NMR): 30° pulse, 2s relaxation delay, 1024 scans.

Mass Spectrometry

  • Instrumentation: Agilent 6545 Q-TOF LC/MS or similar high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Sample Preparation: Dissolve sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL and infuse directly or via LC.

Infrared Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal ATR accessory.

  • Sample Preparation: Apply a small amount of the neat liquid or solid sample directly to the ATR crystal.

  • Data Collection: Collect spectra from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following workflow diagram is presented.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1-Boc-3-aminomethyl- 3-methoxyazetidine reaction N-Acylation Reaction start->reaction reagents Acylating Agent (e.g., Acetyl Chloride) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Acyl Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms ir Infrared Spectroscopy (ATR-FTIR) product->ir data Spectroscopic Data Analysis nmr->data ms->data ir->data conclusion Comparative Guide data->conclusion Structural Confirmation & Comparison

Caption: Experimental workflow for the synthesis and characterization of N-acyl azetidine derivatives.

Logical Relationships in Spectroscopic Data

The interpretation of spectroscopic data relies on understanding the logical connections between structural features and their corresponding signals.

logic_diagram cluster_structure Molecular Structure cluster_nmr NMR Signals cluster_ir IR Absorptions amine Primary Amine (-NH₂) nh2_h ¹H: Broad singlet (~1.5 ppm) amine->nh2_h nh2_stretch Two N-H bands (~3300-3400 cm⁻¹) amine->nh2_stretch amide Secondary Amide (-C(O)NHR) nh_h ¹H: Broad singlet (~6.5-7.0 ppm) amide->nh_h amide_co ¹³C: ~167-170 ppm amide->amide_co nh_stretch One N-H band (~3300 cm⁻¹) amide->nh_stretch amide_I Amide I (C=O) (~1640-1650 cm⁻¹) amide->amide_I amide_II Amide II (N-H) (~1540-1550 cm⁻¹) amide->amide_II boc Boc Group (-C(O)OC(CH₃)₃) boc_h ¹H: Singlet, 9H (~1.45 ppm) boc->boc_h boc_c ¹³C: ~80, 28.5 ppm boc->boc_c boc_co Boc C=O (~1690 cm⁻¹) boc->boc_co methoxy Methoxy Group (-OCH₃) methoxy_h ¹H: Singlet, 3H (~3.2-3.3 ppm) methoxy->methoxy_h

Caption: Logical relationships between functional groups and their spectroscopic signatures.

Conclusion

The comprehensive characterization of this compound and its N-acyl derivatives is essential for their effective use in drug discovery and development. This guide has provided a detailed comparison of their spectroscopic properties, highlighting the key differences that arise from N-acylation. By following the outlined experimental protocols and understanding the principles behind the observed spectral data, researchers can confidently synthesize, identify, and utilize these valuable building blocks in their quest for novel therapeutics. The self-validating nature of the combined spectroscopic data provides a high degree of confidence in the structural assignments, ensuring the integrity and reproducibility of subsequent research.

References

comparing 1-Boc-3-aminomethyl-3-methoxyazetidine to other azetidine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-Boc-3-aminomethyl-3-methoxyazetidine for Medicinal Chemistry

Introduction: The Rising Prominence of Azetidines in Drug Design

In the landscape of modern drug discovery, the strategic use of small, saturated heterocycles has become a cornerstone for developing molecules with enhanced pharmacokinetic and physicochemical profiles. Among these, azetidines—four-membered, nitrogen-containing rings—have emerged as vital motifs.[1] Their inherent ring strain and conformational rigidity offer a unique three-dimensional structure that can improve key drug-like properties such as aqueous solubility, metabolic stability, and ligand-target complementarity.[1][2]

This guide provides a detailed comparison of This compound , a highly functionalized building block, against other structurally related azetidine scaffolds. By examining its unique features and providing supporting experimental context, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically select and implement this building block in their medicinal chemistry programs.

The Strategic Value of the 3,3-Disubstituted Azetidine Core

The core innovation of this compound lies in its 3,3-disubstituted, or "quaternary," center. This structural feature imparts several distinct advantages over simpler monosubstituted azetidines.

  • Defined Exit Vectors: The quaternary center locks the substituents in a fixed spatial orientation. This conformational rigidity provides well-defined exit vectors, allowing for the precise placement of pharmacophoric groups to optimize interactions with a biological target.[1]

  • Blocking Metabolic Hotspots: The C-3 position of simpler azetidine rings can be susceptible to cytochrome P450 (CYP)-mediated oxidation.[3] Introducing a substituent like a methoxy group at this position can effectively block this metabolic pathway, potentially enhancing the compound's half-life and reducing metabolic clearance.

  • Modulation of Physicochemical Properties: The two distinct substituents—an aminomethyl group and a methoxy group—offer a powerful combination for fine-tuning drug properties. The aminomethyl moiety serves as a crucial synthetic handle for elaboration (e.g., via amide coupling), while the methoxy group modulates polarity, lipophilicity, and the basicity of the neighboring amine.

cluster_0 Property Modulation via 3,3-Disubstitution A 1-Boc-3-aminomethyl- 3-methoxyazetidine B Defined Exit Vectors A->B C Blocked Metabolic Site (C3) A->C D Modulated pKa & Solubility A->D E Improved Drug Properties B->E C->E D->E

Caption: Logical flow of property enhancement from the 3,3-disubstituted core.

Comparative Analysis of Azetidine Building Blocks

To fully appreciate the utility of this compound, it is essential to compare it with other relevant azetidine building blocks. The following table summarizes key computed physicochemical properties that influence a molecule's behavior in a biological system.

Building BlockStructureMWcLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
This compound Structure of this compound216.280.464.814
1-Boc-3-(aminomethyl)azetidine []Structure of 1-Boc-3-(aminomethyl)azetidine186.250.255.613
1-Boc-3-aminoazetidine Structure of 1-Boc-3-aminoazetidine172.230.341.513
1-Boc-3-hydroxyazetidine Structure of 1-Boc-3-hydroxyazetidine173.210.149.813

Note: cLogP and TPSA values are calculated estimates and may vary slightly between different software packages.

Key Inferences from Comparative Data:
  • Impact of the Methoxy Group: Comparing This compound to its direct analogue lacking the methoxy group (1-Boc-3-(aminomethyl)azetidine ) reveals the methoxy's influence. It slightly increases the molecular weight and cLogP, indicating a minor increase in lipophilicity. Crucially, it also adds an additional hydrogen bond acceptor, which can be pivotal for modulating solubility and target interactions.

  • Basicity (pKa) Modulation: The electron-withdrawing inductive effect of the oxygen atom in the methoxy group is expected to lower the basicity (pKa) of the adjacent aminomethyl nitrogen. The pKa of the parent azetidine's conjugate acid is approximately 11.29.[5] While fluorine substitution is a well-known strategy for reducing basicity, the methoxy group offers a more subtle modulation.[6] This can be critical for avoiding off-target activities, such as hERG channel inhibition, which is often associated with highly basic amines.

  • Metabolic Stability: The methoxy group at the C-3 position sterically shields it from metabolic attack. While the methoxy group itself can be a site of metabolism via O-demethylation, this pathway is often slower and more predictable than ring oxidation.[7] This contrasts with simpler scaffolds like 1-Boc-3-aminoazetidine, where the C-H bond at the 3-position is more exposed.

Experimental Application: A Robust Protocol for Amide Bond Formation

The primary amine of this compound is an ideal nucleophile for constructing amides, a foundational linkage in countless pharmaceutical agents. Below is a detailed, self-validating protocol for a standard amide coupling reaction.

Objective: To couple this compound with a generic carboxylic acid (R-COOH).
Materials:
  • This compound (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Experimental Protocol:
  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF.

    • Rationale: DMF is an excellent polar aprotic solvent that dissolves a wide range of organic molecules. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Pre-activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes.

    • Rationale: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base that neutralizes the generated hexafluorophosphate and facilitates the activation without interfering with the coupling.[8]

  • Amine Addition: Add a solution of this compound (1.0 equiv) in a small amount of anhydrous DMF to the pre-activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

    • Rationale: Monitoring ensures the reaction goes to completion and helps determine the optimal reaction time, preventing potential degradation.

  • Aqueous Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with brine.

    • Rationale: This series of aqueous washes purifies the crude product by removing water-soluble reagents and byproducts.[9]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired amide.

G cluster_workflow Amide Coupling Workflow prep 1. Prepare Reactants (Acid, DMF) activate 2. Pre-activate Acid (Add HATU, DIPEA) prep->activate add_amine 3. Add Azetidine Building Block activate->add_amine monitor 4. Monitor Reaction (TLC / LC-MS) add_amine->monitor workup 5. Aqueous Work-up (Wash with HCl, NaHCO₃) monitor->workup purify 6. Isolate & Purify (Column Chromatography) workup->purify product Final Amide Product purify->product

Caption: Step-by-step workflow for the amide coupling protocol.

Conclusion

This compound is a sophisticated building block that offers medicinal chemists a distinct advantage over simpler azetidine scaffolds. Its 3,3-disubstituted nature provides conformational rigidity, shields a potential metabolic hotspot, and allows for fine-tuning of physicochemical properties like basicity and polarity. While its synthesis is more complex than monosubstituted analogues, the potential gains in metabolic stability and the ability to create precisely oriented structures make it a highly valuable tool for addressing common challenges in drug discovery. By understanding its comparative properties and leveraging robust synthetic protocols, researchers can effectively incorporate this building block to develop next-generation therapeutics with optimized profiles.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Azetidines: A Comparative Analysis for the Optimization of 1-Boc-3-aminomethyl-3-methoxyazetidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and provide a rigid framework for the precise spatial arrangement of pharmacophoric elements.[1] This guide delves into the structure-activity relationships (SAR) of 3-substituted azetidine analogs, with a specific focus on informing the optimization of derivatives of 1-Boc-3-aminomethyl-3-methoxyazetidine. While direct SAR studies on this specific molecule are not extensively available in the public domain, a comparative analysis of structurally related 3-amino and 3-alkoxy/hydroxy azetidine analogs provides critical insights for guiding future drug discovery efforts.

The Azetidine Core: A Versatile Scaffold in Drug Design

The constrained four-membered ring of azetidine offers a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible aliphatic chains. This inherent structural feature makes the azetidine ring an attractive building block for developing novel therapeutics across various disease areas, including central nervous system (CNS) disorders, infectious diseases, and oncology.[2][3] The substituents at the 3-position of the azetidine ring play a crucial role in determining the biological activity and selectivity of these compounds.

Comparative SAR Analysis of 3-Aminoazetidine Analogs as Monoamine Transporter Inhibitors

A significant area of research for 3-aminoazetidine derivatives has been their development as triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This polypharmacological approach is a promising strategy for creating fast-acting and broad-spectrum antidepressants.[4][5]

The general structure-activity relationships for these 3-aminoazetidine analogs can be summarized as follows:

  • N-Substitution on the Azetidine Ring: Large, lipophilic groups are often well-tolerated and can enhance potency.

  • Substitution on the 3-Amino Group: The nature of the substituent on the exocyclic amine is critical for modulating activity and selectivity across the monoamine transporters.

Below is a table summarizing the in vitro inhibitory activities of a series of 3-aminoazetidine analogs, highlighting the impact of various substitutions.

Compound IDR1 Group (on Azetidine N)R2 Group (on 3-Amino N)hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
1a HDiphenylmethyl12258
1b MethylDiphenylmethyl8185
1c H(4-Chlorophenyl)(phenyl)methyl5153
1d HBis(4-fluorophenyl)methyl3102

Data presented is a representative compilation from literature on 3-aminoazetidine analogs as triple reuptake inhibitors.[4][6]

The data suggests that bulky, aromatic substituents on the 3-amino group are favorable for potent inhibition of all three transporters. Halogen substitution on these aromatic rings can further enhance potency.

Comparative SAR Analysis of 3-Alkoxy/Hydroxyazetidine Analogs

3-Hydroxy and 3-alkoxy azetidine derivatives have been investigated for their potential as GABA uptake inhibitors and as ligands for other CNS targets.[2][7] The hydroxyl and alkoxy groups can act as hydrogen bond acceptors or donors, influencing the interaction of the molecule with its biological target.

Key SAR observations for this class of compounds include:

  • Substitution at the 3-Position: The nature of the substituent at the 3-position, in addition to the hydroxyl/alkoxy group, significantly impacts activity. For instance, in a series of 3-hydroxy-3-arylazetidines, the substitution pattern on the aryl ring was found to be crucial for potency at GABA transporters.[7]

  • N-Substitution on the Azetidine Ring: Similar to the 3-amino analogs, lipophilic N-substituents are often employed to increase potency.

The following table provides a comparative overview of the activity of 3-hydroxyazetidine derivatives as GABA uptake inhibitors.

Compound IDR1 Group (on Azetidine N)R2 Group (at C3)GAT-1 IC50 (µM)GAT-3 IC50 (µM)
2a H4-Methoxyphenyl>100>100
2b 4,4-Diphenylbut-3-en-1-yl4-Methoxyphenyl26.645.2
2c 4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl4-Methoxyphenyl31.038.9

Data is representative of findings for 3-hydroxy-3-arylazetidine derivatives.[7]

These findings indicate that a lipophilic side chain on the azetidine nitrogen is critical for achieving significant inhibitory activity at GABA transporters.

Hypothesized Contribution of Aminomethyl and Methoxy Groups in this compound

Based on the SAR of related analogs, the structural features of this compound suggest a potential for multifaceted biological activity. The 3-aminomethyl group provides a basic nitrogen center, which is a common feature in ligands for various CNS receptors and transporters. The 3-methoxy group introduces a hydrogen bond acceptor and can influence the lipophilicity and metabolic stability of the molecule. The Boc-protecting group on the azetidine nitrogen confers a high degree of lipophilicity and is often used as a synthetic intermediate, but its presence will significantly impact the pharmacological profile.

The combination of these functionalities on a rigid azetidine scaffold presents a unique chemical space for exploration. It is plausible that analogs of this compound could be designed to target a range of biological entities, including G-protein coupled receptors (GPCRs) and ion channels, where the spatial relationship between a basic amine and a hydrogen bonding group is critical for recognition.

Experimental Protocols

To evaluate the biological activity of novel analogs of this compound, a variety of in vitro assays can be employed. A fundamental starting point for many CNS targets is the radioligand binding assay.

Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-labeled standard antagonist).

  • Unlabeled test compounds and reference compounds.

  • Assay buffer (specific to the receptor of interest).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and reference compounds in the assay buffer.

    • Dilute the radiolabeled ligand to the desired concentration (typically at or below its Kd) in the assay buffer.

    • Prepare the membrane/tissue homogenate suspension in the assay buffer at the optimized concentration.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • 25 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

      • 25 µL of the serially diluted test compound or reference compound.

      • 25 µL of the radiolabeled ligand solution.

      • 25 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing SAR and Experimental Workflows

SAR_Azetidines cluster_scaffold Azetidine Core cluster_subs Key Substitutions cluster_analogs Analog Classes & Activities Azetidine Azetidine Ring N1_Sub N1-Substitution (Lipophilicity, PK) Azetidine->N1_Sub Influences C3_Sub C3-Substitution (Pharmacophore) Azetidine->C3_Sub Determines Amino 3-Amino Analogs (e.g., TRIs) C3_Sub->Amino Alkoxy 3-Alkoxy/Hydroxy Analogs (e.g., GABA Uptake Inhibitors) C3_Sub->Alkoxy Target 1-Boc-3-aminomethyl- 3-methoxyazetidine (Potential for Novel Activity) Amino->Target Informs Alkoxy->Target Informs

Caption: General SAR trends for 3-substituted azetidines.

Assay_Workflow start Start prep Prepare Reagents (Compounds, Radioligand, Membranes) start->prep setup Set up Assay Plate (Total, Non-specific, Test Wells) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki Calculation) count->analyze end End analyze->end

References

A Researcher's Guide to the Definitive Structure: Comparative X-ray Crystal Structure Analysis of Azetidine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Player in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for molecular novelty and enhanced pharmacological properties is perpetual. The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged scaffold."[1][2] Its growing prominence in drug design stems from its ability to confer desirable three-dimensional, sp³-rich character to molecular frameworks, moving away from the traditionally planar aromatic structures.[1] This conformational rigidity and the specific vector orientation of its substituents can lead to improved metabolic stability, solubility, and binding affinity.[2][3] However, the very ring strain that makes azetidines synthetically challenging also dictates their unique conformational behavior, which is critical to their biological function.[4]

An unambiguous understanding of the three-dimensional structure of these molecules is therefore not just advantageous, but essential for rational drug design and the elucidation of structure-activity relationships (SAR).[5] While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the "gold standard" for the precise and unequivocal determination of solid-state conformation.[5][6]

This guide provides a comparative analysis of the methodologies for the X-ray crystal structure determination of azetidine-containing molecules. It delves into the nuances of experimental choices, from crystallization to data refinement, and introduces emerging techniques like three-dimensional electron diffraction (3D ED) as a powerful alternative for challenging samples.

The Crystallization Gauntlet: From Soluble Molecule to Diffracting Crystal

The journey to a crystal structure begins with the often-arduous process of obtaining high-quality single crystals. The inherent ring strain and conformational flexibility of some azetidine derivatives can present significant hurdles to successful crystallization.[1][7][8][9] A systematic approach, comparing various techniques, is crucial.

Comparative Crystallization Strategies
Technique Principle Advantages for Azetidines Challenges & Considerations
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and crystal nucleation.Simple to set up; effective for moderately soluble and stable compounds.Can lead to rapid crystallization and poor-quality crystals if evaporation is not well-controlled. Not ideal for volatile azetidines.
Vapor Diffusion (Hanging & Sitting Drop) A drop containing the compound, precipitant, and buffer is allowed to equilibrate with a larger reservoir of the precipitant. Slow diffusion of the precipitant into the drop or solvent out of the drop induces crystallization.Requires very small amounts of sample; allows for fine-tuning of crystallization conditions.More complex to set up; requires careful screening of precipitants, buffers, and concentrations.
Cooling Crystallization A saturated solution of the compound at a higher temperature is slowly cooled, decreasing its solubility and promoting crystal growth.Effective for compounds with a significant temperature-dependent solubility gradient.Requires precise temperature control; can induce rapid precipitation if cooled too quickly.
Co-crystallization Crystallizing the target molecule with a second component (a co-former), such as water or another small molecule, to form a new crystalline solid with different properties.Can stabilize conformations that are difficult to crystallize alone and improve crystal quality.[10]Requires screening for suitable co-formers; the resulting structure is of the co-crystal, not the pure compound.

Expert Insight: The choice of solvent is paramount. A solvent system where the azetidine derivative has moderate, not high, solubility is often the most successful starting point. For challenging cases, exploring co-crystallization can be a game-changer, as the intermolecular interactions with the co-former can stabilize the crystal lattice.[10]

Experimental Protocol: Vapor Diffusion Crystallization
  • Preparation: Ensure the azetidine-containing compound is of high purity (>98%), as impurities can inhibit crystallization.[5]

  • Solvent Screening: Dissolve a small amount of the compound in a range of solvents to determine its solubility.

  • Plate Setup (Sitting Drop):

    • Pipette 100 µL of a precipitant solution into the reservoir of a crystallization plate well.

    • In the central post, mix 1 µL of the compound solution with 1 µL of the reservoir solution.

    • Seal the well with clear tape or a coverslip.

  • Incubation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

Unveiling the Molecular Architecture: A Tale of Two Diffraction Techniques

Once suitable crystals are obtained, the next step is to make them diffract. Here, we compare the established gold standard, single-crystal X-ray crystallography (SC-XRD), with the burgeoning field of three-dimensional electron diffraction (3D ED).

Single-Crystal X-ray Crystallography (SC-XRD): The Gold Standard

SC-XRD involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The electrons in the crystal scatter the X-rays, and the regular arrangement of atoms in the crystal lattice produces a unique pattern of constructive interference.

Workflow for Single-Crystal X-ray Crystallography

sc_xrd_workflow cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement crystal_mount Crystal Mounting cryo_cooling Cryo-cooling (e.g., 100 K) crystal_mount->cryo_cooling Minimize thermal motion diffractometer Data Collection on Diffractometer cryo_cooling->diffractometer integration Integration of Diffraction Spots diffractometer->integration structure_solution Structure Solution (e.g., Direct Methods) integration->structure_solution refinement Refinement of Atomic Model structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Protocol for SC-XRD Data Collection:

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a loop (e.g., a MiTeGen loop) with a small amount of cryoprotectant oil.

  • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[5] This minimizes thermal vibrations of the atoms and reduces radiation damage, leading to higher quality diffraction data.[5]

  • Data Collection: The diffractometer rotates the crystal in the X-ray beam while a detector collects the diffraction images.[5] A full dataset consists of hundreds of images taken at different crystal orientations.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots.

  • Structure Solution: The integrated data is used to solve the phase problem and generate an initial electron density map, typically using direct methods or Patterson synthesis.[5][6]

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data. This process yields the final, highly accurate atomic coordinates, bond lengths, and angles.[6]

Three-Dimensional Electron Diffraction (3D ED): The Challenger for Microcrystals

3D ED, also known as MicroED, is a cryo-electron microscopy technique that has emerged as a powerful tool for determining the structures of molecules from nano- or micro-sized crystals, which are too small for conventional X-ray diffraction.[5] Instead of X-rays, a beam of electrons is used to generate a diffraction pattern.

Comparative Analysis: SC-XRD vs. 3D ED

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Three-Dimensional Electron Diffraction (3D ED)
Principle Diffraction of X-rays by electron clouds.[5]Diffraction of electrons by the electrostatic potential of atoms.[5]
Crystal Size Typically > 10 µmNanometers to a few micrometers
Data Collection Time HoursMinutes to a few hours
Radiation Damage Can be significant, especially for sensitive samples.[5]Higher scattering cross-section allows for lower doses, but samples can still be sensitive.[5]
Sample Preparation Mounting a single crystal on a loop.Depositing a slurry of microcrystals onto a TEM grid.
Instrumentation X-ray diffractometerTransmission Electron Microscope (TEM)

Expert Insight: The choice between SC-XRD and 3D ED is primarily dictated by the size and quality of the crystals obtained.[5] If you can grow large, high-quality single crystals, SC-XRD is the preferred method. However, if your azetidine derivative only yields microcrystalline powders, 3D ED provides an invaluable alternative for obtaining a high-resolution structure.

Interpreting the Data: From Puckered Rings to Biological Insights

The final crystal structure provides a wealth of information. For azetidine-containing molecules, a key aspect to analyze is the conformation of the four-membered ring.

Azetidine Ring Puckering

The azetidine ring is not planar; it adopts a puckered conformation to alleviate ring strain.[6] This puckering is a critical determinant of the molecule's overall shape and how it interacts with biological targets.[6] The degree of puckering and the preferred orientation of substituents (pseudo-axial vs. pseudo-equatorial) are heavily influenced by the nature of the substituents on the ring.[6]

Influence of Substituents on Azetidine Conformation

azetidine_puckering cluster_puckering Azetidine Ring Conformation cluster_activity Biological Activity puckered Puckered Ring substituent Substituent at C3 puckered->substituent axial Pseudo-axial Orientation substituent->axial Steric Hindrance equatorial Pseudo-equatorial Orientation substituent->equatorial Steric Hindrance binding Receptor Binding axial->binding equatorial->binding activity Pharmacological Effect binding->activity

Caption: Influence of azetidine conformation on biological activity.

Comparative Data Presentation

When analyzing a series of azetidine derivatives, presenting the key crystallographic and conformational data in a tabular format allows for straightforward comparison.

Hypothetical Crystallographic Data for 3-Substituted Azetidines

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Puckering Angle (°)
Derivative A C₁₀H₁₂N₂O₂MonoclinicP2₁/c8.9812.4510.1295.635.2
Derivative B C₁₁H₁₄N₂O₂OrthorhombicP2₁2₁2₁10.2315.789.8790.028.9
Derivative C C₁₂H₁₆N₂O₃MonoclinicC2/c14.568.2116.34102.338.1

Note: This data is hypothetical and for illustrative purposes.

This comparative data allows researchers to correlate changes in substitution with specific changes in the crystal packing and the conformation of the azetidine ring, providing crucial insights for the next round of molecular design.

Conclusion: A Multidimensional Approach to a Privileged Scaffold

The structural elucidation of azetidine-containing molecules is a critical step in harnessing their full potential in drug discovery. While single-crystal X-ray crystallography remains the definitive method for obtaining high-resolution structural data, the entire workflow, from crystallization to data interpretation, requires careful consideration and a willingness to explore alternative strategies. The emergence of 3D electron diffraction has opened new avenues for the analysis of previously intractable microcrystalline samples. By combining these powerful techniques with a deep understanding of the conformational intricacies of the azetidine ring, researchers can accelerate the development of novel therapeutics with enhanced efficacy and tailored properties.

References

A Comparative Guide to the Reactivity of Azetidine and Pyrrolidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Saturated nitrogen heterocycles are foundational scaffolds in medicinal chemistry. Among these, the four-membered azetidine and five-membered pyrrolidine rings are frequently employed to impart unique three-dimensional shapes, modulate physicochemical properties, and explore new chemical space. While structurally similar, their reactivity profiles differ significantly, a critical consideration for synthetic planning and predicting molecular stability. This guide provides an in-depth comparison of their reactivity, grounded in structural differences and supported by experimental observations.

At the Core of Reactivity: Structural and Electronic Differences

The divergent chemical behavior of azetidine and pyrrolidine stems directly from their inherent structural and electronic properties. The primary differentiating factor is the substantial ring strain present in the four-membered azetidine ring.

1. Ring Strain: The Driving Force

Azetidine possesses a significant ring strain of approximately 25.4 kcal/mol.[1] This is a consequence of bond angle compression, forcing the sp³-hybridized atoms to deviate from the ideal tetrahedral angle of 109.5°. In contrast, the five-membered pyrrolidine ring is far more stable, with a much lower ring strain of about 5.4 kcal/mol.[1] This substantial difference in strain energy dictates their reactivity; azetidine is predisposed to reactions that relieve this strain, such as ring-opening, a pathway far less favorable for pyrrolidine.[1][2]

2. Basicity and Nucleophilicity

The basicity of these cyclic amines, a key indicator of their nucleophilicity, also differs. The pKa of the conjugate acid of azetidine (azetidinium) is approximately 11.29, while that of pyrrolidine (pyrrolidinium) is slightly higher at around 11.3.[3][4] This suggests that azetidine is a slightly stronger base. This enhanced basicity, coupled with the desire to relieve ring strain, often makes azetidine a more potent nucleophile in reactions like N-alkylation and N-acylation, assuming steric factors are comparable. However, the stability of pyrrolidine can make it a more reliable and predictable nucleophile in a broader range of conditions.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences manifest in their behavior in common synthetic reactions.

N-Alkylation and N-Acylation

Both azetidine and pyrrolidine readily undergo N-alkylation and N-acylation due to the nucleophilic nature of the nitrogen atom. Azetidine's higher nucleophilicity can lead to faster reaction rates under certain conditions. However, the choice of solvent and electrophile is critical. For instance, selective alkylation at a substituent's terminal amino-nitrogen can be achieved on a functionalized azetidine, but certain reagents like 2-picolinyl chloride can activate the azetidine ring towards an undesired ring-opening.[5]

Ring-Opening Reactions: The Key Distinction

The most significant difference in reactivity lies in the susceptibility of azetidine to ring-opening reactions.[6][7] The high ring strain makes the C-N bonds weaker and more prone to cleavage by nucleophiles, particularly under acidic conditions which protonate the ring nitrogen and increase its electrophilicity.[6][8] This strain-driven reactivity allows for unique synthetic transformations not readily accessible with pyrrolidines.[1]

For example, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates can form 1,3-oxazinan-2-ones.[8] This process involves protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation that is then trapped by the carbamate oxygen.[8] Such a transformation is not observed with the more stable pyrrolidine ring.[6]

In a comparative stability study, an aryl-azetidine compound was shown to undergo intramolecular ring-opening decomposition under acidic conditions, while the corresponding pyrrolidine analogue remained stable.[6] This highlights the potential for unexpected degradation pathways when incorporating an azetidine moiety, a crucial consideration in drug design and stability testing.[6]

Quantitative Comparison of Physicochemical Properties

PropertyAzetidinePyrrolidineRationale for Difference
Ring Strain Energy ~25.4 kcal/mol[1]~5.4 kcal/mol[1]Significant bond angle compression in the four-membered ring leads to high strain.
pKa of Conjugate Acid ~11.29~11.3[3]The slight difference in basicity is attributed to the hybridization and electronic environment of the nitrogen atom.
Susceptibility to Ring Opening High[6][7]LowThe high ring strain of azetidine is the primary driving force for ring-opening reactions.[1]

Experimental Protocol: Competitive N-Alkylation

To empirically demonstrate the relative nucleophilicity, a competitive N-alkylation experiment can be performed.

Objective: To compare the rate of N-alkylation of azetidine versus pyrrolidine with a limiting amount of an electrophile.

Materials:

  • Azetidine

  • Pyrrolidine

  • Benzyl bromide (electrophile)

  • Acetonitrile (solvent)

  • Diisopropylethylamine (non-nucleophilic base)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare a solution containing equimolar amounts of azetidine (1.0 mmol) and pyrrolidine (1.0 mmol) in acetonitrile (10 mL).

  • Add diisopropylethylamine (1.1 mmol) to the solution.

  • To this stirred solution, add benzyl bromide (0.5 mmol, the limiting reagent) dropwise at room temperature.

  • Monitor the reaction progress over time by taking aliquots and analyzing them by GC-MS.

  • Quantify the relative amounts of N-benzylazetidine and N-benzylpyrrolidine formed at various time points.

Expected Outcome: Typically, the formation of N-benzylazetidine will be faster, especially in the initial stages of the reaction, reflecting its potentially higher nucleophilicity. However, the final product ratio may be influenced by the stability of the products and any potential side reactions.

Logical Workflow for Building Block Selection

The choice between an azetidine and a pyrrolidine building block should be a deliberate one, based on the desired properties of the final molecule and the synthetic strategy.

Caption: Logical workflow for selecting between azetidine and pyrrolidine building blocks.

Implications for Drug Discovery and Development

  • Three-Dimensionality: Azetidines offer unique vectors for substituent placement, enabling exploration of novel chemical space and potentially improving binding affinity to biological targets.

  • Physicochemical Properties: The incorporation of an azetidine can increase the sp³ character of a molecule, which is often associated with improved solubility and metabolic stability. However, the inherent reactivity of the azetidine ring itself can be a liability.[6]

  • Metabolic Stability: While the azetidine ring can block metabolism at a particular site, it can also be a site of metabolic ring-opening, for instance, through reaction with glutathione.[6] Pyrrolidines are generally considered more metabolically robust.

  • Synthetic Feasibility: The higher reactivity of azetidines can be advantageous for certain synthetic transformations but may also lead to lower yields and more side products if not carefully controlled. Pyrrolidines are often more straightforward to handle in a wider range of chemical reactions.

Conclusion

The choice between azetidine and pyrrolidine is a classic example of a risk-reward trade-off in medicinal chemistry. Azetidine offers access to unique chemical space and molecular geometries, driven by its high ring strain. This same property, however, makes it susceptible to ring-opening reactions and potential instability. Pyrrolidine, on the other hand, is a highly stable and predictable building block, making it a reliable choice for many applications. A thorough understanding of their comparative reactivity is paramount for researchers to make informed decisions in the design and synthesis of novel chemical entities.

References

A Comparative Guide to the Metabolic Stability of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. Among the various structural motifs employed to enhance these properties, saturated heterocycles have proven to be invaluable. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart favorable characteristics such as improved solubility, metabolic stability, and receptor affinity. This guide provides an in-depth technical comparison of the metabolic stability of azetidine-containing compounds against other commonly used saturated heterocycles, supported by experimental data and detailed protocols.

The Role of Azetidine in Modulating Metabolic Fate

The inclusion of an azetidine moiety in a drug candidate can significantly influence its metabolic fate.[1] Its compact and rigid structure can orient substituents in a way that shields metabolically labile sites from enzymatic attack.[2] Furthermore, the sp³-rich character of the azetidine ring can lead to improved pharmacokinetic properties.[1] However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) also introduces the potential for unique metabolic pathways, such as ring-opening reactions, that are less common in larger, less strained rings like pyrrolidines and piperidines.[1][3][4]

Key Metabolic Pathways of Azetidine-Containing Compounds

The metabolism of azetidine-containing compounds is primarily governed by the action of cytochrome P450 (CYP) enzymes, which are abundant in the liver.[5][6][7] The major metabolic transformations include:

  • Oxidation: This is a common metabolic route for many drug molecules. In the context of azetidines, oxidation can occur at the carbon atoms adjacent to the nitrogen, potentially leading to the formation of hydroxylated metabolites or lactams.

  • N-dealkylation: If the azetidine nitrogen is substituted, enzymatic cleavage of this substituent can occur.

  • Ring Scission/Opening: The strain in the four-membered ring makes it susceptible to nucleophilic attack, which can lead to ring opening.[3][4][8][9] This can be mediated by enzymes like glutathione S-transferases (GSTs), sometimes without prior bioactivation by CYPs.[10] One study detailed a facile CYP-mediated α-carbon oxidation followed by azetidine ring scission, resulting in ketone and aldehyde metabolites.[11]

Comparative In Vitro Metabolic Stability: Azetidine vs. Pyrrolidine and Piperidine

To objectively assess the metabolic stability of the azetidine ring, it is crucial to compare it with other saturated heterocycles under controlled experimental conditions. The following table presents a comparative analysis of the in vitro metabolic stability of hypothetical, structurally analogous compounds containing azetidine, pyrrolidine, and piperidine rings. The data is based on a simulated liver microsomal stability assay.

Compound IDHeterocyclic ScaffoldHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
AZ-01Azetidine4515.4
PYR-01Pyrrolidine3519.8
PIP-01Piperidine2824.8

This data is illustrative and intended for comparative purposes. Actual values will vary depending on the full molecular structure.

From this illustrative data, the azetidine-containing compound (AZ-01) exhibits a longer half-life and lower intrinsic clearance compared to its pyrrolidine (PYR-01) and piperidine (PIP-01) counterparts. This suggests a higher metabolic stability for the azetidine scaffold in this specific chemical context.[12][13] This enhanced stability can be attributed to several factors, including the unique conformational constraints of the four-membered ring that may limit access of metabolizing enzymes to susceptible sites.[1]

Experimental Workflow: In Vitro Liver Microsomal Stability Assay

The assessment of metabolic stability is a cornerstone of preclinical drug development.[14] The in vitro liver microsomal stability assay is a widely used, cost-effective method to determine a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[5][15][16]

Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Test Compound Stock Solution (DMSO) mix Mix Compound, Microsomes, & Buffer prep_stock->mix prep_micro Thaw & Dilute Liver Microsomes prep_micro->mix prep_cofactor Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_cofactor->initiate preincubate Pre-incubate at 37°C mix->preincubate preincubate->initiate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction with Acetonitrile (+ Internal Standard) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate t½ and Clint lcms->data

Caption: Workflow for an in vitro liver microsomal stability assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[17]

    • Thaw cryopreserved human liver microsomes (pooled from multiple donors) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[17][18]

    • Prepare an NADPH regenerating system solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[17]

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted microsome suspension to achieve a final substrate concentration of 1 µM.[18]

    • Pre-incubate the mixture for 5 minutes at 37°C with shaking.[17]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[16]

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots of the reaction mixture.[18]

  • Sample Processing and Analysis:

    • Terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[17] This step also serves to precipitate the microsomal proteins.

    • Centrifuge the samples to pellet the precipitated protein.[17]

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][19][20][21][22]

  • Data Analysis:

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

    • Determine the rate of disappearance by plotting the natural logarithm of the percentage of remaining compound against time.

    • Calculate the half-life (t½) and the in vitro intrinsic clearance (Clint) using the following equations:[23][24][25]

      • t½ = 0.693 / k (where k is the elimination rate constant, the slope of the line)

      • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Conclusion

The strategic incorporation of an azetidine ring is a valuable tactic in medicinal chemistry to enhance the metabolic stability of drug candidates.[26][27] Its unique structural and electronic properties can effectively shield a molecule from rapid metabolic degradation, leading to improved pharmacokinetic profiles. However, the inherent ring strain also presents the possibility of unique metabolic pathways, such as ring scission, which must be carefully evaluated.[3][4][10] The in vitro liver microsomal stability assay provides a robust and efficient platform for assessing these properties early in the drug discovery process, enabling researchers to make data-driven decisions in the design of new therapeutic agents.[28][29]

References

A Senior Application Scientist's Perspective on Ensuring Quality in Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Methods for Determining the Purity of Substituted Azetidines

Substituted azetidines are more than just another class of nitrogen-containing heterocycles; they are privileged scaffolds in modern medicinal chemistry. Their unique, strained four-membered ring structure imparts specific conformational rigidity, influencing how molecules interact with biological targets.[1] However, this same ring strain, which makes them synthetically valuable, also presents a significant analytical challenge. The potential for ring-opening and other degradation pathways means that assessing the purity of these compounds requires robust, carefully selected analytical methods that guarantee the integrity of the analyte.

This guide provides a comparative analysis of the principal analytical techniques used to determine the purity of substituted azetidines. Moving beyond a simple listing of methods, we will explore the underlying principles, the rationale for specific experimental choices, and provide field-proven protocols designed for accuracy and reliability.

Chromatographic Techniques: The Workhorse for Separation and Quantification

Chromatography is the cornerstone of purity analysis, physically separating the main compound from impurities, degradants, and starting materials. The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most versatile and widely adopted methods for the purity analysis of substituted azetidines, which are often non-volatile and thermally sensitive. The key to a successful HPLC method is the development of a "stability-indicating" assay, which can resolve the active pharmaceutical ingredient (API) from any potential degradation products.[2][3][4]

Expertise & Causality: Why This Method?

The power of HPLC lies in its adaptability. For substituted azetidines, which can range from highly polar to non-polar, the choice of stationary phase (column) and mobile phase is critical.

  • Reversed-Phase (RP) HPLC: This is the most common starting point. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water/buffer and acetonitrile or methanol). This is ideal for azetidines with moderate to low polarity. A gradient elution, where the mobile phase composition changes over time, is often employed to resolve compounds with a wide range of polarities.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar substituted azetidines (e.g., those containing multiple hydroxyl or amino groups), HILIC is a superior alternative. It uses a polar stationary phase and a more organic mobile phase, providing better retention and separation than RP-HPLC.[6]

  • Chiral HPLC: Since many azetidine-containing drug candidates are chiral, determining enantiomeric purity is non-negotiable.[7] This is achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.[8][9][10]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a general approach for developing a stability-indicating method.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile. The acidic modifier helps to produce sharp, symmetrical peaks for basic azetidine compounds.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min.

    • UV Detection: Scan for an optimal wavelength using a photodiode array (PDA) detector. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.

    • Column Temperature: 30 °C to ensure run-to-run reproducibility.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-19 min: Return to 5% B.

    • 19-25 min: Re-equilibrate at 5% B.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.

  • Forced Degradation Study (Trustworthiness): To validate the method as stability-indicating, subject the sample to stress conditions (acid, base, oxidation, heat, light) and run the chromatograms. The method is validated if the degradation product peaks are well-resolved from the parent peak.[2][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent choice for substituted azetidines that are volatile and thermally stable. It offers high resolution and the structural information provided by the mass spectrometer is invaluable for identifying unknown impurities.

Expertise & Causality: The Derivatization Imperative

Many substituted azetidines, especially those with polar functional groups like -OH or -NH, are not sufficiently volatile for direct GC analysis. Derivatization is a crucial step to increase volatility and improve chromatographic peak shape. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[6]

Experimental Protocol: GC-MS Analysis with Silylation

  • Derivatization:

    • Accurately weigh ~1 mg of the azetidine sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Instrumentation Setup:

    • Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

    • Source Temperature: 230 °C.

  • Injection: Inject 1 µL of the derivatized sample.

Quantitative NMR (qNMR): The Absolute Purity Standard

While chromatography provides relative purity (peak area %), Quantitative Nuclear Magnetic Resonance (qNMR) offers a path to determining absolute purity without needing a specific reference standard of the azetidine itself.[12][13] It is a primary ratio method of measurement, as the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14]

Expertise & Causality: Why qNMR is a Gold Standard

For ¹H qNMR, the near-universal presence of protons in organic molecules makes it a broadly applicable technique.[15][16] The method's trustworthiness comes from its fundamental principle. Purity is calculated by comparing the integral of a known, pure internal standard with the integral of the analyte. The choice of internal standard is critical; it must be stable, non-volatile, have peaks that do not overlap with the analyte, and be accurately weighed.

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

  • Sample Preparation:

    • Accurately weigh ~10 mg of the substituted azetidine sample into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone).

    • Dissolve both solids completely in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.

  • Spectrometer Setup (Self-Validation):

    • Use a high-field spectrometer (≥400 MHz) for better signal dispersion.

    • Ensure proper shimming for high resolution.

    • Crucial Parameter 1: Relaxation Delay (d1). Set d1 to at least 5 times the longest T₁ relaxation time of any proton to be integrated (both analyte and standard). A value of 30-60 seconds is often required for accurate quantification. This ensures all protons have fully relaxed before the next pulse, making the signal intensity truly proportional to the number of protons.

    • Crucial Parameter 2: Pulse Angle. Use a 90° pulse angle to maximize signal for each scan.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% error).[17]

  • Data Processing:

    • Apply an exponential line broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Perform careful phasing and baseline correction across the entire spectrum.

    • Integrate a well-resolved, non-overlapping peak for the analyte and a well-resolved peak for the internal standard.

  • Purity Calculation:

    • The purity (P) of the analyte is calculated using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, and P_std = Purity of the standard.[13]

Data Presentation and Method Comparison

A multi-faceted approach is often necessary for a complete purity profile. The table below summarizes the key performance characteristics of each technique.

FeatureHPLC / UPLCGC-MSQuantitative NMR (qNMR)
Principle Physical SeparationSeparation by VolatilitySpectroscopic Signal Proportionality
Analyte Scope Broad (polar to non-polar)Volatile & Thermally StableSoluble compounds with NMR active nuclei
Selectivity High (tunable by column/mobile phase)Very High (chromatographic + mass)High (chemically distinct nuclei)
Chiral Analysis Yes (with Chiral Stationary Phase)Yes (with Chiral Stationary Phase)Yes (with Chiral Derivatizing/Solvating Agents)[18][19]
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Quantification Relative (Area %) or External StandardRelative (Area %) or External StandardAbsolute (with Internal Standard)
Sample State Non-destructive (can be recovered)DestructiveNon-destructive
Key Challenge Finding a universal detectorRequirement for volatility/derivatizationSignal overlap, long acquisition times

Mandatory Visualizations: Experimental Workflows

Visualizing the analytical workflow provides a clear, high-level understanding of the process from sample to result.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC System cluster_data Data Processing S Weigh Azetidine Sample & Dissolve I Inject Sample S->I MP Prepare Mobile Phases A & B P Pump (Gradient) MP->P C HPLC Column (e.g., C18) I->C P->I D PDA Detector C->D DS Data System (e.g., Chromeleon) D->DS R Integrate Peaks & Generate Report DS->R QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation W_A Accurately Weigh Azetidine Sample Sol Dissolve in Deuterated Solvent W_A->Sol W_S Accurately Weigh Internal Standard W_S->Sol NMR Acquire 1H Spectrum (Set long d1) Sol->NMR Proc Phase & Baseline Correction NMR->Proc Int Integrate Analyte & Standard Peaks Proc->Int Calc Calculate Absolute Purity % Int->Calc

References

The Gem-Disubstitution Effect: How 3,3-Disubstituted Azetidines Modulate Conformation and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structure-activity relationship of 3,3-disubstituted azetidines, offering a comparative analysis of their conformational constraints and resulting biological outcomes. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this privileged scaffold.

The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable motif in medicinal chemistry. Its inherent ring strain and non-planar, puckered conformation provide a rigid scaffold that can enhance metabolic stability, improve aqueous solubility, and orient substituents in well-defined vectors.[1][2] Among the various substitution patterns, geminal disubstitution at the 3-position offers a unique opportunity to fine-tune the molecule's three-dimensional shape and, consequently, its interaction with biological targets. This guide explores the profound impact of 3,3-disubstitution on the conformational preferences of the azetidine ring and provides a comparative analysis of how these structural changes translate into tangible differences in biological activity.

The Puckered World of Azetidines: A Conformational Primer

To alleviate the significant ring strain of approximately 25.4 kcal/mol, the azetidine ring adopts a non-planar, puckered conformation.[3] This puckering can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For an unsubstituted azetidine in the gas phase, this angle is approximately 37°.[4][5] The introduction of substituents, particularly at the 3-position, significantly influences the degree of puckering and the energetic preference for different conformations. A substituent at the C3 position can occupy one of two positions: pseudo-axial or pseudo-equatorial. The interplay of steric and electronic effects of the substituents dictates the equilibrium between these conformers.

For 3,3-disubstituted azetidines, the geminal nature of the substituents introduces further conformational constraints. The Thorpe-Ingold effect suggests that increasing the size of geminal substituents can decrease the endocyclic bond angle, which in turn can influence ring puckering and reactivity.

Diagram: Azetidine Ring Puckering

Caption: The azetidine ring exists in puckered conformations to relieve strain, with 3-substituents adopting either pseudo-axial or pseudo-equatorial positions.

Connecting Conformation to Activity: A Comparative Analysis

The precise three-dimensional arrangement of substituents on the azetidine scaffold is paramount for molecular recognition by biological targets. A change in the puckering of the ring or a shift in the preferred orientation of a substituent can dramatically alter the binding affinity and, consequently, the biological activity.

While comprehensive studies directly correlating a wide range of 3,3-disubstitutions with both conformational data and biological activity are emerging, we can synthesize insights from various sources to build a coherent picture. A notable example comes from the development of inhibitors for the signal transducer and activator of transcription 3 (STAT3), a key target in oncology. In a study of azetidine-based STAT3 inhibitors, the stereochemistry and substitution pattern on the azetidine ring were found to be critical for potency. While this study focused on 2- and 3-monosubstituted derivatives, it highlights the sensitivity of the biological target to the spatial arrangement of functionalities, a principle that extends to 3,3-disubstituted analogs. For instance, an (R)-azetidine-2-carboxamide was significantly more potent than its (S)-enantiomer, and moving the carboxamide to the 3-position led to a loss of activity, underscoring the importance of precise substituent placement.

Let's consider a hypothetical comparative study of 3,3-disubstituted azetidine analogs as kinase inhibitors to illustrate the concept.

Table 1: Hypothetical Comparative Data for 3,3-Disubstituted Azetidine Kinase Inhibitors

CompoundR1R2Puckering Angle (°) (Predicted)IC50 (nM)Rationale for Activity Change
1a HH37>1000Unsubstituted ring lacks optimal vectors for key interactions.
1b MeMe35500Small alkyl groups introduce some rigidity but may not be optimal for filling the hydrophobic pocket.
1c FF39150The electron-withdrawing nature of fluorine can alter the pKa of the ring nitrogen and influence hydrogen bonding, while the small size has minimal steric clash. The gem-difluoro substitution can also induce a more pronounced pucker.
1d PhPh3250The bulky phenyl groups can provide favorable hydrophobic and π-stacking interactions with the kinase active site, leading to a significant increase in potency. The reduced puckering angle may orient the phenyl groups optimally.
1e \multicolumn{2}{c}{-(CH2)4-}30800The spirocyclic system provides significant rigidity but may not present the substituents with the correct vectors for optimal binding compared to the freely rotating phenyl groups.

Note: The puckering angles and IC50 values in this table are hypothetical and for illustrative purposes.

This hypothetical data illustrates a clear trend: as the substituents at the 3,3-position are varied, the conformation of the azetidine ring is altered, which in turn directly impacts the biological activity. The introduction of small alkyl groups provides a modest increase in potency, likely through increased rigidity. The highly electronegative fluorine atoms in the gem-difluoro analog can lead to a more pronounced pucker and favorable electronic interactions, resulting in a further increase in activity. The significant leap in potency with the 3,3-diphenyl analog underscores the importance of specific hydrophobic and aromatic interactions, which are only possible with the correct conformational presentation of these groups. Finally, the spirocyclic analog, while highly rigid, shows reduced activity, suggesting that rigidity alone is not sufficient; the orientation of the substituents is critical.

Experimental Methodologies for Conformation and Activity Determination

To generate the kind of comparative data presented above, a combination of robust experimental and computational techniques is essential.

Conformational Analysis

1. Single-Crystal X-ray Diffraction: This is the gold standard for unambiguously determining the solid-state conformation of a molecule. It provides precise bond lengths, bond angles, and torsional angles, from which the puckering parameters of the azetidine ring can be calculated.

  • Protocol: X-ray Crystallography

    • Crystallization: Grow single crystals of the 3,3-disubstituted azetidine derivative by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

    • Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic coordinates.

    • Analysis: Calculate the puckering angle and other conformational parameters from the refined structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the time-averaged conformation and dynamics of the molecule in solution.

  • Protocol: NMR Spectroscopy for Conformational Analysis

    • Sample Preparation: Prepare a solution of the azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Spectra Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. Crucial 2D NMR experiments include COSY (to establish proton-proton couplings), HSQC (to correlate protons to directly attached carbons), and NOESY/ROESY (to identify through-space proximities between protons).

    • Analysis: Analyze the coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) enhancements. The magnitude of vicinal coupling constants can be related to dihedral angles via the Karplus equation, providing insight into the ring's pucker. NOE data reveals which protons are close in space, helping to distinguish between pseudo-axial and pseudo-equatorial substituent orientations.

Diagram: Experimental Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis synthesis Synthesis of 3,3-disubstituted azetidine analogs xray X-ray Crystallography (Solid-state conformation) synthesis->xray nmr NMR Spectroscopy (Solution conformation) synthesis->nmr comp Computational Modeling (Energy minima) synthesis->comp assay In vitro Biological Assay (e.g., Kinase Inhibition Assay) synthesis->assay sar Structure-Activity Relationship Analysis xray->sar nmr->sar comp->sar assay->sar sar->synthesis Iterative Design

Caption: A typical workflow for investigating the structure-activity relationship of 3,3-disubstituted azetidines.

Biological Activity Assays

The choice of biological assay will depend on the therapeutic target of interest. For the hypothetical kinase inhibitors in Table 1, a standard in vitro kinase inhibition assay would be appropriate.

  • Protocol: In Vitro Kinase Inhibition Assay

    • Materials: Recombinant kinase, appropriate substrate (e.g., a peptide), ATP, and the 3,3-disubstituted azetidine test compounds.

    • Assay Procedure:

      • Dispense the test compounds at various concentrations into a microplate.

      • Add the kinase and substrate to initiate the reaction.

      • Add ATP to start the phosphorylation reaction and incubate for a specific time at a controlled temperature.

      • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based detection systems.

    • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: A Powerful Tool for Rational Drug Design

The 3,3-disubstitution of the azetidine ring provides a powerful strategy for medicinal chemists to rigidly control the three-dimensional presentation of pharmacophoric elements. By strategically choosing the geminal substituents, it is possible to modulate the puckering of the azetidine ring and enforce specific conformational preferences. This, in turn, has a direct and predictable impact on biological activity. The interplay between steric bulk, electronic effects, and the inherent rigidity of the azetidine scaffold allows for the fine-tuning of ligand-receptor interactions. A thorough understanding of these structure-conformation-activity relationships, supported by rigorous experimental data from techniques like X-ray crystallography and NMR spectroscopy, is crucial for the rational design of novel therapeutics that leverage the unique properties of the 3,3-disubstituted azetidine core.

References

Safety Operating Guide

Navigating the Disposal of 1-Boc-3-aminomethyl-3-methoxyazetidine: A Comprehensive Guide to Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 1-Boc-3-aminomethyl-3-methoxyazetidine (CAS No. 1392804-77-1). Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Core Safety & Hazard Profile

This compound, a substituted azetidine derivative, is a valuable building block in medicinal chemistry.[1] However, its chemical properties necessitate careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar Boc-protected amines and azetidine compounds indicate that it should be handled as a substance with potential hazards. For instance, the analogous compound 1-Boc-3-(aminomethyl)azetidine is classified as acutely toxic if swallowed.[2][3] Therefore, a cautious approach is paramount.

All handling of this compound should occur within a certified chemical fume hood.[4] Emergency resources, including a safety shower, eyewash station, and a chemical spill kit appropriate for amines, must be readily accessible.

Table 1: Essential Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Mandatory to protect against potential splashes and vapors.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for any signs of degradation or punctures before use.[4]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[4]
Respiratory Use in a well-ventilated area, preferably a fume hood.Avoid inhalation of any potential vapors or aerosols.[1][7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

For Minor Spills (inside a fume hood):

  • Restrict Access: Ensure the spill is contained within the fume hood and alert personnel in the immediate vicinity.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[7]

  • Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly.

For Major Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their specific emergency procedures.

  • Secure the Area: Prevent entry to the contaminated area.

  • Do Not Attempt to Clean: A major spill requires specialized handling by trained emergency responders.

Step-by-Step Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in general waste or down the drain.[8] It must be treated as hazardous chemical waste.

Waste Collection and Segregation
  • Primary Container: Collect all waste containing this compound (e.g., residual material, contaminated consumables) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[8] The label must include the full chemical name: "this compound".

  • Segregation: Store this waste stream separately from incompatible materials, particularly strong oxidizing agents and acids, to prevent potentially hazardous reactions.

  • Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.

Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste.[8] To ensure safe disposal, triple-rinse the container with a suitable solvent (e.g., ethanol, acetone). The rinsate must be collected and disposed of as hazardous waste along with the primary waste stream.

Optional On-Site Chemical Treatment (for Advanced Users)

For laboratories equipped and authorized to perform chemical waste treatment, the acid-lability of the tert-butoxycarbonyl (Boc) protecting group offers a potential pre-treatment step to degrade the parent compound.[9] This procedure should only be performed by trained personnel with a thorough understanding of the reaction and safety precautions.

Principle: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the corresponding amine salt, carbon dioxide, and tert-butanol.[5][10][11] This can render the waste less reactive for subsequent handling by a professional disposal service.

Experimental Protocol: Acidic Deprotection of Boc-Protected Amine Waste

  • Preparation: In a suitable reaction vessel within a chemical fume hood, dilute the waste this compound with a solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Addition: Slowly add an excess of a strong acid, such as a solution of HCl in an organic solvent or trifluoroacetic acid, to the stirred solution at room temperature.[5] Be aware that the reaction will evolve carbon dioxide gas, so the system must not be sealed.[5]

  • Reaction: Allow the reaction to proceed until gas evolution ceases, indicating the completion of the deprotection.

  • Neutralization: After the reaction is complete, the acidic solution must be neutralized. This can be done by carefully adding a base, such as a saturated sodium bicarbonate solution, until the pH is between 5.5 and 9.5.[12] This step should be performed with caution due to potential foaming and heat generation.

  • Final Disposal: The resulting neutralized aqueous and organic layers should be collected in a properly labeled hazardous waste container for disposal.

Final Disposal Pathway
  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste container.[8]

  • Documentation: Ensure all required waste disposal forms and labels are accurately completed.

  • Professional Disposal: The collected hazardous waste will be handled by a licensed professional waste disposal service, which will ensure its final disposal in compliance with all federal, state, and local regulations.[13]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_response Response & Collection cluster_disposal Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (residue, contaminated items) fume_hood->waste_generated spill Spill Occurs fume_hood->spill collect_waste Collect in a Labeled, Sealed Hazardous Waste Container waste_generated->collect_waste spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup spill_cleanup->collect_waste final_disposal Disposal by Licensed Professional Service ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.

References

A Senior Application Scientist's Guide to Handling 1-Boc-3-aminomethyl-3-methoxyazetidine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical frameworks for the handling of 1-Boc-3-aminomethyl-3-methoxyazetidine (CAS No. 1392804-77-1). As a substituted azetidine, this compound and its structural analogs require meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural and causal explanation for each safety recommendation, designed for the professional researcher in a drug development environment.

Hazard Assessment: An Evidence-Based Approach

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a professional safety assessment necessitates examining data from structurally similar compounds. The core azetidine ring and the aminomethyl group are key functional moieties that inform our understanding of this molecule's potential bioactivity and hazards.

For instance, the closely related compound 1-Boc-3-(aminomethyl)azetidine is classified under GHS as Acute Toxicity, Oral, Category 3 , with the hazard statement H301: "Toxic if swallowed".[1][2] Other analogs are noted to cause skin and eye irritation.[2][3][4] Therefore, we must operate under the assumption that this compound presents similar, if not identical, hazards.

Assumed Hazard Profile:

  • Acute Oral Toxicity: Potentially toxic or fatal if swallowed.

  • Skin Irritation/Corrosion: May cause skin irritation upon direct contact.

  • Serious Eye Damage/Irritation: Poses a significant risk of eye irritation or damage from splashes.

  • Respiratory Tract Irritation: Inhalation of aerosols or particulates may irritate the respiratory system.

This profile dictates a stringent Personal Protective Equipment (PPE) protocol. The primary routes of potential exposure to be mitigated are ingestion, dermal contact, and inhalation.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but a critical control measure designed to create multiple barriers between the researcher and the chemical.

PPE Category Specification Rationale & Expert Insight
Hand Protection Double Nitrile, Chemotherapy-Grade GlovesThe primary risk is dermal absorption. Double gloving provides a robust barrier and a protocol for managing contamination; the outer glove is removed immediately after the task, containing potential residue and leaving a clean inner glove for subsequent actions.[5] Powder-free gloves are mandatory to prevent aerosolization of contaminants.[6]
Eye/Face Protection Chemical Safety Goggles with Side-Shields & Face ShieldThis dual-layer approach is non-negotiable. Safety goggles provide a seal against splashes and vapors.[7] A full-face shield, worn over the goggles, protects the rest of the face from splashes, which is especially critical when handling volumes greater than a few milliliters or during transfers.[7][8]
Body Protection Impermeable, Disposable Laboratory Gown with Knit CuffsA disposable, solid-front gown made of a low-permeability fabric is essential to prevent contamination of personal clothing and skin.[5][8] The knit cuffs are crucial for creating a secure interface with the inner glove, eliminating any exposed skin at the wrist.[5]
Respiratory Protection NIOSH-Approved Respirator (N95 or higher)While this compound is a liquid, the risk of aerosol generation during handling (e.g., vortexing, sonicating, or accidental spills) necessitates respiratory protection.[8] All handling of the neat material should occur within a certified chemical fume hood to provide primary containment. An N95 respirator offers a supplementary barrier against inadvertent aerosol inhalation.

Operational Plan: A Step-by-Step Guide to Safety

Adherence to a strict, repeatable workflow for gowning and de-gowning is fundamental to preventing cross-contamination and exposure.

Preparation and Donning PPE

This sequence is designed to move from the least critical to the most critical items, ensuring that sterile/clean surfaces are not compromised.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Don the disposable gown, ensuring complete coverage.

  • Respiratory Protection: Fit-check your N95 respirator.

  • Eye/Face Protection: Put on safety goggles, followed by the face shield.

  • Gloves: Don the first pair of nitrile gloves, tucking the gown's knit cuffs inside the gloves. Don the second, outer pair of gloves over the first, ensuring the cuff extends well over the gown's sleeve.[5]

Doffing PPE and Decontamination

The doffing sequence is arguably more critical than donning, as it presents the highest risk for self-contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."

  • Outer Gloves: The most contaminated item is removed first. Carefully peel off the outer gloves, turning them inside out, and dispose of them in a designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps to avoid touching the front surfaces. Place in a designated area for decontamination.

  • Gown: Remove the gown by rolling it down and away from the body, turning it inside out to contain any surface contamination. Dispose of it in the hazardous waste container.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out, and dispose of them.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Below is a visual workflow representing this critical process.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence don1 1. Hand Hygiene Wash Hands don2 2. Gown Don disposable gown don1->don2 don3 3. Respirator Fit-check N95 don2->don3 don4 4. Eye/Face Protection Goggles, then Face Shield don3->don4 don5 5. Double Gloves Inner glove under cuff, outer glove over cuff don4->don5 doff1 1. Outer Gloves Peel off, inside-out doff2 2. Face Shield & Goggles Handle by straps doff1->doff2 doff3 3. Gown Roll away from body, inside-out doff2->doff3 doff4 4. Inner Gloves Peel off, inside-out doff3->doff4 doff5 5. Hand Hygiene Wash Hands Immediately doff4->doff5

Caption: Workflow for Donning and Doffing PPE.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][9] Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention and show the safety data sheet or product label to the medical professional.

Disposal Plan: Cradle-to-Grave Responsibility

All materials that come into contact with this compound, including the compound itself, contaminated PPE, and empty containers, must be treated as hazardous waste.[10]

  • Waste Collection: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[10] Solid waste (gloves, gowns, pipette tips) should be collected in a separate, labeled, leak-proof container.

  • Container Management: Empty containers must also be treated as hazardous waste.[10] They should not be rinsed into the drain. Seal and dispose of them through your institution's hazardous waste program.

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[10]

By implementing this comprehensive safety framework, your laboratory can build a culture of safety and trust, ensuring that the valuable work of drug discovery does not come at the cost of researcher well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-aminomethyl-3-methoxyazetidine
Reactant of Route 2
Reactant of Route 2
1-Boc-3-aminomethyl-3-methoxyazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.